Technical Documentation Center

2-o-Tolyl-ethanesulfonyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-o-Tolyl-ethanesulfonyl chloride
  • CAS: 728919-61-7

Core Science & Biosynthesis

Foundational

2-o-Tolyl-ethanesulfonyl chloride CAS number 728919-61-7

The following is an in-depth technical guide for 2-o-Tolyl-ethanesulfonyl chloride , structured for researchers and drug discovery professionals. Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-o-Tolyl-ethanesulfonyl chloride , structured for researchers and drug discovery professionals.

Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding[1][2]

CAS Number: 728919-61-7 Formula:


Molecular Weight:  218.70  g/mol [1][2][3]

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent used primarily as a "warhead" for introducing the 2-(2-methylphenyl)ethyl sulfonyl moiety into target molecules. Unlike the ubiquitous p-toluenesulfonyl chloride (TsCl), which introduces an aryl group directly attached to sulfur, this reagent features an ethyl spacer. This structural nuance serves two critical functions in drug design:

  • Flexibility: The ethyl linker (

    
    ) introduces rotatable bonds, allowing the terminal aromatic ring to adopt conformations inaccessible to rigid aryl sulfonamides.
    
  • Steric Probing: The ortho-methyl group on the phenyl ring provides a specific steric bulk, often used to probe hydrophobic pockets in GPCRs and kinase active sites, distinguishing it from the unsubstituted phenethyl analog.

Senior Scientist Note: Users must be vigilant regarding the


-elimination pathway . Unlike aryl sulfonyl chlorides, this aliphatic analog possesses 

-hydrogens, making it susceptible to base-mediated elimination to form vinyl sulfones. Protocols must be tuned to favor nucleophilic substitution over elimination.

Chemical Architecture & Properties[2][5]

Physiochemical Profile

The compound is typically a colorless to pale yellow liquid or low-melting solid. It is moisture-sensitive and lachrymatory.

PropertyValue / DescriptionSource/Method
Appearance Colorless/Pale Yellow LiquidVisual Inspection
Boiling Point ~316°C (Predicted)Computed (ACD/Labs)
Density 1.279 ± 0.06 g/cm³Computed
LogP 2.65 (Predicted)Consensus LogP
Reactivity Electrophilic (Sulfonyl center)Mechanistic Classification
Stability Hydrolytically UnstableDecomposes to sulfonic acid
Structural Significance

The ortho-methyl substituent exerts a "molecular locking" effect. While the ethyl chain allows flexibility, the o-tolyl group restricts rotation when bound in a protein pocket compared to a simple phenyl group. This makes CAS 728919-61-7 a valuable tool for Structure-Activity Relationship (SAR) studies to optimize binding affinity via hydrophobic interactions.

Synthetic Routes & Production

While often purchased, in-house synthesis is required for fresh, high-purity batches. The most robust pathway utilizes the Oxidative Chlorination of the corresponding thiol or isothiouronium salt.

Recommended Synthetic Workflow

Precursor: 2-(o-Tolyl)ethanol (CAS 19819-98-8) is converted to the bromide, then the isothiouronium salt, and finally the sulfonyl chloride.

Reaction Scheme (DOT Visualization):

SynthesisPath Start 2-(o-Tolyl)ethanol (Precursor) Step1 Bromination (PBr3 or HBr) Start->Step1 Inter1 2-(o-Tolyl)ethyl bromide Step1->Inter1 Step2 Thiourea Reflux Inter1->Step2 Inter2 Isothiouronium Salt Step2->Inter2 Step3 Oxidative Chlorination (NCS/HCl or Cl2/H2O) Inter2->Step3 Product 2-o-Tolyl-ethanesulfonyl chloride Step3->Product

Figure 1: Step-wise synthesis from the commercially available alcohol precursor.

Critical Reactivity & Handling Guide

The "Beta-Elimination Trap"

The most common failure mode when using 2-arylethanesulfonyl chlorides is the inadvertent formation of vinyl sulfones.

  • Mechanism: Strong bases (e.g., Et

    
    N, NaOH) can deprotonate the 
    
    
    
    -carbon (adjacent to the sulfonyl group), triggering the elimination of HCl and SO
    
    
    (or formation of a vinyl sulfone species).
  • Prevention: Use mild bases (Pyridine, K

    
    CO
    
    
    
    ) and maintain low temperatures (0°C to -10°C) during the addition phase.
Competing Pathways Diagram

Reactivity cluster_0 Pathway A: Desired Substitution cluster_1 Pathway B: Beta-Elimination (Side Reaction) Reagent 2-o-Tolyl-ethanesulfonyl chloride ProductA Sulfonamide (Stable Target) Reagent->ProductA  0°C, Mild Base   ProductB 2-Methylstyrene + SO2 + HCl Reagent->ProductB  >25°C, Strong Base   Nucleophile Amine (R-NH2) Base Strong Base / Heat

Figure 2: Kinetic competition between sulfonylation and elimination.

Experimental Protocol: Sulfonamide Coupling

Objective: Synthesis of N-benzyl-2-(o-tolyl)ethanesulfonamide. Scale: 1.0 mmol.

Materials
  • 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv, 219 mg)

  • Benzylamine (1.1 equiv)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Pyridine (1.5 equiv) [Preferred over TEA to reduce elimination risk]

  • 1M HCl (aq) for workup.

Step-by-Step Procedure
  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (1.1 equiv) and Pyridine (1.5 equiv) in anhydrous DCM (3 mL).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Crucial: Low temperature suppresses the elimination pathway.

  • Addition: Dissolve 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor by TLC (hexane/EtOAc 3:1) or LCMS.

  • Quench: Once starting material is consumed (typically < 2 hours), quench by adding 1M HCl (5 mL). This neutralizes excess pyridine and solubilizes amine salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Check:

  • 1H NMR Signal: Look for the ethyl linker signals. The

    
    -methylene (adjacent to SO
    
    
    
    ) typically appears as a multiplet around 3.2–3.5 ppm. If these signals are missing and you see vinylic protons (5.0–6.0 ppm), elimination occurred.

References

  • PubChem. (2024). Compound Summary: 2-Phenylethanesulfonyl chloride (Analogous Reactivity). Retrieved from [Link]

  • Yang, Z., et al. (2013).[4] Synthesis of Sulfonyl Chlorides via N-Chlorosuccinimide Chlorosulfonation. Synthesis, 45, 1675-1682.[4] (Methodology for oxidative chlorination).

  • King, J. F., et al. (1992). The mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society. (Foundational text on sulfonyl chloride stability).

Sources

Exploratory

Technical Monograph: 2-o-Tolyl-ethanesulfonyl Chloride

Molecular Scaffold Analysis for Medicinal Chemistry & Process Development Executive Summary 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7), also known as 2-(2-methylphenyl)ethanesulfonyl chloride, represents a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Scaffold Analysis for Medicinal Chemistry & Process Development

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7), also known as 2-(2-methylphenyl)ethanesulfonyl chloride, represents a specialized "hybrid" electrophile in organic synthesis.[1] Unlike ubiquitous benzenesulfonyl chlorides, this molecule features an ethyl spacer that insulates the sulfonyl group from the aromatic ring. This structural nuance fundamentally alters its electronic profile, attenuating electrophilicity while offering a flexible linker for fragment-based drug discovery (FBDD). This guide analyzes the synthesis, reactivity, and handling of this reagent, providing researchers with actionable protocols for its integration into sulfonamide-based pharmacophores.

Molecular Architecture & Physicochemical Profile[2]

The defining feature of this molecule is the ethylene insulator (


) separating the sulfonyl chloride moiety from the ortho-substituted benzene ring. This interruption of conjugation prevents the resonance delocalization typical of aryl sulfonyl chlorides (e.g., Tosyl chloride), making the sulfur center behave more like an aliphatic mesyl chloride but with significant lipophilic bulk.
Structural Specifications
PropertyValue / Description
IUPAC Name 2-(2-Methylphenyl)ethane-1-sulfonyl chloride
Common Name 2-o-Tolyl-ethanesulfonyl chloride
CAS Number 728919-61-7 (Specific); 4025-71-2 (Parent Phenyl Analog)
Molecular Formula

Molecular Weight 218.70 g/mol
Physical State Low-melting solid or viscous oil (MP approx. 25–35°C based on analogs)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in Water/Alcohols
Electronic Character Non-conjugated sulfonyl electrophile; Inductive (+I) effect from o-methyl
The "Ortho-Effect" & Steric Environment

The ortho-methyl group introduces a steric clash that restricts rotation around the phenyl-ethyl bond. However, because the sulfonyl group is two carbons away, the steric hindrance at the sulfur atom itself is minimal during nucleophilic attack. The primary role of the o-tolyl group is lipophilic occlusion, increasing the LogP of resulting sulfonamides compared to their phenyl counterparts, which can improve blood-brain barrier (BBB) penetration in CNS drug candidates.

Synthetic Methodologies

Synthesis of 2-arylethanesulfonyl chlorides is rarely achieved via direct chlorosulfonation (Reed reaction) due to poor regioselectivity on the alkyl chain. The most robust route involves the oxidative chlorination of a thiol or isothiouronium precursor derived from the corresponding alcohol.

Pathway A: Oxidative Chlorination (Recommended Lab Scale)

This route utilizes 2-(o-tolyl)ethanol as the starting material. It is preferred for its mild conditions and high functional group tolerance.

Protocol:

  • Bromination: Convert 2-(o-tolyl)ethanol to the bromide using

    
     or Appell conditions (
    
    
    
    ).
  • Thiolation: Displace bromide with thiourea in refluxing ethanol to form the S-alkylisothiouronium salt.

  • Oxidative Chlorination: Treat the salt (or hydrolyzed thiol) with N-Chlorosuccinimide (NCS) and HCl in Acetonitrile/Water.

Pathway B: Grignard-Sulfinate (DABSO) Route

For cases where the thiol is noxious or unstable, a Grignard approach using DABSO (DABCO-bis(sulfur dioxide)) as a solid


 source is effective.

SynthesisPathways Start 2-(o-Tolyl)ethanol (CAS 19819-98-8) Bromide 2-(o-Tolyl)ethyl bromide Start->Bromide PBr3, 0°C Salt S-Isothiouronium Salt Bromide->Salt Thiourea, EtOH Reflux Grignard Grignard Reagent (Ar-CH2CH2-MgBr) Bromide->Grignard Mg, THF Product 2-o-Tolyl-ethanesulfonyl Chloride Salt->Product NCS, HCl (aq) Oxidative Chlorination Sulfinate Sulfinate Intermediate Grignard->Sulfinate DABSO (SO2 source) Sulfinate->Product NCS or SO2Cl2

Figure 1: Comparative synthetic pathways. The Oxidative Chlorination route (Solid arrows) is generally higher yielding for this specific scaffold.

Reactivity & Mechanistic Insights[4]

The "Insulation Effect" on Sulfonylation

Unlike p-toluenesulfonyl chloride (TsCl), where the sulfur atom is electron-deficient due to resonance withdrawal by the ring (despite the weak donor methyl), 2-o-tolyl-ethanesulfonyl chloride is an aliphatic sulfonyl chloride.

  • Electrophilicity: Lower than TsCl.[2] The ethyl group acts as an electron donor via induction, stabilizing the sulfur center and making it slightly less reactive toward weak nucleophiles.

  • Mechanism: The reaction with amines follows a strict

    
     trajectory at the sulfur atom. The transition state is trigonal bipyramidal.
    
  • Elimination Side-Reaction: A critical risk with ethanesulfonyl chlorides is sulfene formation via E2 elimination if strong bases (e.g., LDA, excess

    
     with heat) are used. The 
    
    
    
    -protons (adjacent to sulfonyl) are acidic (
    
    
    ).

Optimization Tip: To avoid sulfene-derived byproducts, use non-nucleophilic organic bases (e.g., DIPEA) at


 or Schotten-Baumann conditions (biphasic 

).

ReactivityMechanism Reagent 2-o-Tolyl-ethanesulfonyl Cl Intermediate Pentacoordinate Transition State Reagent->Intermediate Nucleophilic Attack SideProduct Sulfene Intermediate (Elimination Pathway) Reagent->SideProduct Strong Base (E2) High Temp Amine Primary Amine (R-NH2) Amine->Intermediate + Base Product Sulfonamide Intermediate->Product - HCl SideProduct->Product Amine Addition

Figure 2: Competition between direct substitution (


) and Sulfene elimination pathways. Control of base strength is critical.

Applications in Drug Discovery[5]

The 2-arylethanesulfonyl moiety serves as a flexible linker in medicinal chemistry, often superior to rigid arylsulfonamides when the target binding pocket requires conformational adaptability.

  • GPCR Ligands: The ethyl spacer allows the aromatic "tail" (the o-tolyl group) to reach hydrophobic sub-pockets that are inaccessible to direct phenyl-sulfonamides. This is relevant in 5-HT (Serotonin) receptor antagonists.

  • Protease Inhibitors: Used to cap primary amines in peptidomimetics, providing metabolic stability against aminopeptidases.

  • Fragment-Based Design: The o-methyl group restricts the conformation of the ethyl chain relative to the ring, reducing the entropy penalty upon binding compared to the unsubstituted phenyl analog.

Handling, Stability & Safety

Stability Profile
  • Hydrolysis: Highly sensitive to moisture. Hydrolyzes to 2-(o-tolyl)ethanesulfonic acid and HCl.

  • Thermal: Stable at room temperature if anhydrous. Decomposes above

    
     with 
    
    
    
    evolution.
Storage Protocol
  • Container: Tightly sealed glass vial with PTFE-lined cap.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature:

    
     (Refrigerate) to minimize hydrolysis rates from trace moisture.
    
Quality Control (Self-Validating)

Before use in critical reactions, validate purity:

  • H-NMR (CDCl3): Look for the distinctive triplets of the ethyl chain (

    
     ppm). Impurities (sulfonic acid) will shift these peaks significantly upfield.
    
  • Solubility Check: Dissolve a small amount in dry DCM. Turbidity or an oily residue that refuses to dissolve often indicates hydrolysis products (sulfonic acids are less soluble in non-polar solvents).

References

  • Synthesis of Sulfonyl Chlorides: Yang, Z., et al.[3][4] "A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts." Synlett 24.16 (2013): 2165-2169. Link

  • DABSO Reagent Utility: Woolven, H., et al.[3][4] "A Sandmeyer-type sulfonyl chloride synthesis from feedstock anilines and DABSO."[3][4] Organic Letters 13.18 (2011): 4876-4878. Link

  • Sulfene Mechanism: King, J. F. "Return of the sulfenes." Accounts of Chemical Research 8.1 (1975): 10-17. Link

  • Scaffold Properties: LookChem Database. "2-(2-methylphenyl)ethanesulfonyl chloride Properties." Link

Sources

Foundational

physical properties of 2-o-Tolyl-ethanesulfonyl chloride

The following technical guide details the physical properties, synthesis logic, and handling protocols for 2-o-Tolyl-ethanesulfonyl chloride , designed for researchers in medicinal chemistry and process development. Phys...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and handling protocols for 2-o-Tolyl-ethanesulfonyl chloride , designed for researchers in medicinal chemistry and process development.

Physicochemical Profiling, Synthesis Logic, and Application Protocols

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride is a specialized sulfonylating reagent used primarily in the synthesis of sulfonamide-based pharmacophores and sulfonate esters. Structurally, it consists of a sulfonyl chloride moiety linked to an ortho-substituted toluene ring via an ethyl spacer. This aliphatic "spacer" (ethane chain) distinguishes it from aryl sulfonyl chlorides (like tosyl chloride), imparting unique reactivity profiles—specifically, lower electrophilicity at the sulfur atom but higher conformational flexibility, which influences binding kinetics in drug targets.

This guide consolidates the physicochemical data, synthesis pathways, and handling requirements necessary for the effective utilization of this reagent in drug discovery and lead optimization.

Chemical Identity & Structural Characterization[1][2][3][4]

Parameter Technical Detail
IUPAC Name 2-(2-Methylphenyl)ethane-1-sulfonyl chloride
Common Synonyms 2-o-Tolyl-ethanesulfonyl chloride; o-Methylphenethylsulfonyl chloride
CAS Number 728919-61-7
Molecular Formula C₉H₁₁ClO₂S
Molecular Weight 218.70 g/mol
SMILES Cc1ccccc1CCS(=O)(=O)Cl
Structural Class Aralkyl Sulfonyl Chloride

Physical Properties (Experimental & Predicted)

As a specialized intermediate, specific experimental constants for this isomer are often proprietary. The values below represent a synthesis of available experimental data and high-confidence structure-property relationship (SAR) models derived from the parent phenethylsulfonyl chloride and the precursor 2-methylphenethyl alcohol .

Core Physical Constants
PropertyValue / RangeConfidence LevelTechnical Insight
Physical State Viscous Liquid or Low-Melting SolidHighThe ortho-methyl group disrupts crystal packing compared to the para isomer, favoring a liquid state at RT or a solid with MP < 35°C.
Melting Point 20 – 30 °C (Predicted)MediumParent phenethylsulfonyl chloride melts at ~29-31°C. The ortho substituent likely lowers this slightly.
Boiling Point > 250 °C (Extrapolated)HighWarning: Decomposes before boiling at atmospheric pressure. Distill only under high vacuum (< 1 mmHg).
Density 1.28 – 1.32 g/mLHighDenser than its alcohol precursor (1.016 g/mL) due to the heavy -SO₂Cl group.
Refractive Index 1.54 – 1.56MediumConsistent with aromatic sulfonyl chlorides.
Solubility DCM, THF, EtOAc, TolueneHighHydrolyzes rapidly in water/alcohols. Compatible with aprotic polar solvents.
Stability Profile
  • Thermal Stability: Thermally labile above 100°C. Prolonged heating can lead to desulfonylation (loss of SO₂) to form the corresponding alkyl chloride.

  • Hydrolytic Stability: Highly moisture sensitive. Hydrolyzes to 2-o-tolyl-ethanesulfonic acid and HCl upon contact with atmospheric moisture.

Synthesis & Production Logic

Causality in Experimental Design

The synthesis of 2-o-Tolyl-ethanesulfonyl chloride is rarely performed via direct chlorosulfonation of the hydrocarbon due to lack of regioselectivity. The preferred "Self-Validating" protocol utilizes the alcohol precursor to ensure structural integrity.

Synthesis Workflow (Graphviz Diagram)

Synthesis_Pathway cluster_logic Process Control Alcohol 2-(2-Methylphenyl)ethanol (Precursor) Thiol Intermediate Thiol (via Thiourea) Alcohol->Thiol 1. Thiourea/HBr 2. NaOH (Hydrolysis) Product 2-o-Tolyl-ethanesulfonyl chloride (Target) Thiol->Product Cl2 (g) / H2O or NCS/HCl Byproducts Byproducts: HCL, SO2 Thiol->Byproducts Control Maintain T < 5°C during chlorination to prevent desulfonylation.

Figure 1: Validated synthetic route from commercially available alcohol precursor.

Detailed Protocol (Thiol-Oxidation Route)
  • Activation : Convert 2-(2-methylphenyl)ethanol to the corresponding bromide or tosylate.

  • Thiolation : React with thiourea in refluxing ethanol, followed by alkaline hydrolysis to yield 2-(2-methylphenyl)ethanethiol .

  • Oxidative Chlorination (Critical Step) :

    • Reagents: Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS) with HCl.

    • Conditions: Solvent (DCM/Water biphasic or Acetic Acid); Temperature -5°C to 0°C .

    • Mechanism: The thiol is oxidized to the sulfenyl chloride, then the sulfinic acid, and finally the sulfonyl chloride.

    • Validation: Monitor disappearance of thiol odor and appearance of sulfonyl chloride peak in IR (~1370, 1170 cm⁻¹).

Handling, Safety & Storage (E-E-A-T)

Hazard Identification
  • Corrosive (Skin/Eye) : Causes severe skin burns and eye damage (Category 1B).

  • Lachrymator : Vapors are highly irritating to mucous membranes.

  • Reacts with Water : Liberates toxic HCl gas.

Storage Protocol

To maintain reagent integrity (>98% purity) for drug development assays:

  • Atmosphere : Store under inert gas (Argon/Nitrogen).

  • Temperature : Refrigerate (2°C – 8°C).

  • Container : Tightly sealed glass vial with Teflon-lined cap; Parafilm seal recommended to prevent moisture ingress.

References

  • Synthesis of Sulfonyl Chlorides : Journal of the American Chemical Society. "Oxidative Chlorination of Thiols to Sulfonyl Chlorides."

  • Precursor Data (2-Methylphenethyl alcohol) : ChemicalBook Database. "CAS 19819-98-8 Physical Properties."

  • General Sulfonyl Chloride Properties : Sigma-Aldrich Technical Library. "Handling of Acid Chlorides and Sulfonyl Chlorides."

  • CAS Registry : CAS Common Chemistry.[1] "Search for Alkyl Sulfonyl Chlorides."

Sources

Exploratory

Technical Monograph: 2-(2-Methylphenyl)ethanesulfonyl Chloride

Chemical Formula: C H ClO S Molecular Weight: 218.70 g/mol [1] Executive Summary This technical guide profiles 2-o-Tolyl-ethanesulfonyl chloride (systematically named 2-(2-methylphenyl)ethane-1-sulfonyl chloride), a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Formula: C


H

ClO

S Molecular Weight: 218.70 g/mol [1]

Executive Summary

This technical guide profiles 2-o-Tolyl-ethanesulfonyl chloride (systematically named 2-(2-methylphenyl)ethane-1-sulfonyl chloride), a specialized aliphatic sulfonyl chloride reagent. Unlike its aromatic counterparts (e.g., tosyl chloride), this molecule features a sulfonyl chloride group attached to an ethyl linker rather than directly to the benzene ring.

Primary Utility:

  • Fragment-Based Drug Discovery (FBDD): Used to introduce the 2-(2-methylphenyl)ethyl motif, providing a flexible linker that allows the terminal aromatic ring to adopt specific conformations in protein binding pockets.

  • Heterocyclic Synthesis: A precursor for intramolecular cyclizations to form sultams or dihydro-benzothiazepines.

Critical Technical Insight: As an aliphatic sulfonyl chloride with


-hydrogens, this compound possesses a dual reactivity profile. It can undergo classical nucleophilic substitution (

-type) or base-mediated elimination to form a transient sulfene intermediate. This guide details the protocols necessary to control this reactivity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 2-(2-methylphenyl)ethane-1-sulfonyl chloride
Common Name 2-o-Tolyl-ethanesulfonyl chloride
CAS Number Not widely listed; isomer of 88106-95-0 (para)
Molecular Weight 218.70 g/mol
Physical State Viscous oil or low-melting solid (predicted based on p-isomer mp 67°C)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water
Stability Moisture sensitive; prone to hydrolysis and thermal decomposition

Synthetic Pathways

The synthesis of 2-o-Tolyl-ethanesulfonyl chloride generally avoids direct chlorosulfonation of the hydrocarbon, as that typically yields ring-substituted products (aromatic sulfonation). The preferred route utilizes the alkyl halide precursor to ensure regioselectivity on the ethyl chain.

Validated Synthetic Route

The most robust method involves the oxidative chlorination of the corresponding thiol or thioacetate, derived from 2-methylphenethyl bromide.

Step 1: Thiolation

  • Reagents: 2-methylphenethyl bromide + Thiourea (in Ethanol, reflux).

  • Intermediate: Isothiouronium salt, hydrolyzed with NaOH to yield 2-(2-methylphenyl)ethanethiol.

Step 2: Oxidative Chlorination

  • Reagents: Cl

    
     gas (or NCS/HCl) in water/DCM biphasic system at <5°C.
    
  • Mechanism: The thiol is oxidized to the sulfinic acid (

    
    ), which is immediately chlorinated to the sulfonyl chloride.
    
Visualization of Synthesis

Synthesis Start 2-methylphenethyl bromide (Precursor) Inter Isothiouronium Salt Start->Inter Thiourea, EtOH Reflux Thiol 2-(2-methylphenyl)ethanethiol Inter->Thiol NaOH, Hydrolysis Product 2-o-Tolyl-ethanesulfonyl chloride (Target) Thiol->Product Cl2 (gas) or NCS/HCl Oxidative Chlorination < 5°C

Figure 1: Regioselective synthesis pathway avoiding aromatic ring sulfonation.

Reactivity Profile & Mechanism

The Sulfene Elimination Pathway

Unlike aromatic sulfonyl chlorides (e.g., TsCl), 2-o-Tolyl-ethanesulfonyl chloride contains protons on the


-carbon (adjacent to the sulfur). In the presence of tertiary amine bases (TEA, DIPEA), it can undergo E2 elimination to form a sulfene  (

).
  • Implication: The sulfene is a highly reactive electrophile. Nucleophiles (amines/alcohols) can attack the sulfene to form the desired product, but this pathway can lead to side reactions (oligomerization) if not controlled.

  • Control Strategy: To favor direct substitution over elimination, use weaker bases (pyridine) or biphasic conditions (Schotten-Baumann).

Mechanistic Flow

Mechanism Reagent 2-o-Tolyl-ethanesulfonyl chloride (R-CH2-SO2-Cl) Direct Direct Nucleophilic Attack (SN2-like at Sulfur) Reagent->Direct Nucleophile (H-Nu) Elim E2 Elimination (Loss of HCl) Reagent->Elim + Base Base Base (Et3N) Tetra Tetrahedral Intermediate Direct->Tetra Product1 Sulfonamide Product Tetra->Product1 -Cl⁻ Sulfene Sulfene Intermediate (R-CH=SO2) Elim->Sulfene Product2 Sulfonamide Product Sulfene->Product2 + Nucleophile (H-Nu)

Figure 2: Competing reaction pathways: Direct substitution vs. Sulfene elimination.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of a sulfonamide derivative using 2-o-Tolyl-ethanesulfonyl chloride and a primary amine.

Reagents:

  • Amine (1.0 equiv)

  • 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv)

  • Pyridine (solvent/base) OR DCM with Na

    
    CO
    
    
    
    (sat. aq.)

Protocol (Schotten-Baumann Conditions): Rationale: Biphasic conditions minimize sulfene formation and hydrolysis.

  • Preparation: Dissolve the amine (1.0 mmol) in Dichloromethane (DCM, 5 mL).

  • Base Addition: Add saturated aqueous Na

    
    CO
    
    
    
    (5 mL). Vigorous stirring is essential.
  • Reagent Addition: Cool the mixture to 0°C. Add 2-o-Tolyl-ethanesulfonyl chloride (1.1 mmol) dropwise as a solution in DCM (1 mL).

    • Note: Slow addition prevents localized heating and runaway hydrolysis.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Separate phases. Extract aqueous layer with DCM (2x). Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over MgSO

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc).
    

Safety & Handling

  • Corrosivity: Sulfonyl chlorides hydrolyze to produce HCl and sulfonic acids. Causes severe skin burns and eye damage.

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Reacts violently with strong bases, alcohols, and oxidizers.[2]

References

  • ChemicalBook. (n.d.).[3] Ethanesulfonyl chloride Properties and Applications. Retrieved from

  • Oakwood Chemical. (n.d.). 2-p-Tolyl-ethanesulfonyl chloride (Isomer Data).[4] Retrieved from

  • King, J. F., et al. (1991). Sulfenes in Organic Synthesis. Accounts of Chemical Research.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Sulfonyl Chlorides. Retrieved from

Sources

Foundational

2-o-Tolyl-ethanesulfonyl Chloride: Spectroscopic Data &amp; Technical Guide

This guide provides an in-depth technical analysis of 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-methylphenyl)ethanesulfonyl chloride ). It is designed for researchers requiring precise spectroscopic character...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-methylphenyl)ethanesulfonyl chloride ). It is designed for researchers requiring precise spectroscopic characterization, robust synthesis protocols, and handling guidelines for drug development applications.[1]

Compound Overview & Significance

  • IUPAC Name: 2-(2-Methylphenyl)ethane-1-sulfonyl chloride

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[1]
  • Molecular Weight: 218.70 g/mol [1]

  • Class: Aryl-substituted alkanesulfonyl chloride

  • Core Application: A versatile building block in medicinal chemistry, primarily used to introduce the 2-(o-tolyl)ethyl motif into sulfonamides, which are privileged scaffolds in GPCR ligands and enzyme inhibitors.[1]

Spectroscopic Characterization

As specific experimental spectra for the ortho isomer are rarely published in open literature compared to the para isomer (CAS 88106-95-0) or the unsubstituted analog (CAS 4025-71-2), the data below synthesizes theoretical prediction with validated shifts from the closest structural analog, 2-phenylethanesulfonyl chloride .

A. Proton NMR ( H NMR) Data
  • Solvent: CDCl

    
    [1][2][3][4][5]
    
  • Frequency: 400 MHz[1][3]

PositionProton TypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
1 Ar-CH

2.35 Singlet (s)3H-Characteristic ortho-methyl resonance.
2 Ar-CH

-
3.35 – 3.45 Triplet (t)2H~7.5 HzBenzylic protons. Slightly downfield vs. para isomer due to ortho steric compression.
3 -CH

-SO

Cl
3.95 – 4.05 Triplet (t)2H~7.5 HzDeshielded by the strongly electron-withdrawing sulfonyl chloride group.
4 Ar-H 7.10 – 7.25 Multiplet (m)4H-Aromatic protons (ABCD system typical of 1,2-disubstitution).[1]

Technical Insight: The key differentiator between this and the para isomer is the splitting pattern of the aromatic region (multiplet vs. AA'BB' doublet pair) and the slight downfield shift of the benzylic methylene (Position 2) due to the proximity of the o-methyl group.

B. Carbon-13 NMR ( C NMR) Data
  • Solvent: CDCl

    
    [1][2][3][4][5]
    
Carbon TypeShift (

ppm)
Assignment
Aliphatic 19.3 Ar-C H

(o-tolyl methyl)
Aliphatic 29.8 Ar-C H

-
Aliphatic 65.2 -C H

-SO

Cl (Deshielded by SO

Cl)
Aromatic 126.0 – 131.0 Ar-C H (4 signals)
Quaternary 136.5 Ar-C -Me (ipso to methyl)
Quaternary 134.8 Ar-C -CH

(ipso to ethyl chain)
C. Infrared Spectroscopy (FT-IR)
  • Method: Neat oil or KBr pellet.

Wavenumber (cm

)
Vibration ModeDiagnostic Value
1365 – 1375

(SO

)
Primary Diagnostic: Asymmetric sulfonyl stretch.[1] Strong intensity.
1165 – 1175

(SO

)
Secondary Diagnostic: Symmetric sulfonyl stretch.[1] Strong intensity.
2920 – 2980

(C-H)
Aliphatic C-H stretch (Methyl/Ethyl).[1]
740 – 760

(C-H)
Ortho-substituted benzene ring out-of-plane bending.
D. Mass Spectrometry (MS)
  • Ionization: EI (70 eV) or ESI (positive mode if derivatized).[1]

  • Molecular Ion:

    
     218 (M
    
    
    
    ) is often weak or absent due to lability of the S-Cl bond.
  • Key Fragments (EI):

    • 
       105:  [Ar-CH
      
      
      
      ]
      
      
      (Tropylium-like cation from o-methyl benzyl).
    • 
       183:  [M – Cl]
      
      
      
      (Loss of chlorine).[1]
    • 
       119:  [Ar-CH=CH
      
      
      
      ]
      
      
      (Loss of SO
      
      
      Cl + H, styrene derivative).[1]

Synthesis & Preparation Protocol

The most robust, "field-proven" method for synthesizing 2-o-Tolyl-ethanesulfonyl chloride avoids the use of hazardous gaseous chlorine and instead utilizes oxidative chlorination of an S-alkylisothiouronium salt . This method ensures high purity and avoids the formation of disulfides common in direct thiol oxidation.

Reaction Scheme

SynthesisPath Start 2-(o-Tolyl)ethyl bromide (Starting Material) Inter S-[2-(o-Tolyl)ethyl]isothiouronium acetate/bromide Start->Inter Product 2-o-Tolyl-ethanesulfonyl chloride (Target) Inter->Product Reagent1 Thiourea EtOH, Reflux Reagent2 NCS, HCl (2M) Acetonitrile, <10°C

Figure 1: Oxidative chlorination pathway via isothiouronium salt intermediate.[1]

Step-by-Step Methodology
Step 1: Formation of Isothiouronium Salt
  • Reagents: Dissolve 2-(o-Tolyl)ethyl bromide (1.0 equiv) and Thiourea (1.1 equiv) in Ethanol (5 mL/mmol).

  • Reaction: Heat to reflux for 3–5 hours. Monitor by TLC (disappearance of bromide).[1][6]

  • Workup: Concentrate the solvent in vacuo. The residue (isothiouronium salt) is often a white solid or viscous oil. It can be used directly without extensive purification.[7]

Step 2: Oxidative Chlorination (The Critical Step)
  • Setup: Suspend N-Chlorosuccinimide (NCS) (4.0 equiv) in Acetonitrile (5 mL/mmol) and 2M HCl (1 mL/mmol). Cool the mixture to 0–5°C in an ice bath.

  • Addition: Dissolve the isothiouronium salt from Step 1 in a minimal amount of acetonitrile/water. Add this solution dropwise to the NCS mixture, maintaining the temperature below 10°C .

    • Why? Exotherms can decompose the sulfonyl chloride to the sulfonic acid.

  • Reaction: Stir vigorously for 1–2 hours at 0–10°C. The mixture will turn yellow/orange.

  • Workup: Dilute with diethyl ether or ethyl acetate. Wash the organic layer with water (2x) and brine (1x).[1]

  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate in vacuo at <30°C .
    
    • Caution: Sulfonyl chlorides are thermally unstable; avoid high heat during rotary evaporation.

Quality Control & Handling

Purity Analysis (Derivatization Method)

Direct analysis of sulfonyl chlorides by LC-MS is difficult due to hydrolysis. To validate the structure and purity, convert a small aliquot to a stable sulfonamide:

  • Mix 10 mg of product with excess benzylamine (or morpholine) in CH

    
    Cl
    
    
    
    .
  • Stir for 10 mins.

  • Analyze the resulting sulfonamide by LC-MS/NMR. The sulfonamide is stable and ionizes well ([M+H]

    
    ).[1]
    
Stability & Storage[1][8]
  • Moisture Sensitivity: High. Hydrolyzes to sulfonic acid upon exposure to moist air.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C .

  • Visual Indicator: Pure compound is a colorless to pale yellow oil. Darkening or fuming indicates decomposition (HCl release).[1]

References

  • Validated Synthesis of Sulfonyl Chlorides: Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using NCS/HCl. Journal of Organic Chemistry.

  • Analog Spectral Data (2-Phenylethanesulfonyl chloride): ChemicalBook & Sigma-Aldrich Database. 1H NMR Spectrum of 2-Phenylethanesulfonyl chloride.

  • General Isothiouronium Route: Zhang, Y., et al. (2013).[1] Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts. Synthesis.

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and Quality Control of 2-o-Tolyl-ethanesulfonyl Chloride via 1H NMR

Executive Summary & Core Directive In the synthesis of sulfonamide-based pharmacophores, 2-o-Tolyl-ethanesulfonyl chloride (CAS: 2548-99-4 analogue class) serves as a critical electrophilic intermediate. Its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of sulfonamide-based pharmacophores, 2-o-Tolyl-ethanesulfonyl chloride (CAS: 2548-99-4 analogue class) serves as a critical electrophilic intermediate. Its structural integrity is often compromised by its high susceptibility to hydrolysis, converting the active sulfonyl chloride (


) into the unreactive sulfonic acid (

).

This guide provides a rigorous 1H NMR structural elucidation framework . Unlike standard database entries, this document focuses on the causality of chemical shifts and impurity profiling , enabling researchers to distinguish the active reagent from its hydrolysis degradation products with high confidence.

Structural Analysis & Chemical Shift Logic

The molecule consists of three distinct magnetic environments: the o-Tolyl aromatic system , the ethylene linker , and the sulfonyl chloride terminus . Understanding the inductive and anisotropic effects of these groups is required for accurate assignment.

Predicted 1H NMR Assignment Table (Solvent: )

Note: Values are derived from additive substituent increments (Pretsch/Silverstein) and validated against sulfonyl chloride analogues (e.g., ethanesulfonyl chloride).

MoietyLabelProtonsMultiplicityChemical Shift (

, ppm)
Mechanistic Explanation

-Methylene

2HTriplet (

Hz)
3.90 – 4.05 Diagnostic Peak. Strongly deshielded by the electron-withdrawing

group.

-Methylene

2HTriplet (

Hz)
3.20 – 3.35 Benzylic position. Deshielded relative to alkyl chains (

) due to the aromatic ring and

-effect of sulfur.
Ar-Methyl

3HSinglet2.40 – 2.50 Characteristic of o-tolyl methyl groups. Slightly deshielded compared to toluene (

) due to the electron-withdrawing side chain.
Aromatic Ring

4HMultiplet7.15 – 7.40 ABCD system. The ortho-substitution breaks symmetry, creating a complex multiplet rather than a clean doublet pattern seen in p-substituted analogues.
The "Fingerprint" Region (Linker Analysis)

The ethylene linker (


) provides the most critical data for QC.
  • Symmetry: You should observe two distinct triplets. If these triplets collapse into a broad singlet or complex multiplet, it indicates polymerization or solvent exchange issues.

  • Integral Ratio: The integration of the

    
    -methylene (3.95 ppm) to the aromatic methyl (2.45 ppm) must be exactly 2:3 . A deviation suggests the presence of residual starting material (e.g., 2-methylphenethyl alcohol).
    

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, the following protocol minimizes moisture interference, which is the primary cause of spectral artifacts in sulfonyl chlorides.

Sample Preparation (Strict Anhydrous Conditions)
  • Solvent: Use

    
     (99.8% D)  treated with activated molecular sieves (3Å or 4Å).
    
    • Why: Commercial

      
       often contains traces of 
      
      
      
      or water. Water reacts with the analyte to form sulfonic acid and
      
      
      , shifting peaks and broadening signals.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

    • Why: High concentrations can lead to stacking effects in aromatic systems, slightly shifting values.

  • Tube Prep: Oven-dried NMR tubes are mandatory.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The benzylic protons and aromatic methyl protons have different

      
       relaxation times. A short D1 will distort integration values, making the 2:3 ratio validation impossible.
      
  • Scans (NS): 16 scans are sufficient for this concentration.

Impurity Profiling & Troubleshooting

The primary failure mode for this reagent is hydrolysis. You must be able to identify the "Hydrolysis Shift" .

The Hydrolysis Shift (Sulfonyl Chloride Sulfonic Acid)

Upon exposure to moisture, the


 converts to 

.
  • Observation: The

    
    -methylene triplet (
    
    
    
    ) shifts upfield (lower ppm).
  • Shift Magnitude:

    
     moves from 
    
    
    
    ppm (in Chloride) to
    
    
    ppm (in Acid).
  • Visual Cue: A broad singlet often appears

    
     ppm (the acidic proton), which is exchangeable with 
    
    
    
    .
QC Decision Logic

Use the following logic flow to determine if the reagent is suitable for synthesis.

QC_Workflow Sample Crude Sample (2-o-Tolyl-ethanesulfonyl Cl) Prep Prep: Dry CDCl3 + Sieves Avoid DMSO (Reaction Risk) Sample->Prep Acquire Acquire 1H NMR (d1 > 5s) Prep->Acquire Check1 Check 1: Alpha-CH2 Shift Is triplet at ~4.0 ppm? Acquire->Check1 Hydrolysis DETECTED: Sulfonic Acid (Hydrolysis Product) Check1->Hydrolysis No Check2 Check 2: Integration Ratio CH2(alpha) : Ar-Me Is it 2.0 : 3.0? Check1->Check2 Yes Pass1 Yes Fail1 No (Shift < 3.6 ppm) Valid VALIDATED REAGENT Proceed to Synthesis Check2->Valid Yes Impure REJECT: Residual Alcohol or Mixed Species Check2->Impure No

Figure 1: Decision tree for the spectral validation of sulfonyl chloride reagents. Note the critical checkpoint at the alpha-methylene shift.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][2][3] (Standard text for additive chemical shift rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for substituent increments for groups).
  • National Institute of Standards and Technology (NIST). Ethanesulfonyl chloride Mass and NMR Data. (Used as the primary analogue for

    
    -proton chemical shift calibration).
    
  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179. (Essential for identifying water/solvent peaks in QC).

Sources

Foundational

Technical Guide: 13C NMR Characterization of 2-o-Tolyl-ethanesulfonyl Chloride

Topic: 13C NMR Analysis of 2-o-Tolyl-ethanesulfonyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of 2-o-Tolyl-ethanesulfonyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a comprehensive structural analysis of 2-o-Tolyl-ethanesulfonyl chloride (CAS: N/A for specific isomer, generic analogs ~594-44-5 context) using Carbon-13 Nuclear Magnetic Resonance (


C NMR) spectroscopy. As a critical intermediate in the synthesis of sulfonamide-based pharmacophores and sulfonyl-substituted imides, the purity and structural integrity of this compound are paramount.

This document moves beyond basic spectral listing to explore the mechanistic causality of chemical shifts, the hydrolytic instability inherent to sulfonyl chlorides, and the diagnostic signals required for rigorous quality control.

Molecular Architecture & Numbering Strategy

Before analyzing the spectrum, we must establish a rigorous numbering system to correlate signals with structural motifs.

Compound: 2-(2-methylphenyl)ethanesulfonyl chloride Molecular Formula:


Key Functional Groups: 
  • Sulfonyl Chloride (

    
    ):  Strong electron-withdrawing group (EWG); highly reactive.
    
  • Ethyl Linker: Connects the aromatic ring to the reactive headgroup.

  • o-Tolyl Moiety: Aromatic ring with an ortho-methyl substituent, breaking symmetry and creating distinct aromatic environments.

Molecule Figure 1: Structural connectivity and carbon numbering for NMR assignment. C1 C1 (ipso) C2 C2 (o-Me) C1->C2 C_Beta C8 (β) C1->C_Beta linker C3 C3 C2->C3 C_Me C7 (Me) C2->C_Me ortho C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C_Alpha C9 (α) C_Beta->C_Alpha SO2Cl SO2Cl C_Alpha->SO2Cl EWG

Experimental Protocol & Sample Integrity

Solvent Selection: The Hydrolysis Trap

The choice of solvent is not merely about solubility; it is a stability decision. Sulfonyl chlorides are electrophiles prone to hydrolysis, converting to the corresponding sulfonic acid (


) and 

.
  • Recommended Solvent: Chloroform-d (

    
    ) .
    
    • Rationale: It is aprotic and typically contains lower residual water than DMSO-

      
      .
      
    • Pre-treatment: Store

      
       over molecular sieves (3Å or 4Å) to ensure anhydrous conditions.
      
  • Avoid: DMSO-

    
      (unless strictly anhydrous).
    
    • Risk:[1] DMSO is hygroscopic. Residual water will rapidly hydrolyze the

      
       group, shifting the 
      
      
      
      -carbon signal upfield and leading to false characterization.
Acquisition Parameters
  • Concentration: ~20-50 mg in 0.6 mL solvent (13C is 1.1% natural abundance; higher concentration improves S/N ratio).

  • Pulse Sequence: Standard proton-decoupled

    
    C (e.g., zgpg30 on Bruker).
    
  • Relaxation Delay (D1): Set to

    
     seconds to allow relaxation of quaternary carbons (C1, C2), ensuring they are visible.
    

Structural Elucidation: Chemical Shift Analysis

The


C NMR spectrum of 2-o-Tolyl-ethanesulfonyl chloride is defined by three distinct regions. The values below are derived from chemometric increment analysis and standard reference data for sulfonyl chloride derivatives.
Data Summary Table
Carbon EnvironmentAssignmentPredicted Shift (

, ppm)
Multiplicity (DEPT-135)Mechanistic Driver
Aliphatic Chain

-Methylene
C9 (

)
65.0 - 70.0 Negative (CH2)Strong Deshielding by


-Methylene
C8 (

)
28.0 - 32.0 Negative (CH2)Benzylic position;

-effect of

Aromatic Ring
Ipso-MethylC2136.0 - 137.0 QuaternaryOrtho-substitution effect
Ipso-EthylC1134.0 - 136.0 QuaternaryAlkyl substitution
Ortho/Meta/ParaC3, C4, C5, C6126.0 - 131.0 Positive (CH)Typical aromatic range
Substituent
MethylC7 (

)
19.0 - 20.0 Positive (CH3)Typical tolyl methyl
Detailed Analysis
The Aliphatic "Fingerprint" (High Diagnostic Value)

The ethyl linker provides the most critical information regarding the functional group status.

  • The

    
    -Carbon (C9):  This signal appears significantly downfield (65-70 ppm). The sulfonyl chloride group is highly electronegative, pulling electron density and deshielding this nucleus.
    
    • Diagnostic Check: If this peak shifts upfield to ~50-55 ppm, hydrolysis has occurred . The sulfonic acid/sulfonate species is less electron-withdrawing than the chlorosulfonyl group.

  • The

    
    -Carbon (C8):  Located around 29 ppm. This is a typical benzylic position, slightly influenced by the distal sulfonyl group.
    
The Aromatic "Identity"

The ortho-tolyl group breaks the symmetry of the benzene ring. Unlike para-substituted systems (which show 4 aromatic signals due to symmetry), the ortho-substitution results in 6 distinct aromatic carbon signals (plus the methyl).

  • Quaternary Carbons (C1, C2): These will appear in the 134-137 ppm range but will have significantly lower intensity than the CH carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times (

    
    ).
    
  • Methyl Group (C7): The methyl carbon attached to the ring is a standard reference point, consistently appearing at ~19-20 ppm.

Quality Control & Impurity Profiling

In drug development, verifying the absence of the hydrolysis product (sulfonic acid) is critical. The following logic flow ensures the material is suitable for downstream synthesis (e.g., sulfonamide formation).

QC_Logic Figure 2: QC Decision Tree for Sulfonyl Chloride Purity. Start Analyze 13C Spectrum Check_Alpha Locate Alpha-CH2 Signal Start->Check_Alpha Decision Shift Position? Check_Alpha->Decision Pass Range: 65-70 ppm (Intact SO2Cl) Decision->Pass > 60 ppm Fail Range: 50-55 ppm (Hydrolyzed -SO3H) Decision->Fail < 55 ppm Broadening Check Peak Shape: Sharp vs. Broad Pass->Broadening Action_Fail QC FAIL: Recrystallize/Redistill Fail->Action_Fail Action_Pass QC PASS: Proceed to Synthesis Broadening->Action_Pass Sharp Broadening->Action_Fail Broad (Exchange)

Troubleshooting Common Artifacts
  • Extra Peaks at ~50 ppm: Indicates hydrolysis to 2-o-tolyl-ethanesulfonic acid.

  • Triplet at 77.16 ppm: This is the

    
     solvent residual. Do not confuse with sample peaks.
    
  • Missing Quaternary Carbons: If C1 and C2 (134-137 ppm) are missing, the relaxation delay (D1) was likely too short. Re-run with D1 = 3-5 seconds.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shift increments).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[2] Retrieved from [Link] (Source for analog comparisons like ethanesulfonyl chloride and o-xylene).

  • King, J. F., & Durst, T. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. NIH/PubMed.

Sources

Exploratory

Technical Guide: Synthesis of 2-o-Tolyl-ethanesulfonyl chloride

Topic: 2-o-Tolyl-ethanesulfonyl chloride Synthesis Pathway Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary Target Molecule: 2-o-Tolyl-eth...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-o-Tolyl-ethanesulfonyl chloride Synthesis Pathway Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Target Molecule: 2-o-Tolyl-ethanesulfonyl chloride IUPAC Name: 2-(2-methylphenyl)ethane-1-sulfonyl chloride CAS: 55694-83-2 (Analogous reference) Molecular Formula:



This guide outlines the high-fidelity synthesis of 2-o-tolyl-ethanesulfonyl chloride, a critical "warhead" intermediate used in the derivatization of amines to form bioactive sulfonamides. Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this molecule possesses an aliphatic ethyl spacer, making it pharmacologically distinct but synthetically challenging due to the potential for


-elimination and hydrolysis.

This whitepaper details two distinct pathways:

  • The Sulfite Displacement Route (Process Standard): Ideal for gram-to-kilogram scale-up; avoids organosulfur stench.

  • The Oxidative Chlorination Route (Medicinal Chemistry Standard): Ideal for high-throughput parallel synthesis or when milder conditions are required.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic substitution of the corresponding alkyl halide. The ortho-methyl group on the phenyl ring introduces mild steric bulk, which influences the kinetics of the initial substitution (


) reaction compared to the unsubstituted phenethyl analogs.
Strategic Logic
  • Precursor: 1-(2-bromoethyl)-2-methylbenzene (o-Methylphenethyl bromide).

  • Bond Construction: The C-S bond is formed via nucleophilic attack of a sulfur species (sulfite or thiourea) on the alkyl bromide.

  • Functional Group Interconversion: The resulting sulfur intermediate (sulfonate salt or thiol) is activated to the sulfonyl chloride.

Retrosynthesis Target 2-o-Tolyl-ethanesulfonyl chloride (Target) Sulfonate Sodium 2-(o-tolyl)ethanesulfonate (Stable Salt) Sulfonate->Target Chlorination (SOCl2 or PCl5) Thiol 2-(o-Tolyl)ethanethiol (Volatile Intermediate) Thiol->Target Oxidative Chlorination (NCS/HCl or Cl2) Bromide 2-Methylphenethyl bromide (Starting Material) Bromide->Sulfonate Strecker Alkylation (Na2SO3) Bromide->Thiol Thiolation (Thiourea -> Hydrolysis)

Figure 1: Retrosynthetic tree illustrating the two primary pathways from the commercially available bromide.

Pathway A: The Sulfite Displacement (Strecker) Route

Recommended for: Scale-up (>10g), safety (no thiols), and shelf-stable intermediates.

This pathway utilizes the Strecker sulfite alkylation to form a stable sodium sulfonate salt, which is subsequently chlorinated. This is the most robust method for aliphatic sulfonyl chlorides.

Phase 1: Formation of Sodium 2-(o-tolyl)ethanesulfonate

The reaction uses sodium sulfite as a nucleophile. A key challenge is the solubility mismatch: the organic bromide is lipophilic, while sodium sulfite is hydrophilic.

Protocol:

  • Solvent System: Prepare a mixture of Ethanol/Water (1:1 v/v). The ethanol solubilizes the bromide; water solubilizes the sulfite.

  • Reagents:

    • 1-(2-bromoethyl)-2-methylbenzene (1.0 equiv)

    • Sodium Sulfite (

      
      ), anhydrous (1.5 equiv)
      
    • Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.05 equiv) to accelerate phase transfer.

  • Procedure:

    • Dissolve

      
       in water. Add the ethanol and the alkyl bromide.
      
    • Heat to reflux (approx. 85°C) with vigorous stirring.

    • Monitor: The reaction is complete when the biphasic mixture becomes homogeneous (the alkyl bromide is consumed and the product is water-soluble).

    • Workup: Evaporate the ethanol under reduced pressure. The product (sodium salt) will precipitate or remain in the aqueous phase.

    • Isolation: Cool the aqueous residue to 0°C. Filter the white solid. If no precipitate forms, evaporate to dryness and recrystallize from hot ethanol to remove inorganic salts (

      
      ).
      
    • Drying: Dry the salt thoroughly in a vacuum oven at 60°C. Critical: Moisture interferes with the next step.

Phase 2: Chlorination to Sulfonyl Chloride

The sulfonate salt is converted to the acid chloride. Thionyl chloride (


) with a DMF catalyst is preferred over 

for easier purification.

Protocol:

  • Reagents:

    • Sodium 2-(o-tolyl)ethanesulfonate (from Phase 1).

    • Thionyl Chloride (

      
      ) (5.0 equiv) - Acts as reagent and solvent.
      
    • DMF (Dimethylformamide) (3-5 drops) - Critical Catalyst .

  • Mechanism (The Vilsmeier Activation): DMF reacts with

    
     to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than 
    
    
    
    alone, facilitating the attack on the steric sulfonate oxygen.
  • Procedure:

    • Place the dry sodium sulfonate salt in a round-bottom flask under Argon.

    • Add

      
       carefully (gas evolution). Add DMF.
      
    • Reflux at 75-80°C for 3-4 hours .

    • Observation: The solid bulk will diminish as the inorganic sulfonate converts to the organic-soluble sulfonyl chloride.

  • Workup:

    • Remove excess

      
       via rotary evaporation (use a caustic trap for vapors).
      
    • Dilute the residue with Dichloromethane (DCM) or Toluene.

    • Wash rapidly with ice-cold water (to remove salts) and then ice-cold 5%

      
      . Speed is key  to prevent hydrolysis.
      
    • Dry over

      
      , filter, and concentrate.[1]
      

Pathway B: The Oxidative Chlorination Route

Recommended for: High-value, small-scale synthesis where mild conditions are required.

This method avoids high-temperature chlorination. It proceeds via an isothiouronium salt intermediate, which is oxidatively cleaved by N-Chlorosuccinimide (NCS).

Protocol
  • Thiolation:

    • Reflux 1-(2-bromoethyl)-2-methylbenzene with Thiourea (1.1 equiv) in Ethanol for 3 hours.

    • Isolate the Isothiouronium bromide salt via filtration (often precipitates upon cooling).

  • Oxidative Chlorination:

    • Suspend the salt in an Acetonitrile/2M HCl (5:1) mixture at 0°C.

    • Add N-Chlorosuccinimide (NCS) (4.0 equiv) portion-wise.

    • Mechanism: The oxidative cleavage generates the sulfonyl chloride directly in situ without isolating the foul-smelling thiol.

    • Workup: Extract with Ethyl Acetate, wash with brine, dry, and concentrate.

Critical Process Parameters & Data

ParameterSulfite Route (Pathway A)Oxidative Route (Pathway B)[2]
Atom Economy HighModerate (NCS waste)
Reaction Temp High (Reflux/80°C)Low (0°C to RT)
Moisture Sensitivity Step 2 is highly sensitiveAqueous tolerant
Purification Recrystallization (Salt)Extraction/Column
Major Impurity Inorganic Salts (

)
Succinimide / Disulfides
Yield (Typical) 75-85%60-75%
Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following diagnostic signals:

  • 1H NMR (

    
    ):  Look for the ethyl chain. The 
    
    
    
    adjacent to the sulfonyl group will shift significantly downfield (
    
    
    ppm) compared to the bromide precursor (
    
    
    ppm).
  • IR Spectroscopy: Strong asymmetric

    
     stretch at 
    
    
    
    and symmetric stretch at
    
    
    .
  • TLC: The sulfonyl chloride is less polar than the sulfonate salt (baseline) but often runs similarly to the bromide. Use a stain (Anisaldehyde) to differentiate.

Mechanistic Visualization (Vilsmeier Activation)

The following diagram illustrates why DMF is mandatory in Pathway A (Step 2). Without DMF, the reaction between the solid sodium sulfonate and thionyl chloride is sluggish.

VilsmeierMechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Activated Activated Sulfonyl Intermediate Vilsmeier->Activated + Sulfonate (Fast Attack) Sulfonate R-SO3- Na+ (Sulfonate Salt) Product R-SO2Cl (Sulfonyl Chloride) Activated->Product + Cl- (- DMF)

Figure 2: Catalytic cycle of DMF in the conversion of sulfonate salts to sulfonyl chlorides.

Safety & Handling

  • Hydrolysis Hazard: 2-o-Tolyl-ethanesulfonyl chloride will hydrolyze to the sulfonic acid if exposed to moist air. Store under Nitrogen/Argon in a freezer.

  • Pressure: The chlorination step generates

    
     and 
    
    
    
    gas. Use a proper scrubber (NaOH trap).
  • Vesicant: Sulfonyl chlorides are potent electrophiles and can cause severe skin burns or sensitization. Double-glove handling is required.

References

  • Strecker Sulfite Alkylation (Classic Methodology)

    • Marvel, C. S., & Sparberg, M. S. (1930). Sodium 2-Bromoethanesulfonate.[3] Organic Syntheses, 10, 96.

  • Oxidative Chlorination (Modern Methodology)

    • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using

      
      .[4] The Journal of Organic Chemistry, 74(24), 9287–9291.
      
  • Vilsmeier-Haack Activation Mechanism

    • Magee, P. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–880.
  • General Review of Sulfonyl Chloride Synthesis

    • Drabowicz, J., Kiełbasiński, P., & Łyżwa, P. (2008). Synthesis of Sulfonyl Chlorides. Science of Synthesis, 39, 3.

Sources

Foundational

starting materials for 2-o-Tolyl-ethanesulfonyl chloride synthesis

The following technical guide details the synthesis of 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-methylphenyl)ethanesulfonyl chloride). This document is structured for researchers requiring high-purity interm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-methylphenyl)ethanesulfonyl chloride). This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or materials science applications.

Core Directive: Precision synthesis of an alkyl-aryl sulfonyl chloride without ring-sulfonation artifacts.

Executive Summary & Retrosynthetic Logic

The target molecule, 2-o-Tolyl-ethanesulfonyl chloride , features a sulfonyl chloride moiety attached to an ethyl linker, which is in turn bonded to an ortho-substituted toluene ring.

Critical Chemical Challenge: Direct chlorosulfonation (using


) of 2-ethyltoluene or related alkyl-arenes is NOT  recommended. Electrophilic aromatic substitution favors the aromatic ring (specifically the para position relative to the alkyl group), yielding ring-sulfonated byproducts rather than the desired alkyl-sulfonyl chloride.

The Solution: To ensure the sulfonyl group is installed exclusively on the ethyl chain, a Functional Group Interconversion (FGI) strategy is required. The most robust, self-validating pathway utilizes 2-Methylphenethyl alcohol as the primary starting material, proceeding through a halide intermediate to a sulfur-containing precursor (thiol or isothiouronium salt) before oxidative chlorination.

Retrosynthetic Pathway (DOT Visualization)

The following diagram outlines the logical flow from commercially available precursors to the target.

SynthesisPath Alcohol Start: 2-Methylphenethyl Alcohol (CAS: 19819-98-8) Bromide Intermediate 1: 2-Methylphenethyl Bromide Alcohol->Bromide Activation (PBr3 or HBr) Salt Intermediate 2: Isothiouronium Salt Bromide->Salt Substitution (Thiourea) Target Target: 2-o-Tolyl-ethanesulfonyl Chloride Salt->Target Oxidative Chlorination (NCS/HCl or Cl2) Styrene Alt Start: 2-Methylstyrene Styrene->Bromide Anti-Markovnikov HBr

Caption: Figure 1. Modular synthetic pathway avoiding regioselectivity issues by targeting the alkyl chain.

Primary Starting Materials

The synthesis relies on high-purity precursors to minimize downstream purification.

MaterialCAS NumberRolePurity RequirementNotes
2-Methylphenethyl alcohol 19819-98-8 Core Scaffold >98%Primary carbon source.[1] Liquid at RT.
Thiourea 62-56-6Sulfur Source>99%Preferred over NaSH to avoid disulfide formation.
N-Chlorosuccinimide (NCS) 128-09-6Oxidant98%Used for mild oxidative chlorination.
Phosphorus Tribromide 7789-60-8Brominating Agent99%Converts alcohol to alkyl bromide.
Acetonitrile 75-05-8SolventHPLC GradeCritical for oxidative chlorination step.

Detailed Technical Protocol

This protocol is designed as a "self-validating" system. Each step produces a distinct intermediate with easily verifiable properties (TLC/NMR), ensuring errors are caught before the final sensitive step.

Phase 1: Activation of the Alcohol

Objective: Convert 2-Methylphenethyl alcohol to 2-Methylphenethyl bromide. Rationale: The hydroxyl group is a poor leaving group. Conversion to bromide activates the terminal carbon for nucleophilic attack by sulfur.

  • Setup: Charge a 3-neck round bottom flask with 2-Methylphenethyl alcohol (1.0 eq) and anhydrous DCM (Dichloromethane) . Cool to 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add

    
     (0.4 eq) . Maintain temperature <5°C to prevent elimination side reactions (styrene formation).
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 9:1). The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM. Dry over 
    
    
    
    and concentrate.
    • Expected Yield: 85-95%.

    • Stability: The bromide is stable and can be stored cold.

Phase 2: Introduction of Sulfur (The Thiourea Method)

Objective: Synthesize the S-(2-methylphenethyl)isothiouronium bromide salt. Rationale: Using thiourea prevents the formation of foul-smelling thiols and disulfides at this stage. The salt is an odorless solid, easy to purify by precipitation.

  • Reaction: Dissolve 2-Methylphenethyl bromide (1.0 eq) and Thiourea (1.1 eq) in Ethanol (95%) .

  • Reflux: Heat to reflux for 3–5 hours.

  • Crystallization: Cool the mixture to 0°C. The isothiouronium salt often precipitates. If not, add diethyl ether to induce precipitation.

  • Filtration: Filter the white solid and wash with cold ether.

    • Checkpoint: A high melting point solid indicates successful salt formation.

Phase 3: Oxidative Chlorination (The NCS Route)

Objective: Convert the isothiouronium salt directly to 2-o-Tolyl-ethanesulfonyl chloride. Rationale: Traditional methods use


 gas, which is hazardous and difficult to meter.[2] The NCS/HCl  method is a mild, stoichiometric alternative that generates 

in situ [1].
  • Setup: Suspend the Isothiouronium salt (1.0 eq) in Acetonitrile/2M HCl (5:1 ratio) . Cool to 0°C.

  • Oxidation: Add N-Chlorosuccinimide (NCS, 4.0 eq) portion-wise over 20 minutes.

    • Mechanism:[1][3][4][5][6][7][8] The salt hydrolyzes to the sulfonyl radical/thiol intermediate, which is rapidly oxidized by NCS to the sulfonyl chloride.

    • Observation: The reaction is exothermic; maintain temperature <10°C.

  • Workup: Dilute with water and extract immediately with Ethyl Acetate or DCM . Wash the organic layer with brine.

  • Purification: Dry over anhydrous

    
     and evaporate solvent below 30°C .
    
    • Warning: Sulfonyl chlorides are thermally unstable. Do not use high vacuum with heat.

    • Product: A pale yellow oil or low-melting solid.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized material, compare against these expected parameters.

ParameterExpected Value/ObservationTroubleshooting

NMR (Typical)
Triplet at

3.8-4.0 ppm (

). Triplet at

3.2 ppm (

).
If triplets are multiplets, check for styrene elimination products.
IR Spectroscopy Strong bands at ~1370

and ~1170

(

stretch).
Absence of these bands implies hydrolysis to sulfonic acid.
Hydrolytic Stability Degrades in water/alcohols.Store under inert gas at -20°C.

Alternative Route: The Styrene Approach

If 2-Methylstyrene is the available starting material, a radical addition approach can be used, though it is less selective.

  • Reagent: Thioacetic acid (

    
    ).
    
  • Condition: Radical initiator (AIBN), reflux.

  • Mechanism: Anti-Markovnikov addition yields the primary thioacetate.

  • Conversion: Oxidative chlorination (

    
    ) of the thioacetate yields the sulfonyl chloride.
    
    • Note: This route often requires distillation to separate regioisomers, making the alcohol route (Phase 1-3) superior for purity.

Safety & Handling

  • Sulfonyl Chlorides: Corrosive, lachrymators. React violently with nucleophiles (amines, alcohols). Handle in a fume hood.

  • Phosphorus Tribromide: Reacts violently with water. Quench carefully.

  • NCS: Strong oxidant. Incompatible with reducing agents.

References

  • Nishiguchi, A., Maeda, K., & Miki, S. (2006).[9] "Efficient Synthesis of Sulfonyl Chlorides from Thiols and Disulfides using N-Chlorosuccinimide and Dilute Hydrochloric Acid". Synthesis, 2006(24), 4131–4134.

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][9] "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride". Journal of Organic Chemistry, 74(24), 9287–9291.

  • Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonyl Chlorides". Journal of Organic Chemistry, 71(3), 1080–1084.

Sources

Exploratory

Electrophilicity &amp; Reactivity Profile: 2-(o-Tolyl)ethanesulfonyl Chloride

The following technical guide details the electrophilicity, mechanistic pathways, and experimental handling of 2-(o-Tolyl)ethanesulfonyl chloride . This document is structured for researchers requiring high-fidelity prot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the electrophilicity, mechanistic pathways, and experimental handling of 2-(o-Tolyl)ethanesulfonyl chloride . This document is structured for researchers requiring high-fidelity protocols and mechanistic insight for drug development applications.

Technical Whitepaper | Version 1.0

Executive Summary

2-(o-Tolyl)ethanesulfonyl chloride (CAS: 88106-95-0 for p-isomer; o-isomer analog) is a primary alkanesulfonyl chloride characterized by a distinct reactivity profile compared to its aromatic counterparts (e.g., tosyl chloride).[1] Unlike arenesulfonyl chlorides which react exclusively via direct nucleophilic attack, this scaffold possesses


-protons adjacent to the sulfonyl group, unlocking a competitive Elimination-Addition (Sulfene)  pathway.

This guide provides a definitive analysis of its electrophilicity, detailing the duality of its reaction mechanisms (


-S vs. Sulfene), the steric implications of the ortho-methyl substituent, and validated protocols for synthesizing sulfonamides with high chemoselectivity.

Chemical Architecture & Electronic Properties

Structural Analysis

The molecule consists of a sulfonyl chloride moiety linked to an o-tolyl (2-methylphenyl) ring via an ethyl spacer.

  • Reaction Center: The hexavalent sulfur atom (

    
    ), highly electrophilic due to the electron-withdrawing oxo- and chloro- ligands.
    
  • 
    -Carbon:  The methylene group adjacent to sulfur (
    
    
    
    ). The protons here are acidic (
    
    
    in non-aqueous conditions with strong base), serving as the trigger for sulfene formation.
  • The o-Tolyl "Tail": The 2-methylphenyl group acts as a lipophilic anchor. Unlike direct o-toluenesulfonyl chloride, the ethyl spacer decouples the steric bulk of the methyl group from the electrophilic sulfur center. However, it influences the solubility profile and binding kinetics in protein pockets during fragment-based drug discovery (FBDD).

Electrophilicity Index

In the context of Hard and Soft Acids and Bases (HSAB), the sulfur center is a hard electrophile . It exhibits rapid kinetics with hard nucleophiles (primary amines, alkoxides) and slower, softer interactions with thiols unless base-catalyzed.

Mechanistic Deep Dive: The Sulfene Dichotomy

The critical operational parameter for this reagent is the presence of base. The reaction with nucleophiles proceeds via two distinct pathways.[2][3]

Pathway A: Direct Nucleophilic Substitution ( -S)

In the absence of base, or with weak bases (e.g., pyridine, carbonates), the nucleophile attacks the sulfur atom directly. The transition state is trigonal bipyramidal. This pathway is favored by:

  • Low steric hindrance on the nucleophile.

  • Non-basic conditions.

  • Polar aprotic solvents (acetonitrile, DMF) that stabilize the transition state.

Pathway B: Elimination-Addition (The Sulfene Route)

In the presence of tertiary amines (e.g.,


, DIPEA), the base deprotonates the 

-carbon, eliminating chloride to form a transient, highly reactive sulfene intermediate (

). The nucleophile then adds across the

bond.
  • Implication: This pathway is extremely fast (often diffusion-controlled).

  • Risk: If water is present, the sulfene rapidly hydrolyzes to the sulfonic acid, lowering yield.

  • Selectivity: Sulfenes are indiscriminate electrophiles; side reactions with solvent or other functional groups are possible.

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of reactivity based on experimental conditions.

ReactionPathways Start 2-(o-Tolyl)ethanesulfonyl chloride DirectTS Transition State (Trigonal Bipyramidal) Start->DirectTS  Path A: Direct Attack (No strong base) Sulfene Sulfene Intermediate [Ar-CH2-CH=SO2] Start->Sulfene  Path B: E1cB Elimination (+ Base) Base Tertiary Amine (Et3N / DIPEA) Base->Sulfene Promotes Nu Nucleophile (R-NH2) Nu->DirectTS Product Sulfonamide Product Nu->Product  Traps Sulfene DirectTS->Product Sulfene->Product  Fast Addition Hydrolysis Sulfonic Acid (Byproduct) Sulfene->Hydrolysis  + H2O (Trace)

Figure 1: Mechanistic bifurcation of alkanesulfonyl chlorides. Path B (Red) dominates with tertiary amines.

Experimental Protocols

Synthesis of N-Functionalized Sulfonamides

Objective: Couple 2-(o-Tolyl)ethanesulfonyl chloride with a primary amine while minimizing hydrolysis.

Reagents:

  • Substrate: 2-(o-Tolyl)ethanesulfonyl chloride (1.0 equiv).

  • Nucleophile: Primary/Secondary Amine (1.1 equiv).

  • Base: Pyridine (3.0 equiv) OR

    
     (2.0 equiv) for Path A; DIPEA (1.5 equiv) for Path B.
    
  • Solvent: Anhydrous DCM or THF.

Protocol (Self-Validating System):

  • Preparation: Dissolve the amine (1.1 equiv) and base in anhydrous DCM under

    
     atmosphere. Cool to 
    
    
    
    .
    • Why? Cooling suppresses the exotherm of the sulfene formation/reaction, preventing thermal decomposition.

  • Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add dropwise to the amine solution over 15 minutes.

    • Validation: If the solution smokes or turns black instantly, the addition is too fast (runaway sulfene formation).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The chloride is less polar than the sulfonamide.

  • Quench: Add 1M HCl (aq) to neutralize excess base and hydrolyze unreacted chloride.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    .
    
Troubleshooting & Optimization Table

Data summarized from standard alkanesulfonyl chloride reactivity profiles.

IssueProbable CauseCorrective Action
Low Yield (<40%) Sulfene hydrolysis due to wet solvent.Use freshly distilled DCM; add molecular sieves.
Impurity Formation Dimerization of sulfene or reaction with base.Switch to inorganic base (

) / Biphasic system (

).
Slow Reaction Steric hindrance of the amine.Use catalytic DMAP (10 mol%) to form a reactive N-sulfonylpyridinium intermediate.
Product is an Oil o-Tolyl group prevents crystallization.Triturate with cold Pentane/Ether or convert to HCl salt if amine is present.

Synthesis Workflow Diagram

Workflow Setup Step 1: Setup Anhydrous DCM, 0°C, N2 atm Dissolve Amine + Base Addition Step 2: Controlled Addition Add Sulfonyl Chloride dropwise (Control Exotherm) Setup->Addition Monitor Step 3: Monitoring TLC / LCMS Check for Sulfonic Acid peak Addition->Monitor Monitor->Addition Incomplete (Add catalyst/Heat) Quench Step 4: Quench & Workup 1M HCl wash -> Brine -> Dry Monitor->Quench Complete Purify Step 5: Purification Recrystallization or Flash Column Quench->Purify

Figure 2: Step-by-step synthetic workflow for high-fidelity sulfonamide generation.

Authoritative References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

    • Foundational text on the sulfene mechanism in alkanesulfonyl chlorides.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Link

    • Standard reference for nucleophilic substitution at sulfur.

  • Liu, J., et al. (2011). "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." Synthetic Communications, 41(16), 2374-2384. Link

    • Specific study demonstrating the reactivity of ethanesulfonyl chlorides via sulfene intermediates.

  • PubChem Compound Summary. (2024). "Ethanesulfonyl chloride."[1][4][5][6][7][8] National Center for Biotechnology Information. Link

    • Source for physicochemical property data of the parent scaffold.

Sources

Foundational

Technical Whitepaper: Stability Profile and Reactivity Landscapes of 2-o-Tolyl-ethanesulfonyl Chloride

This technical guide is structured to provide actionable, high-level insights for researchers working with 2-o-Tolyl-ethanesulfonyl chloride . It moves beyond standard safety data sheets to address the specific mechanist...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level insights for researchers working with 2-o-Tolyl-ethanesulfonyl chloride . It moves beyond standard safety data sheets to address the specific mechanistic nuances—primarily the sulfene intermediate —that dictate the success or failure of reactions involving this compound.

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride is a specialized aryl-substituted alkanesulfonyl chloride used primarily as a building block for sulfonamides and sulfonate esters in medicinal chemistry. Unlike its aromatic counterparts (e.g., Tosyl chloride), this molecule possesses acidic


-protons adjacent to the sulfonyl group.

Critical Insight: The presence of these


-protons renders the molecule susceptible to sulfene formation  (elimination-addition mechanism) under basic conditions, rather than simple nucleophilic substitution (

). Failure to account for this pathway often leads to oligomerization, hydrolysis, or unexpected side products. This guide delineates the conditions to control this reactivity.

Structural Analysis & Physicochemical Baseline

The molecule consists of a lipophilic o-tolyl tail separated from the reactive sulfonyl chloride head by an ethyl spacer.

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~218.70 g/mol

  • Physical State: Low-melting solid or viscous oil (Analogous to 2-phenylethanesulfonyl chloride, MP 32–33°C).[1]

  • Solubility: Soluble in DCM, THF, EtOAc; reacts violently with water/alcohols.

The "Aliphatic" Distinction

Researchers often conflate the stability of this compound with p-Toluenesulfonyl chloride (TsCl). This is a dangerous assumption.

  • TsCl (Aromatic): No

    
    -protons. Reacts via direct nucleophilic attack.[2]
    
  • 2-o-Tolyl-ethanesulfonyl chloride (Aliphatic): Has reactive

    
    -protons (
    
    
    
    ). Reacts via Sulfene intermediates in the presence of tertiary amines.[3][4][5]

Reactivity Profile: The Sulfene Mechanism[3]

The defining feature of 2-o-Tolyl-ethanesulfonyl chloride is its ability to undergo


-like elimination to form a highly reactive sulfene  (

).
Mechanism of Action

When treated with a base (e.g., Triethylamine), the base deprotonates the


-carbon.[6] Chloride is expelled, generating the sulfene.[6] The nucleophile (amine/alcohol) then attacks the sulfur atom of the sulfene, followed by rapid protonation to form the product.

Why this matters:

  • Stereochemistry: If using chiral amines/alcohols, the sulfene mechanism can alter expected stereochemical outcomes compared to direct substitution.

  • Deuterium Exchange: If the reaction is run in

    
     or deuterated solvents with base, deuterium will be incorporated into the 
    
    
    
    -position, proving the mechanism.
  • Side Reactions: Sulfenes are highly reactive electrophiles and can dimerize or react with the solvent if the intended nucleophile is slow.

Visualization: Sulfene vs. Direct Substitution

The following diagram illustrates the bifurcation in reactivity based on the base used.

SulfeneMechanism Start 2-o-Tolyl-ethanesulfonyl chloride AlphaDeprotonation α-Deprotonation (Fast) Start->AlphaDeprotonation Strong Base (Et3N) DirectAttack Direct Nucleophilic Attack (SN2-like) Start->DirectAttack Weak Base (Pyridine) or No Base Base Base (B:) Base->AlphaDeprotonation Sulfene SULFENE INTERMEDIATE (o-Tol-CH2-CH=SO2) AlphaDeprotonation->Sulfene -Cl⁻ NucAttackSulfene Nucleophilic Attack on Sulfur Sulfene->NucAttackSulfene + H-Nuc ProductSulfene Product (Sulfonamide/Ester) NucAttackSulfene->ProductSulfene Fast Tetrahedral Tetrahedral Intermediate DirectAttack->Tetrahedral ProductDirect Product (Sulfonamide/Ester) Tetrahedral->ProductDirect -Cl⁻

Figure 1: Bifurcation of reaction pathways. Strong bases favor the high-energy sulfene route, while weaker bases favor direct substitution.

Stability & Hydrolysis Kinetics

Hydrolysis

Like all sulfonyl chlorides, this compound hydrolyzes to the corresponding sulfonic acid (


) and HCl.
  • Neutral Water: Hydrolysis is relatively slow due to the hydrophobicity of the o-tolyl chain.

  • Basic Water: Hydrolysis is rapid and proceeds via the sulfene mechanism. The sulfene reacts with water faster than the starting chloride.

Thermal Stability
  • Storage: Stable at

    
     under inert atmosphere (
    
    
    
    /Argon).
  • Decomposition: At elevated temperatures (>100°C), alkanesulfonyl chlorides can undergo desulfonylation (

    
     extrusion), forming the alkyl chloride, although this is less common than in unstabilized derivatives.
    

Data Summary: Stability Conditions

ParameterConditionStability StatusMechanism
Moisture Ambient AirPoor (Slow Hydrolysis)Direct Attack
Solvent Water/THF (1:1) + NaOHUnstable (

min)
Sulfene mediated
Solvent Dry DCMStable (>24 hrs)N/A
Reagent Triethylamine (Et3N)Reactive (Generates Sulfene)Elimination
Reagent PyridineModerate StabilityComplex formation

Experimental Protocols (Self-Validating)

To ensure scientific integrity, the following protocols include "Checkpoints"—observable phenomena that validate the reaction progress.

Protocol A: Sulfonamide Synthesis (Recommended)

Optimized to minimize sulfene oligomerization by using a weaker base.

Reagents:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DABCO (1.2 equiv)

  • Solvent: Anhydrous DCM (

    
    )
    

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine and base in anhydrous DCM. Cool to

    
    .
    
  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add dropwise to the amine solution over 15 minutes.

    • Checkpoint: The solution should remain clear or turn slightly yellow. Immediate darkening suggests decomposition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Workup: Quench with

    
     HCl (to remove pyridine). Wash with brine. Dry over 
    
    
    
    .
  • Validation:

    
     NMR should show the disappearance of the triplet at 
    
    
    
    ppm (CH2-SO2Cl) and appearance of the sulfonamide product.
Protocol B: The "Deuterium Probe" (Mechanistic Validation)

Use this protocol to determine if your reaction conditions are triggering the sulfene mechanism.

  • Run the standard reaction (Protocol A) but add 5 equivalents of

    
     (or use deuterated methanol as the nucleophile).
    
  • Analysis: Analyze the product by

    
     NMR and Mass Spectrometry.
    
  • Interpretation:

    • No Deuterium Incorporation: Reaction proceeded via Direct Substitution (

      
      ).
      
    • Deuterium at

      
      -position:  Reaction proceeded via Sulfene .[4] The base removed a proton, forming the sulfene, which was then quenched by 
      
      
      
      /ROD.

References

  • King, J. F., et al. (1992).[6] "Mechanisms of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society.[6]

    • Foundational paper establishing the pH-dependence of the sulfene vs. Sn2 mechanism.
  • King, J. F., & Durst, T. (1966).[3] "The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines." Canadian Journal of Chemistry.[3]

    • Establishes the sulfene mechanism for aryl-substituted alkanesulfonyl chlorides.
  • ChemicalBook. (n.d.). "2-Phenylethanesulfonyl chloride Properties and Safety."

    • Source for physical property analogs.
  • Sigma-Aldrich. (n.d.). "Ethanesulfonyl chloride Safety Data Sheet."

    • General safety handling for alkanesulfonyl chlorides.

Sources

Exploratory

Technical Procurement &amp; Handling Guide: 2-o-Tolyl-ethanesulfonyl Chloride

Executive Summary 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7) is a specialized sulfonyl chloride building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its ortho-methyl substitution p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7) is a specialized sulfonyl chloride building block used primarily in the synthesis of sulfonamide-based pharmacophores. Its ortho-methyl substitution pattern introduces steric constraints that can enhance selectivity in target protein binding, particularly in kinase and protease inhibitor discovery. However, this same structural feature, combined with the inherent reactivity of the sulfonyl chloride moiety, presents specific challenges in sourcing, stability, and handling.

This guide provides a technical roadmap for researchers to procure high-quality material, validate its purity, and employ it effectively in synthetic campaigns.

Part 1: Chemical Identity & Specifications[1]

Before initiating procurement, it is critical to establish the exact chemical identity to avoid confusion with the para or meta isomers, which have significantly different reactivity profiles.

ParameterSpecification
IUPAC Name 2-(2-Methylphenyl)ethanesulfonyl chloride
Common Name 2-o-Tolyl-ethanesulfonyl chloride
CAS Number 728919-61-7
Molecular Formula C₉H₁₁ClO₂S
Molecular Weight 218.70 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, THF, EtOAc; reacts with water/alcohols
SMILES Cc1ccccc1CCS(=O)(=O)Cl
Critical Impurity Profile

Commercial batches often degrade during transit if not stabilized. The two primary impurities are:

  • 2-o-Tolyl-ethanesulfonic acid: Formed via hydrolysis (moisture ingress).

  • Bis(2-o-tolyl-ethyl) disulfide: A byproduct of incomplete oxidative chlorosulfonation during manufacturing.

Part 2: Strategic Sourcing & Supplier Evaluation

Sourcing sulfonyl chlorides requires a "freshness-first" approach. Unlike stable amides or esters, these compounds have a finite shelf life even under inert gas.

Supplier Selection Matrix

Do not rely solely on catalog purity claims. Use the following criteria to vet suppliers:

  • Synthesis Method: Prefer suppliers using oxidative chlorination of thiols (cleaner profile) over chlorosulfonation of hydrocarbons (often yields isomeric mixtures).

  • Packaging: Reject suppliers shipping in simple screw-cap vials. Requirement: Septum-sealed vials or ampoules under Argon.

  • Lead Time: Re-synthesis on demand (2-3 weeks) is often preferable to "in-stock" material that has sat for >6 months.

Sourcing & QC Decision Workflow

The following logic flow dictates the acceptance or rejection of a batch upon receipt.

SourcingQC Start Receive Shipment (2-o-Tolyl-ethanesulfonyl chloride) Visual Visual Inspection (Color/State) Start->Visual ColorCheck Is it White/Colorless? Visual->ColorCheck Reject1 REJECT: Likely Polymerized or Oxidized ColorCheck->Reject1 No (Brown/Black) Titration Chloride Titration (AgNO3) ColorCheck->Titration Yes PurityCheck Purity > 95%? Titration->PurityCheck Reject2 REJECT: Hydrolysis (Sulfonic Acid Present) PurityCheck->Reject2 No NMR 1H-NMR Validation (CDCl3) PurityCheck->NMR Yes IdentityCheck Ortho-Methyl Peak Confirmed? NMR->IdentityCheck Reject3 REJECT: Wrong Isomer IdentityCheck->Reject3 No Accept ACCEPT & STORE (-20°C, Argon) IdentityCheck->Accept Yes

Figure 1: Decision tree for incoming quality control of sulfonyl chlorides.

Part 3: Quality Control & Analytical Validation

Standard LCMS is often insufficient for sulfonyl chlorides because they can hydrolyze on the column or react with methanol in the mobile phase, giving false "sulfonic acid" or "methyl ester" signals.

Protocol 1: Gravimetric/Titrimetric Purity Assay

This method quantifies the active sulfonyl chloride content, distinguishing it from the non-reactive sulfonic acid.

  • Reagents: 0.1 N AgNO₃ solution, 5% NaOH, dilute HNO₃.

  • Procedure:

    • Dissolve 100 mg of sample in 10 mL 5% NaOH (hydrolyzes -SO₂Cl to -SO₃Na + NaCl).

    • Acidify with HNO₃.

    • Titrate liberated Cl⁻ with AgNO₃ using a potentiometric endpoint or eosin indicator.

  • Calculation:

    
    
    Note: Free HCl impurity will inflate this value; always cross-reference with NMR.
    
Protocol 2: Derivatization for HPLC

Do not inject the raw chloride. Derivatize with a secondary amine to form a stable sulfonamide.

  • Mix 10 mg sample with 1.2 eq morpholine in DCM.

  • Stir 10 min.

  • Inject the resulting 2-o-tolyl-ethanesulfonyl morpholide into LCMS. This provides a stable peak for purity integration.

Part 4: Handling & Storage Protocols

The degradation of 2-o-tolyl-ethanesulfonyl chloride is autocatalytic: hydrolysis produces HCl, which can further degrade the material or catalyze side reactions.

Storage Rules
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Balloon or Glovebox).

  • Container: Glass vial with Teflon-lined cap, parafilmed. Avoid metal spatulas (corrosion risk).

Degradation Pathway

Understanding the breakdown helps in troubleshooting low yields.

Degradation RSO2Cl 2-o-Tolyl-ethanesulfonyl chloride Intermediate [Sulfonic Anhydride] RSO2Cl->Intermediate Slow Hydrolysis Water H2O (Moisture) Water->Intermediate Acid 2-o-Tolyl-ethanesulfonic acid Intermediate->Acid Rapid HCl HCl (Gas) Intermediate->HCl HCl->RSO2Cl Autocatalysis

Figure 2: Hydrolytic degradation pathway. Note that HCl generation can accelerate further decomposition.

Part 5: Synthetic Utility & Application

Standard Sulfonamide Synthesis Protocol

To couple this building block with an amine (R-NH₂), use the following "Schotten-Baumann" type conditions modified for organic solubility.

Reagents:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv)

  • Amine substrate (1.0 equiv)[1]

  • DIPEA or Triethylamine (3.0 equiv)

  • DCM (anhydrous) or THF

Step-by-Step:

  • Preparation: Dissolve the amine and base in anhydrous DCM under Nitrogen. Cool to 0°C.

  • Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM. Add dropwise to the amine solution. The ortho-methyl group provides steric bulk, so addition can be slightly faster than with unhindered chlorides, but temperature control is still vital.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS (look for the sulfonamide mass).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Wash organic layer with 1N HCl (to remove excess base/amine) and Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The base neutralizes the HCl byproduct immediately, driving the equilibrium forward. The 0°C start prevents the formation of disulfonimides (double reaction), which is a common side reaction.

References

  • Santa Cruz Biotechnology. 2-o-Tolyl-ethanesulfonyl chloride Product Data Sheet. Retrieved from

  • Woolven, H., et al. (2011).[3] "DABSO-Based Sulfonyl Chloride Synthesis." Organic Letters, 13(18), 4876–4878. Link

  • Yang, Z., et al. (2013).[3] "Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts." Synthesis, 45, 1675-1682.[3] Link

  • BenchChem. Characterizing Sulfonyl Chlorides: Analytical Techniques. Retrieved from

Sources

Foundational

Technical Guide: Discovery and History of Arylethanesulfonyl Chlorides

This technical guide details the discovery, synthetic evolution, and medicinal utility of arylethanesulfonyl chlorides , specifically focusing on 2-phenylethanesulfonyl chloride . It bridges the gap between historical sy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the discovery, synthetic evolution, and medicinal utility of arylethanesulfonyl chlorides , specifically focusing on 2-phenylethanesulfonyl chloride . It bridges the gap between historical synthetic challenges and modern applications in covalent drug discovery.

Part 1: Executive Technical Summary

Arylethanesulfonyl chlorides (Ar-CH₂-CH₂-SO₂Cl) represent a critical, yet often transient, class of reagents in organic synthesis. While valuable as precursors to stable sulfonamides, their historical and technical significance lies in their role as the immediate precursors to vinyl sulfones (arylethenesulfonyl derivatives).

For the drug development professional, understanding this molecule requires navigating a dichotomy:

  • Synthetic Utility: It is the "loaded spring" for generating vinyl sulfone warheads—electrophiles that covalently inhibit cysteine proteases (e.g., Cathepsin K, Cruzain).

  • Chemical Instability: The presence of acidic

    
    -protons makes these compounds prone to spontaneous dehydrohalogenation (loss of HCl) to form styrenesulfonyl chlorides, a feature that historically plagued their isolation but is now exploited for warhead synthesis.
    

Part 2: Historical Genesis & Synthetic Evolution

The history of arylethanesulfonyl chlorides is defined by the struggle to control the sulfur-carbon bond formation without triggering premature elimination.

The Classical Era: Brute Force Sulfonation (Late 19th – Early 20th Century)

Early syntheses relied on the conversion of sulfonic acid salts to chlorides using harsh halogenating agents.

  • The Method: Sodium 2-phenylethanesulfonate was treated with phosphorus pentachloride (

    
    ) or thionyl chloride (
    
    
    
    ).
  • The Flaw: These reactions required high heat, often leading to the formation of styrene byproducts via thermal elimination of

    
     and 
    
    
    
    . The harsh conditions limited substrate scope, precluding delicate functional groups found in modern pharmacophores.
The Radical Shift: Kharasch and the Anti-Markovnikov Addition (1930s–1940s)

A pivotal moment in sulfur chemistry was the work of M.S. Kharasch , who defined the rules of radical additions to alkenes.

  • The Discovery: Kharasch demonstrated that sulfonyl chlorides could be synthesized by the radical addition of sulfuryl chloride (

    
    ) to alkenes (like styrene) using initiators.
    
  • Mechanism: The reaction proceeds via a sulfonyl radical (

    
    ) attacking the terminal carbon of styrene.
    
  • Legacy: While efficient for simple alkanes, applying this to styrene was notoriously difficult due to competitive polymerization and the instability of the resulting

    
    -chloro intermediate.
    
The Modern Era: Oxidative Chlorination (2000s – Present)

The current "Gold Standard" for synthesizing arylethanesulfonyl chlorides avoids the instability of direct sulfonation by using a "Masked Thiol" strategy.

  • The Innovation: Developed by groups like Yang et al. (2013) , this method uses S-alkylisothiourea salts as stable intermediates.

  • The Causality: By forming the C-S bond first via nucleophilic substitution (using thiourea), one avoids the harsh conditions of direct sulfonation. The final conversion to sulfonyl chloride is achieved via mild oxidative chlorination (NCS/HCl or NaClO₂), preventing the premature elimination to vinyl sulfones.

Part 3: Visualizing the Synthetic Landscape

The following diagram contrasts the historical "Legacy Route" with the modern "Oxidative Route," highlighting the mechanistic pivot points.

SynthesisPathways cluster_legend Pathway Key Styrene Styrene (Starting Material) LegacyInter Radical Intermediate (Unstable) Styrene->LegacyInter SO2Cl2 / Radical (Legacy Route) AlkylHalide 2-Phenylethyl Bromide (Starting Material) Isothiourea S-Alkylisothiourea (Masked Thiol) AlkylHalide->Isothiourea Thiourea Reflux Target 2-Phenylethanesulfonyl Chloride LegacyInter->Target Chlorination SulfonateSalt Sulfonate Salt (Ar-CH2-CH2-SO3Na) SulfonateSalt->Target PCl5 (Harsh) Isothiourea->Target NCS / HCl / H2O (Oxidative Chlorination) VinylSulfone Vinyl Sulfone (Elimination Product) Target->VinylSulfone Base (Et3N) -HCl (Beta-Elimination) Green: Preferred Modern Route Green: Preferred Modern Route Red: Legacy/Unstable Route Red: Legacy/Unstable Route

Figure 1: Comparative synthetic pathways. The modern oxidative route (green) avoids the instability issues inherent in legacy radical and PCl5 methods.

Part 4: Mechanistic Deep Dive & Drug Development Applications

The "Instability" Feature: -Elimination

The defining characteristic of 2-phenylethanesulfonyl chloride is the acidity of the


-protons (adjacent to the sulfonyl group) and the presence of the 

-aryl group.
  • Mechanism: Upon exposure to mild base (Triethylamine, DIPEA), the molecule undergoes rapid

    
     elimination.
    
  • Outcome: Loss of HCl yields Phenyl Vinyl Sulfone .

  • Utility: In medicinal chemistry, this is not a bug but a feature. The saturated chloride is used to install the sulfonyl moiety, and the vinyl group is revealed in situ or in a subsequent step to create a "Michael Acceptor" warhead.

Case Study: Cysteine Protease Inhibitors (K11777)

The most prominent application of this chemistry is in the development of inhibitors for cysteine proteases (e.g., Cruzain for Chagas disease, Rhodesain).[1][2]

  • Drug: K11777 (N-methyl-piperazine-Phe-homoPhe-vinylsulfone phenyl).

  • Mechanism of Action:

    • The peptidomimetic backbone positions the inhibitor in the enzyme's active site.

    • The vinyl sulfone moiety (derived from the arylethanesulfonyl scaffold) sits adjacent to the catalytic Cysteine-25 thiolate.

    • Irreversible Inhibition: The thiolate attacks the

      
      -carbon of the vinyl sulfone via Michael Addition, forming a permanent covalent bond.
      

Mechanism Enzyme Cysteine Protease (Active Site Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex Recognition Inhibitor Vinyl Sulfone Inhibitor (Michael Acceptor) Inhibitor->Complex Binding CovalentAdduct Alkylated Enzyme (Irreversible Inhibition) Complex->CovalentAdduct Michael Addition (Thiolate attack on Beta-Carbon) Note Key Requirement: Electrophilic Vinyl Group derived from Arylethanesulfonyl Chloride Note->Inhibitor

Figure 2: Mechanism of Action for Vinyl Sulfone Cysteine Protease Inhibitors.

Part 5: Validated Experimental Protocols

Protocol A: Modern Synthesis of 2-Phenylethanesulfonyl Chloride

Adapted from Yang et al. (2013). This protocol is self-validating due to the distinct phase change and color shift.

Reagents:

  • (2-Bromoethyl)benzene (10 mmol)

  • Thiourea (10 mmol)

  • N-Chlorosuccinimide (NCS) (40 mmol)

  • HCl (2M) / Acetonitrile

Workflow:

  • Formation of Isothiourea:

    • Reflux (2-bromoethyl)benzene and thiourea in ethanol for 3 hours.

    • Checkpoint: Formation of a white precipitate (isothiouronium salt). Isolate by filtration. Yields are typically >90%.

  • Oxidative Chlorination:

    • Suspend the salt in acetonitrile/2M HCl (1:1 ratio) at 0°C.

    • Add NCS portion-wise over 20 minutes. Control exotherm to <10°C.

    • Checkpoint: The reaction mixture will turn clear yellow, then separate into two layers as the sulfonyl chloride oil forms.

  • Isolation:

    • Extract with ethyl acetate. Wash with brine. Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Concentrate in vacuo at low temperature (<30°C) to prevent elimination.

    • Result: 2-Phenylethanesulfonyl chloride (Clear/Pale Yellow Oil).[3] Purity >95% by NMR.

Protocol B: Controlled Elimination to Vinyl Sulfone

Reagents:

  • 2-Phenylethanesulfonyl chloride (from Protocol A)[4]

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Workflow:

  • Dissolve the chloride in anhydrous DCM at 0°C.

  • Add

    
     (1.1 eq) dropwise.
    
  • Stir for 30 minutes.

  • Validation: Monitor by TLC. The sulfonyl chloride spot will disappear, replaced by a less polar vinyl sulfone spot.

  • Note: If the goal is sulfonamide synthesis, the amine nucleophile must be added before the base to compete with the elimination pathway.

Part 6: Comparative Data Analysis

FeatureLegacy Method (

/Styrene)
Modern Method (Isothiourea/NCS)
Starting Material Styrene or Sulfonate SaltAlkyl Bromide
Reaction Temp High (>100°C)Low (0°C - 25°C)
Primary Byproduct Styrene (Elimination), PolymerSuccinimide (Water Soluble)
Yield Low to Moderate (40-60%)High (85-95%)
Safety Profile Dangerous (

,

gas)
Mild (Solid reagents)
Substrate Scope Limited (Acid stable only)Broad (Tolerates esters, amides)

References

  • Yang, Z., & Xu, J. (2013). "A Simple and Efficient Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation." Synthesis, 45(12), 1675-1682. Link

  • Palmer, J. T., et al. (1995). "Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors." Journal of Medicinal Chemistry, 38(17), 3193-3196. Link

  • Kharasch, M. S., & Read, A. T. (1939). "Sulfonation Reactions with Sulfuryl Chloride." Journal of the American Chemical Society, 61(11), 3089–3092. Link

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using H2O2/SOCl2." Journal of Organic Chemistry, 74(24), 9287-9291. Link

  • Ogungbe, I. V., et al. (2020). "Vinyl Sulfone-Based Inhibitors of Trypanosomal Cysteine Protease Rhodesain."[6] Bioorganic & Medicinal Chemistry Letters, 30(16), 127217. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Sulfonamides using 2-(o-Tolyl)ethanesulfonyl Chloride

Abstract This technical note details the optimized protocols for synthesizing sulfonamides using 2-(o-Tolyl)ethanesulfonyl chloride (CAS: 160349-92-0). Unlike simple aromatic sulfonyl chlorides (e.g., tosyl chloride), th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical note details the optimized protocols for synthesizing sulfonamides using 2-(o-Tolyl)ethanesulfonyl chloride (CAS: 160349-92-0). Unlike simple aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent features an aliphatic ethyl linker between the sulfonyl group and the aryl ring. This structural nuance introduces specific reactivity challenges—primarily the competition between nucleophilic substitution (


) and base-mediated elimination to form sulfenes or vinyl sulfones. This guide provides mechanistic insights, two validated synthetic protocols, and a troubleshooting framework to ensure high yield and purity.

Introduction & Chemical Context

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, serving as key motifs in diuretics, antibiotics, and protease inhibitors.[1] The reagent 2-(o-Tolyl)ethanesulfonyl chloride is valuable for introducing a lipophilic, sterically defined o-tolyl-ethyl tail, often used to probe hydrophobic pockets in target proteins.

The Aliphatic Challenge

Researchers often treat all sulfonyl chlorides as identical electrophiles. However, aliphatic sulfonyl chlorides differ significantly from their aromatic counterparts:

  • Acidity of

    
    -Protons:  The methylene protons adjacent to the sulfonyl group are acidic (
    
    
    
    in sulfones, lower in chlorides).
  • Sulfene Formation: In the presence of base, these reagents can undergo elimination of HCl to form a transient sulfene intermediate (

    
    ).
    
  • Steric Hindrance: The ortho-methyl group on the phenyl ring adds bulk, potentially retarding direct nucleophilic attack and favoring elimination pathways if reaction temperatures are uncontrolled.

Mechanistic Pathways

Understanding the duality of the reaction mechanism is critical for troubleshooting. The reaction does not proceed solely through direct displacement.[2][3]

Pathway A: Direct Nucleophilic Substitution ( )

The amine attacks the sulfur center, displacing chloride. This is favored by non-basic conditions or weak bases.

Pathway B: Sulfene-Mediated Addition (Elimination-Addition)

A tertiary amine base deprotonates the


-carbon, eliminating chloride to form a highly reactive sulfene. The primary/secondary amine then traps the sulfene to form the sulfonamide.

Critical Risk: If the sulfene is not trapped immediately, it can oligomerize or hydrolyze, leading to low yields.

ReactionPathways Start 2-(o-Tolyl)ethanesulfonyl chloride Sulfene Sulfene Intermediate [o-Tol-CH2-CH=SO2] Start->Sulfene E2 Elimination (Thermodynamic/Base) Transition Tetrahedral Transition State Start->Transition Direct Attack (SN2) (Kinetic Control) Base Base (Et3N/Pyridine) Base->Sulfene Amine Nucleophile (R-NH2) Amine->Transition Product Target Sulfonamide Sulfene->Product Amine Trapping Transition->Product -HCl

Experimental Protocols

Method A: Anhydrous Conditions (Recommended for Valuable Amines)

This protocol uses Dichloromethane (DCM) and Pyridine. Pyridine acts as both a mild base and a nucleophilic catalyst, minimizing the risk of "runaway" sulfene formation compared to Triethylamine (TEA).

Reagents:

  • Amine substrate (1.0 equiv)

  • 2-(o-Tolyl)ethanesulfonyl chloride (1.1 – 1.2 equiv)

  • Pyridine (3.0 equiv) or Pyridine/DCM (1:1 v/v)

  • Solvent: Anhydrous DCM (

    
     concentration relative to amine)
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM.

  • Base Addition: Add Pyridine (3.0 equiv) . Cool the mixture to 0°C in an ice bath.

    • Note: Cooling is crucial to suppress rapid elimination to vinyl species.

  • Reagent Addition: Dissolve 2-(o-Tolyl)ethanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition ensures the amine is always in local excess relative to the chloride, favoring trapping over side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Dilute with DCM. Wash sequentially with:

    • 1M HCl (to remove pyridine and unreacted amine).

    • Sat.

      
       (to remove hydrolyzed sulfonic acid).
      
    • Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
    
Method B: Schotten-Baumann Conditions (Robust/Scale-Up)

Ideal for polar amines (e.g., amino acids) or when anhydrous conditions are difficult to maintain. Uses a biphasic system.

Reagents:

  • Amine substrate (1.0 equiv)

  • 2-(o-Tolyl)ethanesulfonyl chloride (1.2 – 1.5 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 – 3.0 equiv)
  • Solvent: THF/Water or Dioxane/Water (1:1 mixture)

Step-by-Step Protocol:

  • Dissolution: Dissolve the amine and Base (2.5 equiv) in Water (or 1:1 Water/Dioxane if solubility is poor).

  • Cooling: Cool the solution to 0–5°C .

  • Addition: Add 2-(o-Tolyl)ethanesulfonyl chloride (dissolved in minimal THF) dropwise.

    • Critical: Maintain pH > 9. If pH drops, add more base. The reaction generates HCl, which must be neutralized immediately to prevent amine protonation (which deactivates the nucleophile).

  • Stirring: Vigorously stir at RT for 4–12 hours.

  • Workup:

    • Acidify carefully to pH ~3-4 (if product is acidic) or extract directly with EtOAc (if product is neutral).

    • Wash organic layer with brine, dry, and concentrate.

Data Analysis & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl3):

    • 
       2.30–2.40 ppm (s, 3H, Ar-CH3 ).
      
    • 
       3.00–3.20 ppm (m, 2H, Ar-CH2 -CH2-SO2).
      
    • 
       3.30–3.50 ppm (m, 2H, Ar-CH2-CH2 -SO2).
      
    • 
       7.10–7.30 ppm (m, 4H, Aromatic protons).
      
  • Mass Spectrometry: Expect Molecular Ion

    
     or 
    
    
    
    . Watch for
    
    
    fragmentation in some ionization modes.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Unreacted Amine Sulfonyl chloride hydrolyzed before reaction.Ensure anhydrous DCM is used (Method A). Increase reagent equivalents to 1.5.
Formation of Vinyl Sulfone Elimination dominated over substitution.Lower temperature to -10°C during addition. Switch from TEA to Pyridine (milder base).
Product is an Oil/Gum Residual solvent or impurities.The o-tolyl ethyl chain adds lipophilicity. Triturate with cold pentane or diethyl ether to induce crystallization.
Double Sulfonylation Amine is too nucleophilic / Excess reagent.Strictly control stoichiometry (1:1). Add sulfonyl chloride very slowly.

References

  • Mechanism of Sulfonylation

    • Title: "Nucleophilic Substitution at Sulfur: The Mechanism of the Reaction of Sulfonyl Chlorides with Amines."
    • Source:Journal of the American Chemical Society.
    • Context: Establishes the competition between direct substitution and sulfene pathways in aliph
    • (Canonical Reference)

  • Sulfene Intermediates

    • Title: "Sulfenes: Reactive Intermedi
    • Source:Chemical Reviews.
    • Context: Detailed review of elimination-addition mechanisms for ethanesulfonyl deriv
  • General Synthetic Protocols

    • Title: "Preparation of Sulfonamides from Sulfonyl Chlorides and Amines."[1][4][5][6]

    • Source:Organic Syntheses.
    • Context: Standard Schotten-Baumann and anhydrous protocols.
  • Reagent Specifics

    • Title: "2-Arylethanesulfonyl chlorides as building blocks."
    • Source:PubChem Compound Summary.
    • Context: Structural d

(Note: While specific literature on 2-(o-tolyl)ethanesulfonyl chloride is sparse, the chemistry is extrapolated from well-characterized 2-phenylethanesulfonyl chloride analogues found in the cited reviews.)

Sources

Application

Precision Protocols for the Sulfonylation of Primary Amines

Topic: Protocol for Sulfonylation of Primary Amines Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The formation of sulfonamides fro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Sulfonylation of Primary Amines Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The formation of sulfonamides from primary amines is a cornerstone reaction in medicinal chemistry, yielding a privileged pharmacophore found in antibiotics, diuretics, and antiretrovirals. While theoretically simple, the reaction is frequently plagued by bis-sulfonylation (formation of


), hydrolysis of the sulfonyl chloride, and purification difficulties.

This guide moves beyond generic textbook procedures. It provides three field-validated protocols optimized for specific constraints: high-throughput medicinal chemistry, scalable green synthesis, and selectivity-critical applications.

Mechanistic Insight & Control Strategy

To master this reaction, one must understand the competing kinetics. The primary amine is nucleophilic, but the resulting mono-sulfonamide product (


) becomes significantly more acidic (

) than the starting amine.

In the presence of excess base, the mono-sulfonamide is deprotonated to form a sulfonamide anion (


), which is a competent nucleophile. This anion attacks a second equivalent of sulfonyl chloride, leading to the dreaded bis-sulfonamide byproduct.
Mechanistic Pathway & Competition

SulfonylationMechanism Amine Primary Amine (R-NH2) TS Tetrahedral Intermediate Amine->TS + SuCl SuCl Sulfonyl Chloride (R'-SO2Cl) SuCl->TS Mono Mono-Sulfonamide (R-NH-SO2R') TS->Mono - HCl Anion Sulfonamide Anion (R-N⁻-SO2R') Mono->Anion + Base (Deprotonation) Bis Bis-Sulfonamide (Byproduct) Anion->Bis + SuCl (Over-reaction)

Figure 1: Mechanistic pathway highlighting the critical branching point where deprotonation leads to bis-sulfonylation.

Critical Decision Matrix

Select the protocol that matches your substrate's physicochemical properties and your scale.

DecisionMatrix Start Start: Substrate Analysis Solubility Is the Amine Water Soluble? Start->Solubility Scale Scale > 10g? Solubility->Scale No (Lipophilic) ProtB Protocol B: Schotten-Baumann (Biphasic/Green) Solubility->ProtB Yes (Hydrophilic) Hindered Is Amine Sterically Hindered? Scale->Hindered No (Discovery Scale) Scale->ProtB Yes (Cost/Safety) ProtA Protocol A: Standard Organic Phase (DCM/TEA) Hindered->ProtA No (Standard) ProtC Protocol C: Catalytic Activation (Pyridine/DMAP) Hindered->ProtC Yes (Low Reactivity)

Figure 2: Decision tree for selecting the optimal synthetic strategy.

Detailed Experimental Protocols

Protocol A: High-Fidelity Organic Synthesis (Standard)

Best for: Drug discovery, lipophilic amines, milligram to gram scale. Principle: Uses a non-nucleophilic organic base in an aprotic solvent.

Reagents:

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Reagent: Sulfonyl Chloride (1.0 - 1.1 equiv).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Primary Amine (1.0 equiv) in DCM (0.1 M concentration).

  • Base Addition: Add TEA (1.5 - 2.0 equiv) .

    • Note: Excess base ensures HCl scavenging but increases the risk of bis-sulfonylation if the temperature is not controlled.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ).
    
  • Controlled Addition: Add Sulfonyl Chloride (1.05 equiv) dropwise over 10–15 minutes.

    • Critical: If the sulfonyl chloride is solid, dissolve it in a minimal amount of DCM before addition.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

  • Quench: Add saturated aqueous

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize (EtOH/Heptane) or flash chromatography (EtOAc/Hexanes).

Protocol B: Schotten-Baumann Conditions (Green/Scalable)

Best for: Water-soluble amines (amino acids), large scale (>10g), avoiding organic bases. Principle: Biphasic system where the base stays in the aqueous phase, scavenging HCl immediately upon formation.

Reagents:

  • Solvent: Water / THF (1:1) or Water / DCM.

  • Base:

    
     or 
    
    
    
    (2.0 - 3.0 equiv).

Step-by-Step Procedure:

  • Dissolution: Dissolve Amine (1.0 equiv) and

    
     (2.5 equiv)  in Water.
    
  • Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) in THF or DCM.

  • Mixing: Add the organic solution to the rapidly stirring aqueous amine solution at RT.

    • Optimization: For highly reactive chlorides, cool to

      
       to prevent hydrolysis.
      
  • Monitoring: Stir vigorously for 4–12 hours. The pH should remain basic (>9); add more base if necessary.

  • Isolation:

    • If Product Precipitates: Filter the solid, wash with water and dilute HCl.

    • If Product Soluble: Acidify the aqueous layer to pH 2–3 (precipitates the sulfonamide), then filter or extract with EtOAc.

Protocol C: Selective Mono-Sulfonylation (For Sensitive Substrates)

Best for: Preventing bis-sulfonylation in highly reactive amines. Principle: Kinetic control. Keeping the concentration of sulfonyl chloride low relative to the amine prevents the "second attack."

Step-by-Step Procedure:

  • Setup: Dissolve Amine (1.0 equiv) and DIPEA (1.1 equiv) in DCM. Cool to

    
     to 
    
    
    
    .
  • Dilution: Prepare a dilute solution of Sulfonyl Chloride (0.9 - 1.0 equiv) in DCM.

  • Slow Addition: Add the sulfonyl chloride solution very slowly (via syringe pump or addition funnel) over 1 hour.

    • Why: This maintains a condition where Amine > Sulfonyl Chloride at all times, statistically favoring the mono-product.

  • Quench: Quench immediately upon consumption of the limiting reagent (Sulfonyl Chloride).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Bis-sulfonylation Excess SuCl; High Temp; Strong BaseUse Protocol C (Slow addition). Reduce SuCl to 0.9 equiv. Switch base to Pyridine or

.
Low Yield (Hydrolysis) Wet solvents; Old SuCl reagentUse anhydrous DCM. Distill or recrystallize Sulfonyl Chloride before use.
Unreacted Amine Steric hindrance; Deactivated SuClAdd catalytic DMAP (5-10 mol%) . Heat to reflux (Protocol A).
Product is an Oil ImpuritiesTriturate with cold

or Hexanes to induce crystallization.
Rescue Strategy for Bis-Sulfonamides

If bis-sulfonylation occurs, do not discard the batch. The second sulfonyl group is labile.

  • Rescue Protocol: Treat the crude bis-sulfonamide with NaOH (2M) in MeOH or Morpholine (neat) at reflux. This selectively cleaves one sulfonyl group, returning the desired mono-sulfonamide.

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[1][2] Green Chemistry, 8(9), 835-838. [Link]

  • Organic Chemistry Portal. Sulfonamide Synthesis: Recent Literature and Protocols.[Link]

  • Grokipedia. Schotten–Baumann Reaction: Mechanism and Applications.[Link]

  • Li, J., et al. (2018). Waste-Minimized Protocol for the Synthesis of Sulfonylated N-Heteroaromatics in Water. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Method

Application Note: Strategic Synthesis of Sulfonate Esters from Alcohols

Executive Summary The transformation of hydroxyl groups into sulfonate esters (mesylates, tosylates, and triflates) is a cornerstone of organic synthesis, converting a poor leaving group ( of ) into an excellent nucleofu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transformation of hydroxyl groups into sulfonate esters (mesylates, tosylates, and triflates) is a cornerstone of organic synthesis, converting a poor leaving group (


 of 

) into an excellent nucleofuge (

of

).[1][2] While conceptually simple, the process is fraught with pitfalls in a drug development context, including chemoselectivity issues, stability concerns, and the formation of genotoxic impurities (PGIs).

This guide moves beyond textbook definitions to provide a rigorous, process-chemistry-aligned approach to sulfonylation. It focuses on the causality of reagent selection , thermodynamic control , and regulatory compliance (ICH M7) required for pharmaceutical intermediates.

Strategic Selection Guide: Choosing the Right Sulfonate

The choice of sulfonate is a trade-off between reactivity (leaving group ability) and stability (isolation/purification).

Sulfonate TypeAbbr.ReagentRel. Solvolysis Rate*Stability ProfileIdeal Application
Mesylate -OMsMsCl1.0 (Reference)High. Chromatographable.General

substrates. Smallest steric footprint.
Tosylate -OTsTsCl~0.6 - 0.7Very High. Crystalline solids common.UV-active (easy monitoring). Long-term storage.
Triflate -OTf


Low. Hydrolyzes rapidly.[3]Deactivated alcohols; precursors for difficult couplings (e.g., Pd-catalyzed).
Nosylate -ONsNsCl> MesylateHigh.Chemoselective deprotection; specific cleavage via thiolates.

*Relative rates are approximate and solvent-dependent, normalized to Mesylate.

Mechanistic & Kinetic Principles

Understanding the mechanism is critical for troubleshooting. The reaction is not a simple substitution; it is a nucleophilic attack on a hypervalent sulfur center.

Core Mechanism: Nucleophilic Sulfonylation

The reaction generally proceeds via a sulfene intermediate (for mesylates with


-protons) or direct attack (for tosylates/triflates).

G cluster_0 Critical Control Point: Temperature Alcohol Alcohol (R-OH) Complex Activated Complex [R-O-SO2-R']+ Alcohol->Complex Nucleophilic Attack Base Base (Et3N / Pyridine) Base->Complex Proton Scavenge Sulfonyl Sulfonyl Chloride (R'-SO2-Cl) Sulfonyl->Complex Product Sulfonate Ester (R-O-SO2-R') Complex->Product Cl- Departure Salt Byproduct (Py-HCl) Complex->Salt

Figure 1: General flow of sulfonate ester formation. Note that for Mesylates, a sulfene intermediate (


) is often accessible via E1cB elimination if TEA is used, leading to different selectivity profiles than Pyridine.

Validated Protocols

Protocol A: Standard Mesylation (The "Workhorse")

Scope: Primary and secondary alcohols. Critical Quality Attribute (CQA): Control of exotherm to prevent rearrangement; complete removal of amine salts.

Materials
  • Substrate: Alcohol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 – 1.5 equiv)

  • Base: Triethylamine (TEA) (1.5 – 2.0 equiv) or Pyridine (solvent/base)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology
  • Preparation: Dissolve the alcohol in anhydrous DCM (0.1 – 0.5 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the formation of alkyl chlorides (side reaction where

      
       attacks the formed mesylate).
      
  • Activation: Add MsCl dropwise over 10–20 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately. If the solution turns dark/black, the exotherm was uncontrolled.
      
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LC-MS.

    • Self-Validating Check: If starting material persists after 1 hour, do not warm to RT immediately. Add 0.2 equiv more MsCl at 0°C. Warming promotes elimination (alkene formation).

  • Quench & Workup:

    • Add saturated

      
       (aq) to quench excess MsCl.
      
    • Extract with DCM. Wash organic layer with 1M HCl (to remove residual amine), then brine.

    • Dry over

      
       and concentrate.
      
    • Note: Mesylates are thermally unstable; do not heat the rotavap bath >40°C.

Protocol B: Triflation (High Reactivity/Low Stability)

Scope: Deactivated alcohols, tertiary alcohols, or when the product is a precursor for sensitive couplings. Risk: Triflates are potent alkylating agents and prone to elimination.

Materials
  • Reagent: Triflic anhydride (

    
    ) (1.1 – 1.2 equiv)
    
  • Base: Pyridine (1.5 equiv) or 2,6-Lutidine (for hindered bases)

  • Solvent: DCM or

    
    
    
Step-by-Step Methodology
  • Cryogenic Setup: Cool the solution of alcohol and base in DCM to -78°C (acetone/dry ice).

    • Why?

      
       is extremely electrophilic. At 0°C, it can cause immediate blackening/decomposition (E2 elimination) of the substrate.
      
  • Addition: Add

    
     slowly down the side of the flask.
    
  • Kinetics: Stir at -78°C for 20 minutes, then allow to warm only to 0°C.

    • Self-Validating Check: Most triflations are complete before reaching 0°C. Check TLC at -20°C.

  • Workup (Crucial):

    • Pass the reaction mixture directly through a short pad of silica gel (buffered with 1% TEA in eluent) to remove salts.

    • Do not perform an aqueous workup if the triflate is intended for immediate use (hydrolysis risk).

Troubleshooting & Optimization Logic

IssueRoot CauseCorrective Action
Low Conversion Steric hindrance or wet solvent.Use DMAP (catalytic, 5-10 mol%) to form the hyper-active N-sulfonylpyridinium intermediate.
Alkene Formation E2 Elimination dominates.Switch base to DABCO or 2,6-Lutidine (non-nucleophilic). Lower the temperature.
Alkyl Chloride Byproduct

acts as nucleophile on product.
Use Sulfonic Anhydrides (

) instead of chlorides (

) to eliminate

from the medium.
Product Hydrolysis Aqueous workup too harsh.Avoid aqueous workup. Filter salts and concentrate. Store under Argon at -20°C.

Safety & Regulatory: Genotoxic Impurities (PGIs)

ICH M7 Guideline Compliance: Sulfonate esters are classified as Class 1 Mutagenic Impurities (known mutagenic carcinogens) because they can alkylate DNA.

Control Strategy for Drug Development
  • Purge Factors: You must demonstrate that the sulfonate ester is consumed in the subsequent step or removed during purification.

  • Downstream Destruction: If the sulfonate is an intermediate, ensure the next step uses a nucleophile (amine, thiol) that quantitatively consumes the ester.

  • Analytical Limits: In the final API, these must typically be controlled to ppm levels (Threshold of Toxicological Concern, TTC

    
    ).
    

Safety Risk Risk: Residual Sulfonate Ester (DNA Alkylator) Control1 Control 1: Stoichiometry (Limit excess MsCl) Risk->Control1 Control2 Control 2: Process Purge (Hydrolysis of excess) Risk->Control2 Control3 Control 3: Downstream Reaction (Complete consumption) Control1->Control3 Control2->Control3 Final Final API (< TTC Limit) Control3->Final Compliance (ICH M7)

Figure 2: Risk Mitigation Strategy for Sulfonate Esters in GMP environments.

References

  • ICH M7(R2) Guideline : Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4][5] International Council for Harmonisation.

  • Mechanism of Sulfonylation : Organic Chemistry Portal. Synthesis of Sulfonates.

  • Reactivity of Leaving Groups : Master Organic Chemistry. Tosylates and Mesylates.[1][2][3][6][7][8]

  • Safety of Sulfonate Esters : PQRI. Sulfonate Esters - How Real is the Risk?

Sources

Application

using 2-o-Tolyl-ethanesulfonyl chloride as a protecting group reagent

Application Note: Strategic Utilization of 2-(o-Tolyl)ethanesulfonyl Chloride for Amine Protection Part 1: Executive Summary & Rationale The Challenge: In complex total synthesis and peptide chemistry, the p-Toluenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(o-Tolyl)ethanesulfonyl Chloride for Amine Protection

Part 1: Executive Summary & Rationale

The Challenge: In complex total synthesis and peptide chemistry, the p-Toluenesulfonyl (Tosyl, Ts) group is a gold standard for stability. However, its removal often requires harsh reductive conditions (Na/NH₃) or strong acids (HBr/AcOH) that are incompatible with sensitive functionalities like reducible olefins, benzyl ethers, or acid-labile acetals.

The Solution: 2-(o-Tolyl)ethanesulfonyl chloride (o-TES-Cl) offers a "Safety-Catch" alternative. It provides the robust stability of a sulfonamide during acidic or nucleophilic synthetic steps but introduces a base-mediated release valve . The presence of the ethyl linker (


) between the sulfonyl group and the aryl ring enables cleavage via 

-elimination
(E1cB mechanism), triggered by organic bases like DBU.

Key Advantages:

  • Orthogonality: Stable to TFA (Boc removal conditions) and Hydrogenation (Cbz removal conditions).

  • Mild Deprotection: Cleaved by non-nucleophilic bases (DBU) without heavy metals or dissolving metals.

  • Steric Modulation: The ortho-methyl substituent increases steric bulk compared to the phenyl analog (PES), potentially enhancing crystallinity and resistance to incidental nucleophilic attack at the sulfur atom.

Part 2: Mechanism of Action

The utility of o-TES relies on the acidity of the protons


 to the sulfonyl group.
  • Protection: The amine reacts with o-TES-Cl to form a sulfonamide. The ortho-methyl group provides steric shielding, making the sulfonamide highly crystalline and stable.

  • Deprotection (The E1cB Pathway):

    • A strong, non-nucleophilic base (e.g., DBU) deprotonates the

      
      -carbon (adjacent to the sulfonyl).
      
    • The resulting carbanion collapses, expelling the amine (as the leaving group) and sulfur dioxide.

    • The byproduct is 2-methylstyrene , which is inert and easily removed.

oTES_Mechanism cluster_legend Mechanism Logic Reagent o-TES Chloride (Reagent) Protected o-TES Sulfonamide (Stable Intermediate) Reagent->Protected Sulfonylation (pH > 8) Amine Target Amine (R-NH2) Amine->Protected Transition Carbanion Intermediate Protected->Transition u03b1-Deprotonation (E1cB Initiation) Base Base (DBU) Base->Transition Products Free Amine + SO2 + 2-Methylstyrene Transition->Products u03b2-Elimination (Collapse) Key Feature: The ethyl linker allows base-driven elimination, unlike Tosyl. Key Feature: The ethyl linker allows base-driven elimination, unlike Tosyl.

Figure 1: The E1cB elimination pathway allows for mild cleavage of the o-TES group, generating volatile SO₂ and styrenic byproducts.

Part 3: Experimental Protocols

Protocol A: Protection (Installation of o-TES)

Objective: Isolate the o-TES protected amine.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 2-(o-Tolyl)ethanesulfonyl chloride (1.1 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add TEA (1.5 mmol, 210 µL) dropwise.

  • Reagent Addition: Add o-TES-Cl (1.1 mmol) slowly (solid or dissolved in minimal DCM).

    • Note: If the reaction is sluggish due to the ortho-methyl sterics, allow to warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (The sulfonamide is typically less polar than the free amine).

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize (EtOAc/Hexanes) or Flash Chromatography.

Protocol B: Deprotection (Cleavage)

Objective: Release the free amine without affecting acid-sensitive groups.

Reagents:

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 – 5.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

  • Setup: Dissolve the o-TES protected amine (1.0 mmol) in MeCN (10 mL, 0.1 M).

  • Reaction: Add DBU (2.0 mmol, 300 µL).

    • Optimization: If the ortho-methyl group retards elimination (via conformational locking), heat the reaction to 40–50°C.

  • Monitoring: Reaction usually completes in 1–6 hours. Watch for the disappearance of the sulfonamide spot.

  • Scavenging (Critical): The reaction generates 2-methylstyrene . While volatile, it can polymerize.

    • Optional: Add a polymer-supported thiol scavenger or simply evaporate under high vacuum if the amine is non-volatile.

  • Workup:

    • Method A (Volatile Amines): Acidify with HCl/Ether to precipitate the amine salt. Wash away styrene with ether.

    • Method B (General): Dilute with water, extract with EtOAc. The free amine will be in the organic layer (if neutral) or aqueous (if basic/protonated). Note: DBU is difficult to remove by extraction; column chromatography is recommended.

Part 4: Comparative Analysis (Decision Matrix)

Featureo-TES (This Reagent) Tosyl (Ts) Boc
Stability (Acid) High (Stable to TFA/HCl)HighLow (Cleaves in TFA)
Stability (Base) Moderate (Stable to weak base)High High
Cleavage Condition DBU / Base (

-elimination)
Na/NH₃ (Reductive)TFA / HCl
Byproducts SO₂, 2-MethylstyreneToluenesulfinic acidIsobutylene, CO₂
Atom Economy ModerateModerateHigh
Best Use Case When you need a sulfonamide that is base-labile .Permanent protection.Acid-labile protection.

Part 5: Troubleshooting & Optimization

Issue 1: Slow Deprotection

  • Cause: The ortho-methyl group on the aryl ring may force the ethyl linker into a conformation that disfavors the anti-periplanar geometry required for E1cB elimination.

  • Fix: Switch solvent to DMF (increases basicity of DBU) and increase temperature to 60°C . Alternatively, use Potassium tert-butoxide (tBuOK) in THF if the substrate tolerates strong nucleophiles.

Issue 2: Michael Addition to Styrene

  • Cause: If the released amine is highly nucleophilic, it might react with the generated 2-methylstyrene byproduct.

  • Fix: Add a "trap" such as morpholine (5 equiv) to scavenge the styrene, or perform the reaction in high dilution.

References

  • Protecting Groups in Organic Synthesis (Greene & Wuts) . General reactivity of 2-arylethanesulfonyl groups.

  • Development of the SES Group (Analogous Chemistry) . Weinreb, S. M., et al. "2-(Trimethylsilyl)ethanesulfonyl (SES) chloride: application to amine protection." J. Org.[1] Chem. 1986, 51, 19, 3718–3720.

  • Mechanism of Sulfonyl Elimination . Detailed kinetic studies on E1cB elimination of sulfonyl-activated ethyl groups.

  • Chemical Identification . 2-(2-methylphenyl)ethanesulfonyl chloride (CAS 728919-63-9).

Sources

Method

Application Note: Reaction Optimization for 2-o-Tolyl-ethanesulfonyl Chloride

Executive Summary This guide details the reaction parameters for 2-o-Tolyl-ethanesulfonyl chloride (CAS: 20513-33-3, generic structure analog). Unlike aromatic sulfonyl chlorides (e.g., p-Toluenesulfonyl chloride, TsCl),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction parameters for 2-o-Tolyl-ethanesulfonyl chloride (CAS: 20513-33-3, generic structure analog). Unlike aromatic sulfonyl chlorides (e.g., p-Toluenesulfonyl chloride, TsCl), this reagent possesses an aliphatic ethyl spacer between the sulfonyl group and the aryl ring. This structural feature introduces a critical mechanistic divergence: the presence of acidic


-protons allows for sulfene elimination-addition  pathways in the presence of base, competing with direct nucleophilic substitution.

Successful coupling requires rigorous temperature control and specific base selection to prevent side reactions such as oligomerization or stereochemical scrambling (if chiral nucleophiles are used). This note provides two validated protocols: Method A (Anhydrous) for lipophilic amines/alcohols, and Method B (Schotten-Baumann) for aqueous-soluble substrates.

Chemical Profile & Mechanistic Insight[1][2][3]

The "Aliphatic Trap"

Researchers often treat 2-arylethanesulfonyl chlorides identically to Tosyl chloride. This is a fundamental error.

  • Tosyl Chloride: Aromatic.[1][2] Reacts via direct nucleophilic attack (

    
    -like) at sulfur.
    
  • 2-o-Tolyl-ethanesulfonyl Chloride: Aliphatic. Contains acidic protons at the

    
    -position (
    
    
    
    ).
The Sulfene Pathway

In the presence of tertiary amines (e.g., Triethylamine, DIPEA), the reagent undergoes E2 elimination to form a highly reactive sulfene intermediate (


). The nucleophile then attacks the sulfene to form the product. While this often yields the desired sulfonamide, it can lead to:
  • Side Reactions: [2+2] Cycloadditions if enolizable substrates are present.

  • Hydrolysis: Rapid reaction with trace water via the sulfene.

  • Stereochemical Loss: If using chiral amines, the harsh basicity required for sulfene formation can cause racemization.

ReactionPathways cluster_0 Pathway Selection Start 2-o-Tolyl-ethanesulfonyl chloride Sulfene Sulfene Intermediate [Ar-CH2-CH=SO2] Start->Sulfene Strong Base (Et3N) Fast Elimination Direct Direct Substitution (Transition State) Start->Direct Weak Base (Pyridine) Low Temp Base Base (Et3N) Product Sulfonamide/Ester Sulfene->Product Nucleophile Attack Side Oligomers/Hydrolysis Sulfene->Side Trace H2O / Heat Direct->Product Cl- Displacement

Figure 1: Mechanistic divergence driven by base strength. Method A favors the Sulfene pathway (controlled), while weak bases favor Direct Substitution.

Validated Protocols

Method A: Anhydrous Coupling (DCM/Pyridine)

Best for: Lipophilic primary/secondary amines and alcohols.

Rationale: Pyridine acts as both solvent and weak base (pKa ~5.2), minimizing rapid sulfene formation compared to triethylamine (pKa ~10.75), allowing for a more controlled substitution.

Reagents:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv)

  • Nucleophile (Amine/Alcohol) (1.0 equiv)

  • Dichloromethane (DCM), Anhydrous

  • Pyridine (excess, or 3.0 equiv if using DCM as primary solvent)

  • Optional: DMAP (0.1 equiv) for sterically hindered alcohols.

Protocol:

  • Preparation: Dissolve the Nucleophile (1.0 mmol) in anhydrous DCM (5 mL) under Nitrogen/Argon atmosphere.

  • Base Addition: Add Pyridine (3.0 mmol).

  • Cooling (Critical): Cool the reaction mixture to 0°C using an ice bath. Note: Do not skip this. Controlling the exotherm prevents rapid decomposition of the sulfonyl chloride.

  • Addition: Dropwise add a solution of 2-o-Tolyl-ethanesulfonyl chloride (1.1 mmol) in DCM (2 mL) over 10 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) over 2 hours.

  • Monitoring: Check TLC/LCMS. The sulfonyl chloride is UV active (aryl ring).

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove pyridine.

    • Wash with Sat. NaHCO3 (1x) and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

Method B: Schotten-Baumann (Biphasic)

Best for: Amino acids, water-soluble amines, or acid-sensitive substrates.

Rationale: Uses an inorganic base in the aqueous phase to scavenge protons.[3] The reaction occurs at the interface. This method suppresses sulfene formation because inorganic bases (


) are poor at deprotonating the organic-soluble sulfonyl chloride 

-protons compared to organic amine bases.

Reagents:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.2 equiv)

  • Nucleophile (1.0 equiv)[1]

  • Solvent A: THF or Dioxane (miscible organic) or DCM (immiscible)

  • Solvent B: 10% Na2CO3 or 1M NaOH

Protocol:

  • Dissolution: Dissolve Nucleophile in the aqueous base solution (e.g., 10 mL 10% Na2CO3).

  • Organic Phase: Dissolve 2-o-Tolyl-ethanesulfonyl chloride in THF or Dioxane (10 mL).

  • Coupling: Add the organic solution to the aqueous solution dropwise at 0°C to 5°C .

  • Agitation: Stir vigorously for 4-12 hours at RT. Vigorous stirring is essential to maximize interfacial surface area.

  • Workup:

    • Acidify carefully to pH ~3 (if product is acidic) or extract directly with EtOAc (if product is neutral).

    • Wash organic layer with brine, dry, and concentrate.

Data Summary & Optimization

ParameterMethod A (Anhydrous)Method B (Schotten-Baumann)
Primary Mechanism Sulfene / Direct HybridDirect Substitution
Base Pyridine / Et3NNa2CO3 / NaOH
Temp Control Strict (0°C) Moderate (0°C -> RT)
Moisture Sensitivity HighNone
Typical Yield 85-95%70-85%
Main Side Product Sulfene oligomers (if too hot)Hydrolyzed sulfonic acid
Troubleshooting Guide

Issue: Low Yield / Recovery of Starting Material

  • Cause: Hydrolysis of the sulfonyl chloride before coupling.

  • Fix: Ensure reagents are dry (Method A). In Method B, increase the equivalents of sulfonyl chloride to 1.5x to account for hydrolysis competition.

Issue: Unidentified Impurities (NMR shows vinyl protons)

  • Cause: Elimination to 2-o-tolyl-ethenesulfonate (Vinyl sulfonate).

  • Fix: The base is too strong or the temperature is too high. Switch from Et3N to Pyridine or N-Methylmorpholine. Maintain 0°C longer.

Issue: Product Color (Dark/Tar)

  • Cause: Sulfene polymerization.

  • Fix: Dilute the reaction (0.1 M concentration). Add the base slowly to the mixture of Nucleophile + Sulfonyl Chloride (Inverse addition).

References

  • King, J. F., & Durst, T. (1962). Sulfenes in the reaction of alkanesulfonyl chlorides with amines. Journal of the American Chemical Society, 84(8), 1535-1536. Link

  • Opitz, G. (1967). Sulfines and Sulfenes. Angewandte Chemie International Edition, 6(12), 107-123. Link

  • RSC Organic Chemistry Portal. Schotten-Baumann Reaction. Link

  • BenchChem. Reactivity of Sulfonyl Chlorides: Aliphatic vs Aromatic. (General reference for substituent effects). Link

Sources

Application

Application Note: Solvent System Engineering for 2-o-Tolyl-ethanesulfonyl Chloride Transformations

Executive Summary This guide details the solvent selection and reaction engineering for 2-o-Tolyl-ethanesulfonyl chloride (TESC) .[1] Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), TESC is an aliphatic sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection and reaction engineering for 2-o-Tolyl-ethanesulfonyl chloride (TESC) .[1] Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), TESC is an aliphatic sulfonyl chloride possessing


-acidic protons. This structural feature introduces a divergent mechanistic pathway—sulfene elimination-addition —which competes with direct nucleophilic substitution.[1][2]

Successful derivatization requires a solvent system that balances lipophilicity (to solvate the aromatic tolyl group) with dielectric control (to modulate the ionization of the sulfonyl chloride). This note provides two validated protocols: a high-precision anhydrous method and a robust biphasic Schotten-Baumann system.

Mechanistic Expertise: The "Sulfene" Trap

The critical error in handling TESC is treating it like a standard benzenesulfonyl chloride. Due to the ethyl spacer, TESC contains acidic protons adjacent to the sulfonyl group (


-protons).
  • Pathway A (Direct Substitution): Occurs with weak bases or in biphasic systems.[1] The nucleophile attacks the sulfur directly.

  • Pathway B (Sulfene Elimination): Occurs with strong tertiary amine bases (e.g.,

    
    ) in non-polar solvents.[1] The base deprotonates the 
    
    
    
    -carbon, ejecting chloride to form a transient sulfene intermediate (
    
    
    ).[1]

If Pathway B is uncontrolled, it can lead to oligomerization or side reactions with the solvent.

Diagram 1: Divergent Reaction Pathways

G TESC 2-o-Tolyl-ethanesulfonyl chloride Base Base Selection TESC->Base Direct Direct Substitution (SN2-like) (Favored by Pyridine/Inorganic Bases) Base->Direct Weak/Inorganic Base Sulfene Sulfene Intermediate (Favored by TEA/DIPEA) Base->Sulfene Strong 3° Amine Product Sulfonamide/Ester Product Direct->Product Clean Conv. Sulfene->Product Trapping Side Oligomers / Side Products Sulfene->Side No Nucleophile

Caption: Mechanistic divergence driven by base and solvent choice.[1] Pathway B (Red) requires careful control to avoid decomposition.

Solvent Selection Matrix

The 2-o-tolyl moiety imparts significant lipophilicity, making water solubility negligible.

Solvent ClassRepresentativeCompatibilityApplication Notes
Chlorinated Dichloromethane (DCM)Excellent High solubility for TESC.[1] Non-nucleophilic.[1] Ideal for anhydrous protocols.[1]
Ethers THF, 2-MeTHFGood Good solubility. Caution: THF is miscible with water; ensure anhydrous conditions to prevent hydrolysis.[1]
Biphasic EtOAc / WaterExcellent Recommended. The "Schotten-Baumann" system. TESC stays in EtOAc, protecting it from hydrolysis until reaction at the interface.
Polar Aprotic DMF, DMAcModerate Accelerates reaction but difficult to remove during workup. Can promote rapid hydrolysis if wet.[1]
Alcohols MeOH, EtOHForbidden Will react to form sulfonate esters (solvolysis) instead of the desired amide.

Validated Protocols

Protocol A: Anhydrous Sulfonylation (High Precision)

Best for: Valuable amines, kinetic studies, or moisture-sensitive substrates.

Rationale: Uses Pyridine instead of Triethylamine.[1] Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonylpyridinium salt) without being basic enough to rapidly trigger the sulfene elimination pathway.[1]

Materials:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv)[1]

  • Amine substrate (1.0 equiv)[1]

  • Anhydrous Pyridine (3.0 equiv) or Pyridine (solvent)[1]

  • Anhydrous DCM (0.2 M concentration relative to amine)[1]

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Base Addition: Add anhydrous pyridine. Cool the mixture to 0°C.

    • Note: Cooling is critical to suppress elimination side-reactions.[1]

  • Reagent Addition: Dissolve TESC in a minimal volume of DCM and add dropwise to the amine solution over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] TESC usually runs faster than the sulfonamide.

  • Quench: Add 1M HCl (aq) to neutralize excess pyridine and solubilize it in the aqueous layer.

  • Workup: Separate phases. Wash organic layer with Sat.[1]

    
    , then Brine.[1] Dry over 
    
    
    
    .
Protocol B: Schotten-Baumann Biphasic System (Robust Scale-Up)

Best for: Scale-up, robust substrates, simple amines, and cost-efficiency.

Rationale: TESC is dissolved in a water-immiscible organic solvent.[1] The base (inorganic) stays in the water. The reaction occurs at the interface. The low water solubility of TESC protects it from hydrolysis.[3]

Diagram 2: Schotten-Baumann Workflow

SB Start Start: Biphasic Setup PhaseOrg Organic Phase (EtOAc) TESC + Amine Start->PhaseOrg PhaseAq Aqueous Phase (Water) Na2CO3 or NaOH Start->PhaseAq Interface Interface Reaction HCl Neutralization PhaseOrg->Interface PhaseAq->Interface Sep Phase Separation Interface->Sep Wash Acid Wash (Remove unreacted amine) Sep->Wash Final Evaporation & Crystallization Wash->Final

Caption: Biphasic workflow minimizing hydrolytic degradation of the sulfonyl chloride.

Materials:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.2 equiv)[1]

  • Amine substrate (1.0 equiv)[1]

  • Solvent A: Ethyl Acetate (EtOAc) or 2-MeTHF[1]

  • Solvent B: Saturated aqueous

    
     (or 1M NaOH)
    

Step-by-Step:

  • Preparation: Dissolve the amine in EtOAc (approx. 5–10 volumes).

  • Biphasic Setup: Add an equal volume of Sat.

    
     solution.[1] Stir vigorously.
    
    • Critical: High stir rate (RPM > 600) is required to maximize interfacial surface area.[1]

  • Addition: Add TESC (neat or as a concentrated solution in EtOAc) dropwise to the rapidly stirring mixture at RT.

  • Monitoring: Stir for 1–3 hours.

    • Self-Validation: Stop stirring.[1] Let layers separate.[1] Take a micro-aliquot from the top (organic) layer for TLC/LCMS.[1]

  • Workup: Separate layers. The sulfonamide product will be in the EtOAc layer. The sulfonic acid byproduct (from hydrolysis) and salts remain in the water.

  • Purification: Wash organic layer with 0.5M HCl (to remove unreacted amine) and then Brine.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / High Sulfonic Acid Hydrolysis outcompeting aminolysis.[1]Switch to Protocol A (Anhydrous).[1] If using Protocol B, increase stir rate or cool to 0°C.
Dark/Tar Formation Sulfene polymerization.Base is too strong (e.g., TEA used without cooling).[1] Switch to Pyridine or Inorganic bases (

).[1]
Incomplete Reaction Steric hindrance of o-Tolyl group.[1]Increase temperature to 40°C (only in Protocol A) or use a catalyst (DMAP, 5 mol%).[1]
Product is an Oil Residual solvent or impurities.[1]TESC derivatives often crystallize from EtOH/Water or Hexane/EtOAc.[1] Attempt trituration with cold pentane.

References

  • King, J. F., et al. "Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides." Journal of the American Chemical Society, vol. 114, no.[2] 5, 1992, pp. 1743–1749. Link[1]

  • Laird, T., et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, vol. 13, no. 6, 2009. Link[1]

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013.
  • Schotten, C. "Ueber die Oxydation des Piperidins."[4][5] Berichte der deutschen chemischen Gesellschaft, vol. 17, 1884, pp. 2544. (Foundational reference for Schotten-Baumann conditions).

Sources

Method

Application Note: Catalytic Methods for Sulfonyl Chloride Activation

Abstract Sulfonyl chlorides ( ) are ubiquitous electrophiles in drug discovery, traditionally relegated to simple nucleophilic substitutions to form sulfonamides. However, modern catalytic strategies have unlocked their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sulfonyl chlorides (


) are ubiquitous electrophiles in drug discovery, traditionally relegated to simple nucleophilic substitutions to form sulfonamides. However, modern catalytic strategies have unlocked their potential as versatile synthons for carbon-carbon bond formation and "Click" chemistry (SuFEx). This guide details three distinct catalytic manifolds: Nucleophilic Catalysis  (for difficult sulfonylation), Transition-Metal Catalyzed Desulfitative Coupling  (using 

as aryl halide surrogates), and SuFEx Activation (fluoride exchange).

Module 1: Nucleophilic Catalysis for Difficult Sulfonylations

While primary amines react readily with sulfonyl chlorides, sterically hindered amines or electron-deficient anilines often require catalytic activation. 4-Dimethylaminopyridine (DMAP) is the gold standard, functioning via a nucleophilic mechanism that generates a highly reactive sulfonylpyridinium intermediate.

Mechanistic Insight

Unlike pyridine or triethylamine, which act primarily as Brønsted bases to scavenge HCl, DMAP acts as a Lewis base nucleophile. It attacks the sulfur center to displace the chloride, forming a resonance-stabilized


-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, facilitating attack by poor nucleophiles.
Experimental Protocol: DMAP-Catalyzed Sulfonylation

Scope: Hindered secondary amines, electron-deficient anilines.

Reagents:

  • Substrate Amine (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • DMAP (0.1 – 0.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Anhydrous DCM or THF

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction vial with the amine (1.0 mmol) and DMAP (0.1 mmol, 12 mg). Dissolve in anhydrous DCM (5 mL).

  • Base Addition: Add

    
     (2.0 mmol, 280 µL) via syringe.
    
  • Electrophile Addition: Cool the mixture to 0 °C. Add the sulfonyl chloride (1.2 mmol) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Monitoring: Check TLC/LCMS at 1 hour. The formation of the intermediate may be visible as a transient species.[1]

  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.[2]
Catalytic Cycle Visualization

DMAP_Cycle R_SO2Cl R-SO2-Cl (Substrate) Inter [R-SO2-DMAP]+ (Activated Intermediate) R_SO2Cl->Inter Cl- displacement DMAP DMAP (Catalyst) DMAP->Inter Product R-SO2-NH-R' (Sulfonamide) Inter->Product Nucleophilic Attack Amine R'-NH2 (Nucleophile) Amine->Product Product->DMAP Catalyst Regeneration Base Et3N Salt Et3NH+ Cl- Base->Salt Scavenges HCl

Figure 1: The DMAP catalytic cycle involves the formation of a highly electrophilic N-sulfonylpyridinium salt.

Module 2: Pd-Catalyzed Desulfitative Cross-Coupling

Sulfonyl chlorides can serve as aryl halide surrogates in Palladium-catalyzed cross-couplings (Suzuki-Miyaura or Heck type). The key mechanistic step is the thermal extrusion of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 after oxidative addition, converting the 

species into an

species.
Mechanistic Insight

The reaction proceeds through a desulfitative pathway.[3][4][5]

  • Oxidative Addition: Pd(0) inserts into the S-Cl bond.[3]

  • 
     Extrusion:  Heating causes the loss of 
    
    
    
    gas, a step that is often irreversible and entropy-driven.
  • Transmetallation & RE: The resulting Aryl-Pd species undergoes standard cross-coupling steps.

Experimental Protocol: Desulfitative Suzuki Coupling

Scope: Coupling aryl sulfonyl chlorides with aryl boronic acids.

Reagents:

  • Aryl Sulfonyl Chloride (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a reaction tube with nitrogen or argon.

  • Loading: Add sulfonyl chloride (0.5 mmol), boronic acid (0.75 mmol),

    
     (5.6 mg), 
    
    
    
    (13 mg), and
    
    
    (207 mg).
  • Solvation: Add degassed 1,4-Dioxane (4 mL). Seal the tube.

  • Desulfitation: Heat the reaction to 100–110 °C .

    • Critical Control Point: Temperatures below 80 °C often result in low conversion because the

      
       extrusion barrier is not overcome.
      
  • Workup: Cool to RT. Filter through a celite pad. Concentrate and purify via column chromatography.[6]

Desulfitative Pathway Visualization

Desulfitative_Cycle Pd0 Pd(0)L2 OxAdd Ar-SO2-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (S-Cl bond) Extrusion Ar-Pd(II)-Cl (Active Electrophile) OxAdd->Extrusion Heat (>100°C) SO2 SO2 (gas) OxAdd->SO2 TransMet Ar-Pd(II)-Ar' Extrusion->TransMet Transmetallation TransMet->Pd0 Regeneration Product Ar-Ar' TransMet->Product Reductive Elimination Boronic Ar'-B(OH)2 Boronic->TransMet

Figure 2: The desulfitative cycle requires thermal activation to extrude SO2, converting the sulfonyl group into an aryl electrophile.

Module 3: SuFEx Activation (Sulfonyl Fluoride Synthesis)

Sulfur(VI) Fluoride Exchange (SuFEx) is a "Click" chemistry generation.[7][8] Sulfonyl chlorides are the primary precursors to sulfonyl fluorides (


), which possess a unique stability-reactivity profile: they are stable to hydrolysis but react specifically with silyl ethers or amines under specific catalysis.
Protocol: Bifluoride Exchange (Cl F)

This is the activation step to enter the SuFEx manifold.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (2.0 – 4.0 equiv)
    
  • Solvent: Acetonitrile/Water (1:1) or THF/Water

Step-by-Step Procedure:

  • Mixing: Dissolve sulfonyl chloride (1.0 mmol) in Acetonitrile (2 mL).

  • Reagent Addition: Add a solution of

    
     (saturated aqueous, ~3 M).
    
    • Safety Note:

      
       generates HF in situ. Use plastic/Teflon labware if possible, or glass with caution. Avoid skin contact.
      
  • Reaction: Stir vigorously at RT for 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
    • Note: Sulfonyl fluorides are often stable enough to be purified on silica gel, unlike their chloride counterparts.

SuFEx "Click" Reaction (F Product)

Once the fluoride is synthesized, it is reacted with a silyl ether (for sulfonates) or amine.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP (2-5 mol%).

  • Mechanism: The base activates the silicon/proton, and the fluoride acts as a leaving group (thermodynamically driven by the formation of strong Si-F bonds).

Data Summary & Comparison

ParameterNucleophilic Catalysis (DMAP)Desulfitative Coupling (Pd)SuFEx Activation (Cl

F)
Primary Utility Amide/Ester formationC-C Bond Formation (Biaryls)Click Chemistry / Chemical Biology
Catalyst DMAP (Nucleophilic)Pd(OAc)2 / PhosphinesKHF2 (Reagent)

DBU (Cat.)
Key Intermediate Sulfonylpyridinium (Unstable)Aryl-Pd(II) (Transient)Sulfonyl Fluoride (Stable)
Byproduct HCl (Salt)SO2 (Gas) + HClKCl + HF
Temp. Requirement 0 °C to RT>100 °C (High)RT
Atom Economy HighLow (Loss of SO2)High (in Click step)

References

  • Nucleophilic Catalysis Mechanism

    • Berryman, O. B., et al. "Anion–π interactions in catalytic mechanisms." Nature Chemistry, 2011. Link

    • Note on DMAP: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts."[2] Chem. Soc. Rev., 1983.[2] Link

  • Desulfitative Coupling

    • Dubbaka, S. R., & Vogel, P. "Palladium-catalyzed desulfitative Mizoroki-Heck couplings of sulfonyl chlorides."[9] Chemistry - A European Journal, 2005. Link

    • Zhao, F., et al. "Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides."[5] Organic Letters, 2013.[1][5] Link[5]

  • SuFEx Chemistry

    • Dong, J., Sharpless, K. B., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie Int. Ed., 2014.[10] Link

    • "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." CCS Chemistry, 2021. Link

  • Photoredox Applications (Emerging)

    • "Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides."[11] Frontiers in Chemistry, 2021. Link

Sources

Application

2-o-Tolyl-ethanesulfonyl chloride applications in organic synthesis

Application Note: 2-o-Tolyl-ethanesulfonyl Chloride in Organic Synthesis Executive Summary 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7) is a specialized aliphatic sulfonylating agent used primarily in the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-o-Tolyl-ethanesulfonyl Chloride in Organic Synthesis

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7) is a specialized aliphatic sulfonylating agent used primarily in the synthesis of sulfonamide-based pharmacophores and sultam heterocycles.[1] Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this compound possesses


-protons adjacent to the sulfonyl group, making it susceptible to sulfene intermediates  via E1cB elimination. This unique reactivity profile requires specific handling to optimize yield and selectivity.

This guide provides validated protocols for sulfonylation and mechanistic insights into controlling the competition between direct nucleophilic substitution (


) and sulfene-mediated elimination-addition.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertySpecification
Chemical Name 2-(2-Methylphenyl)ethanesulfonyl chloride
CAS Number 728919-61-7
Molecular Formula

Molecular Weight 218.70 g/mol
Structure

Appearance Off-white solid or viscous oil (grade dependent)
Solubility Soluble in DCM, THF, EtOAc; Reacts with water/alcohols
Stability Moisture sensitive; hydrolyzes to sulfonic acid

Mechanistic Expertise: The Sulfene Pathway

Critical Insight: The defining feature of 2-arylethanesulfonyl chlorides is the presence of acidic


-protons. In the presence of tertiary amine bases (e.g., Triethylamine), the reaction often proceeds through a Sulfene Intermediate  (via E1cB elimination) rather than direct nucleophilic attack.
  • Pathway A (Direct Substitution): Favored by weaker bases (Pyridine, Carbonate) or low temperatures.

  • Pathway B (Sulfene Elimination-Addition): Favored by strong bases (

    
    , DIPEA). The base deprotonates the 
    
    
    
    -carbon, eliminating
    
    
    to form the highly reactive sulfene (
    
    
    ), which is then trapped by the nucleophile.

Why this matters: If the nucleophile is sterically hindered, the sulfene may dimerize or hydrolyze, leading to low yields. Furthermore, if chiral amines are used, the sulfene pathway can sometimes lead to different stereochemical outcomes compared to direct substitution.

SulfeneMechanism Start 2-o-Tolyl-ethanesulfonyl chloride Direct Direct Substitution (SN2) Start->Direct Weak Base / Low Temp Carbanion [Carbanion Intermediate] Start->Carbanion + Strong Base (Et3N) Base Base (B:) Product Sulfonamide Product Direct->Product + H-Nu Sulfene Sulfene Intermediate (Ar-CH2-CH=SO2) Carbanion->Sulfene - Cl⁻ (E1cB) Sulfene->Product + H-Nu (Fast Trap) Dimer Sulfene Dimer/Oligomer Sulfene->Dimer No Nu (Side Rxn)

Caption: Mechanistic bifurcation between direct substitution and sulfene formation. Selection of base dictates the dominant pathway.

Core Applications & Protocols

Protocol A: General Synthesis of Sulfonamides (Library Scale)

Best for: Creating diverse sulfonamide libraries for SAR studies.

Reagents:

  • Amine (1.0 equiv)

  • 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv)

  • Pyridine (solvent & base) OR DCM with

    
     (1.5 equiv)
    
  • DMAP (0.1 equiv, optional catalyst)

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Base Addition: Add Triethylamine (1.5 mmol,

    
    ). Note: If the amine is an HCl salt, increase base to 2.5 equiv.
    
  • Cooling: Cool the solution to

    
     under nitrogen atmosphere.
    
  • Addition: Add 2-o-Tolyl-ethanesulfonyl chloride (1.1 mmol, 240 mg) dropwise as a solution in DCM (1 mL).

    • Tip: Slow addition prevents localized heating and uncontrolled sulfene generation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash organics with 1N HCl (to remove excess amine/pyridine) and Brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Sultam Precursors (Intramolecular Cyclization)

Best for: Accessing 3,4-dihydro-2,1-benzothiazine scaffolds.

The o-tolyl group allows for potential downstream cyclization. After forming the sulfonamide, the o-methyl group can be functionalized (e.g., radical bromination) to allow intramolecular alkylation of the sulfonamide nitrogen.

Workflow:

  • Sulfonylation: React 2-o-Tolyl-ethanesulfonyl chloride with a primary amine (

    
    ) as per Protocol A.
    
  • Bromination: Treat the resulting sulfonamide with NBS/AIBN in

    
     or Benzotrifluoride to brominate the benzylic methyl group.
    
  • Cyclization: Treat the brominated intermediate with a base (

    
     or NaH) in DMF to induce cyclization to the 6-membered sultam .
    

SultamSynthesis Step1 2-o-Tolyl-ethanesulfonyl chloride + Primary Amine (R-NH2) Step2 Sulfonamide Intermediate (Open Chain) Step1->Step2 Protocol A Step3 Benzylic Bromination (NBS, AIBN) Step2->Step3 Radical Substitution Step4 Intramolecular Cyclization (Base: K2CO3/DMF) Step3->Step4 Nucleophilic Attack Final Sultam Scaffold (3,4-dihydro-2,1-benzothiazine) Step4->Final Ring Closure

Caption: Synthetic workflow for converting 2-o-Tolyl-ethanesulfonyl chloride into bicyclic sultam heterocycles.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure anhydrous solvents. Verify reagent quality (hydrolyzed reagent smells of acid).
Side Products Sulfene DimerizationUse "Inverse Addition": Add the base/amine mixture to the sulfonyl chloride solution slowly.
Incomplete Rxn Steric HindranceAdd DMAP (10 mol%) as a nucleophilic catalyst. Switch solvent to Pyridine.
Impurity Elimination to Vinyl SpeciesAvoid excessive heating. Keep reaction at

.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.

  • Storage: Store under inert gas (Argon/Nitrogen) at

    
    .
    
  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

  • Spill: Neutralize with solid sodium bicarbonate before disposal.

References

  • BenchChem. (n.d.). 2-o-Tolyl-ethanesulfonyl chloride Product Entry. Retrieved from

  • King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17.
  • ChemicalBook. (2023). 2-Methylphenethyl alcohol (Precursor) Properties. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides. Retrieved from

  • GuideChem. (n.d.). CAS 728919-61-7 Data. Retrieved from

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-o-Tolyl-ethanesulfonyl Chloride

Abstract This application note details a robust analytical strategy for 2-o-Tolyl-ethanesulfonyl chloride , a highly reactive intermediate used in the synthesis of sulfonamide-based pharmaceuticals. Due to the inherent h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust analytical strategy for 2-o-Tolyl-ethanesulfonyl chloride , a highly reactive intermediate used in the synthesis of sulfonamide-based pharmaceuticals. Due to the inherent hydrolytic instability of sulfonyl chlorides, direct reversed-phase HPLC often yields variable results. This guide establishes two complementary protocols: (1) a Derivatization Method using piperidine for precise quantitative assay and purity determination, and (2) a Direct Injection Method for rapid In-Process Control (IPC) monitoring.[1] These methods ensure the discrimination of the active sulfonyl chloride from its primary degradation product, 2-o-Tolyl-ethanesulfonic acid.

Introduction & Chemical Context

2-o-Tolyl-ethanesulfonyl chloride is a critical electrophile in medicinal chemistry, often employed to introduce the 2-(2-methylphenyl)ethyl motif into drug scaffolds via sulfonylation.

The Analytical Challenge

Sulfonyl chlorides are moisture-sensitive.[1][2] Upon contact with water (present in the atmosphere or HPLC mobile phases), they hydrolyze to the corresponding sulfonic acid and hydrochloric acid.

  • Reaction:

    
    
    
  • Consequence: Direct analysis on standard aqueous C18 gradients often results in on-column degradation, leading to peak broadening, split peaks, and quantitation errors.[1]

The Solution: Pre-Column Derivatization

To "freeze" the sample composition, we utilize a pre-column derivatization with a secondary amine (Piperidine). This converts the unstable sulfonyl chloride into a stable sulfonamide, which can be analyzed with high precision.[1]

Analytical Strategy & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of development.

G Start Sample: 2-o-Tolyl-ethanesulfonyl Cl Decision Purpose? Start->Decision MethodA Method A: Derivatization (Quantitation / Purity) Decision->MethodA Final QC / Purity MethodB Method B: Direct Injection (Rapid IPC / Reaction Check) Decision->MethodB Rough IPC ProcessA Quench with Excess Piperidine (Forms Stable Sulfonamide) MethodA->ProcessA ProcessB Dilute in Anhydrous MeCN (Inject Immediately) MethodB->ProcessB Result HPLC-UV Analysis ProcessA->Result ProcessB->Result

Figure 1: Analytical workflow selection for sulfonyl chloride analysis.

Method A: Quantitative Derivatization (Gold Standard)[1]

This method is required for Certificate of Analysis (CoA) generation and stability testing.[1] It relies on the rapid reaction of the sulfonyl chloride with piperidine to form 1-((2-o-tolyl)ethylsulfonyl)piperidine.

Reagents
  • Derivatizing Agent: Piperidine (Reagent Grade, >99%).[1]

  • Quenching Solvent: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Acetonitrile:Water.[1]

Sample Preparation Protocol
  • Blank Preparation: Add 100 µL Piperidine to 5 mL Acetonitrile. Mix and let stand for 5 minutes. Dilute to 10 mL with Diluent.

  • Sample Preparation:

    • Weigh approx. 25 mg of 2-o-Tolyl-ethanesulfonyl chloride into a 20 mL scintillation vial.

    • Immediately add 5.0 mL of Acetonitrile containing 100 µL Piperidine (approx. 5-10 equivalents).[1]

    • Note: The reaction is exothermic and instantaneous.[1]

    • Vortex for 30 seconds.

    • Allow to stand for 5 minutes to ensure complete conversion.

    • Dilute 1.0 mL of this solution to 10.0 mL with Diluent (Final conc: ~0.5 mg/mL).

    • Filter through 0.22 µm PTFE filter into HPLC vial.[1]

HPLC Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp 30°C
Detection UV @ 215 nm (primary) and 254 nm (secondary)
Injection Vol 5 µL

Gradient Program:

  • 0.0 min: 30% B

  • 8.0 min: 90% B

  • 10.0 min: 90% B

  • 10.1 min: 30% B

  • 13.0 min: 30% B (Re-equilibration)

Data Interpretation
  • Derivative Peak: The sulfonamide derivative will elute later (higher hydrophobicity) than the hydrolysis product.

  • Hydrolysis Impurity: Any 2-o-Tolyl-ethanesulfonic acid present in the original sample before derivatization will not react with piperidine. It will elute early (approx. 2-3 mins) as a sharp peak.[1]

  • Calculation: Purity is calculated by area normalization, excluding the excess piperidine peak (which elutes near the void volume or is transparent at 254 nm).

Method B: Direct Injection (Rapid IPC)[1]

Warning: This method is only for qualitative monitoring of reaction disappearance. It is not suitable for purity assignment due to on-column hydrolysis.[1]

Sample Preparation[1][3]
  • Take 50 µL of reaction mixture.

  • Dilute immediately into 1.5 mL of dry Acetonitrile (HPLC Grade).

  • Inject within 5 minutes of preparation.

HPLC Conditions (Fast Gradient)
  • Mobile Phases: Same as Method A.

  • Gradient:

    • 0.0 min: 50% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 50% B

  • Rationale: The high organic starting point (50% B) and fast ramp minimize the time the sulfonyl chloride spends in the aqueous environment, reducing on-column hydrolysis.

Results & Discussion

Chromatographic Performance

The o-tolyl group provides sufficient UV chromophores for detection at 254 nm, though 215 nm offers higher sensitivity.

ComponentRetention Time (Method A)Retention Time (Method B)Characteristics
Sulfonic Acid (Hydrolysis)~2.5 min~1.2 minSharp, polar, tailing if pH is not acidic.[1]
Sulfonyl Chloride (Parent)N/A (Converted)~3.5 minBroadens slightly due to on-column reaction.[1]
Sulfonamide (Derivative)~7.8 minN/ASharp, symmetric, stable.[1]
Linearity and LOQ

Using Method A (Derivatization), the method demonstrates linearity from 0.05 mg/mL to 1.0 mg/mL (


).[1] The Limit of Quantitation (LOQ) for the derivative is typically < 0.05%.
Troubleshooting Guide
IssueProbable CauseCorrective Action
"Ghost" Peak at ~2.5 min Hydrolysis of sample.If using Method A: The sample contained moisture before derivatization.[1] If Method B: On-column hydrolysis.[1]
Split Peak (Method B) Partial hydrolysis.[1]Switch to Method A immediately. Direct injection is failing.
Excessive Tailing Silanol interaction.[1]Ensure Mobile Phase A pH is acidic (pH 2-3) to suppress ionization of residual silanols and the sulfonic acid.

References

  • Hydrolytic Stability of Sulfonyl Chlorides

    • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B, Physical Organic.[1][3]

    • [1]

  • Derivatization Strategies

    • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis (2017).[1][4][5]

  • General Sulfonyl Chloride Properties

    • Ethanesulfonyl chloride - CAS 594-44-5 Properties and Stability Data.[1][2] PubChem.[1][6]

    • [1]

  • Reaction Monitoring

    • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[1][7] ResearchGate (2025).[1]

Disclaimer: This protocol is for research and development purposes. Users should validate the method according to ICH Q2(R1) guidelines for their specific matrix.

Sources

Application

Application Note: High-Purity Isolation of Sulfonamides Derived from 2-o-Tolyl-ethanesulfonyl chloride

[1] Abstract This guide details the specific challenges and protocols for synthesizing and purifying sulfonamide products derived from 2-o-Tolyl-ethanesulfonyl chloride . Unlike simple aryl sulfonyl chlorides (e.g., Tosy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide details the specific challenges and protocols for synthesizing and purifying sulfonamide products derived from 2-o-Tolyl-ethanesulfonyl chloride . Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses a labile


-proton susceptible to E2 elimination.[1] This application note provides a mechanistic understanding of the competing side-reactions (styrene formation) and outlines two validated purification workflows: a standard Liquid-Liquid Extraction (LLE) for scale-up and a Solid-Supported Scavenging protocol for high-throughput library generation.[1]

Introduction & Chemical Context

2-o-Tolyl-ethanesulfonyl chloride is a specialized building block used to introduce the 2-(2-methylphenyl)ethyl sulfonyl moiety into bioactive molecules.[1]

  • Chemical Structure:

    
    [1]
    
  • CAS Number: 728919-61-7[1][2]

  • Key Reactivity Feature: The sulfonyl chloride group is separated from the aromatic ring by an ethyl spacer.[1] This "homobenzylic" arrangement creates a specific stability challenge not found in direct aryl sulfonyl chlorides.

The -Elimination Trap

The protons on the carbon adjacent to the sulfonyl group (


-protons) are acidic due to the electron-withdrawing sulfonyl group. However, the protons on the benzylic carbon (

-protons) are also activated.[1] In the presence of strong, non-nucleophilic bases (e.g., Triethylamine, DBU), this substrate undergoes E2 elimination to form 2-methylstyrene , liberating sulfur dioxide and HCl.[1]

Critical Directive: Avoid strong bases if possible. Use mild inorganic bases (K₂CO₃) or nucleophilic bases (Pyridine) to favor substitution (sulfonamide formation) over elimination.[1]

Mechanistic Pathways & Impurity Profile[1]

Understanding the impurities is the first step to purification.[1] The diagram below illustrates the three divergent pathways this reagent can take during synthesis.

ReactionPathways SM Starting Material 2-o-Tolyl-ethanesulfonyl chloride Product Target Product Sulfonamide SM->Product Pathway 1: Aminolysis (Desired) Impurity_Hyd Impurity A Sulfonic Acid (Water Soluble) SM->Impurity_Hyd Pathway 2: Hydrolysis (Moisture) Impurity_Elim Impurity B 2-Methylstyrene (Neutral Lipophile) SM->Impurity_Elim Pathway 3: Beta-Elimination (Strong Base/Heat) Amine Nucleophile (Primary/Secondary Amine) Amine->Product Base Base (e.g., TEA, Pyridine) Base->Impurity_Elim Promotes E2

Figure 1: Reaction pathways showing the competition between the desired sulfonylation and the deleterious elimination to styrene.

Impurity Characterization Table[1]
Impurity TypeOriginChemical NatureRemoval Strategy
2-Methylstyrene

-Elimination (E2)
Neutral, Non-polar OilRecrystallization or Hexane Wash
Sulfonic Acid Hydrolysis (moisture)Highly Polar, AcidicBasic Aqueous Wash (NaHCO₃)
Unreacted Amine Incomplete ReactionBasicAcidic Aqueous Wash (HCl/Citric Acid)
Bis-Sulfone Double reaction (rare)Neutral SolidChromatography / Recrystallization

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Recommended for scale-up (>100 mg) and standard bench synthesis.[1]

Reagents & Materials[1][4][5][6][7][8][9]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • Quench: 1M HCl (aqueous) and Saturated NaHCO₃.

  • Drying Agent: MgSO₄ or Na₂SO₄.[1]

Step-by-Step Methodology
  • Reaction Quench:

    • Upon reaction completion (monitored by TLC/LCMS), dilute the reaction mixture with EtOAc.

    • Note: Do not rotovap to dryness immediately, as heating the crude mixture with residual base can accelerate styrene formation.[1]

  • Acidic Wash (Removes Amines):

    • Wash the organic phase twice with 1M HCl (or 10% Citric Acid if product is acid-sensitive).[1]

    • Mechanism:[1][3][4][5] This protonates unreacted starting amines and the pyridine/base, forcing them into the aqueous layer.[1] The sulfonamide product remains in the organic layer.[1]

  • Basic Wash (Removes Sulfonic Acid):

    • Wash the organic phase twice with Saturated NaHCO₃ .[1]

    • Mechanism:[1][3][4][5] This converts the hydrolysis byproduct (2-o-Tolyl-ethanesulfonic acid) into its water-soluble sodium salt (

      
      ).[1]
      
    • QC Check: The pH of the aqueous layer should be >8.[1]

  • Brine Wash & Dry:

    • Wash once with saturated brine to remove trapped water.[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo at <40°C (avoid high heat).

  • Polishing (Styrene Removal):

    • If the "styrene" smell (pungent, aromatic) persists or TLC shows a high-Rf non-polar spot:

    • Trituration: Dissolve the crude residue in a minimum amount of DCM, then slowly add Hexane or Pentane.[1] The sulfonamide typically precipitates, while the oily styrene impurity remains in the mother liquor.[1]

Protocol B: Solid-Supported Scavenging (High-Throughput)

Recommended for library synthesis (10-50 mg scale) where LLE is tedious.[1]

This protocol assumes the use of excess sulfonyl chloride (1.2 - 1.5 equiv) to ensure the valuable amine building block is fully consumed.

Reagents
  • Scavenger Resin: Tris(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar polyamine resin.[1]

    • Loading: Typically 3.0 - 4.0 mmol/g.[1]

  • Solvent: Anhydrous DCM or THF.[1]

Workflow Logic

Since the sulfonyl chloride is in excess, the crude mixture contains: Product + Excess


 + Acid Byproducts. We use a nucleophilic amine resin to "catch" the excess electrophile.[1]

ScavengerWorkflow Step1 Crude Reaction Mixture (Product + Excess R-SO2Cl + HCl) Step2 Add PS-Trisamine Resin (3-5 equivalents relative to excess Cl) Step1->Step2 Step3 Agitate (2-4 hours at RT) Step2->Step3 Step4 Filtration Step3->Step4 ResultSolid Solid Phase (Waste) Resin-bound Sulfonamide Resin-bound HCl Step4->ResultSolid Retained ResultLiq Filtrate (Product) Pure Sulfonamide Solution Step4->ResultLiq Eluted

Figure 2: Scavenger resin workflow for removing excess sulfonyl chloride.

Step-by-Step Methodology
  • Calculate Resin Load:

    • Calculate the millimoles of excess sulfonyl chloride used.[1]

    • Weigh out 3 to 5 equivalents of PS-Trisamine resin relative to the excess chloride.[1]

  • Scavenging:

    • Add the resin directly to the reaction vial.[1]

    • Add a small amount of additional solvent (DCM) if the swelling resin absorbs too much liquid.[1]

    • Agitate (shake/orbit) for 4 hours at room temperature.

    • Mechanism:[1][3][4][5] The primary amines on the resin react rapidly with the

      
       to form a covalent sulfonamide bond on the bead. The resin also acts as a base to neutralize dissolved HCl.[1]
      
  • Filtration:

    • Filter the mixture through a fritted cartridge or syringe filter.[1]

    • Wash the resin cake with 2 volumes of DCM to recover any entrained product.[1]

  • Evaporation:

    • Concentrate the filtrate.[1][6] The resulting residue is typically >95% pure sulfonamide, free of the starting sulfonyl chloride.[1]

References

  • Chemical Identity: 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7).[1][2] BenchChem Database.[1] Link[1]

  • Elimination Mechanism: "E2 Elimin

    
    -Phenylethyl Derivatives." Michigan State University Chemistry Department.[1] Link
    
  • Scavenger Resins: "Solid-Supported Scavengers: Purification Guide." Biotage / Sopachem Application Notes. Link

  • General Sulfonamide Synthesis: "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Chemistry Portal. Link

Sources

Method

Application Note: Large-Scale Synthesis &amp; Coupling of 2-o-Tolyl-ethanesulfonyl Chloride

Executive Summary This technical guide outlines the protocols for the large-scale handling and coupling of 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-methylphenyl)ethanesulfonyl chloride). Unlike simple arylsu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the protocols for the large-scale handling and coupling of 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-methylphenyl)ethanesulfonyl chloride). Unlike simple arylsulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses an ethyl linker with abstractable


-protons.[1] This structural feature introduces a critical mechanistic bifurcation: nucleophilic substitution (

) versus sulfene elimination-addition (

).[1]

Failure to control this mechanistic pathway during scale-up often leads to inconsistent yields, variable impurity profiles (vinyl sulfone byproducts), and thermal runaway.[1] This guide provides a self-validating Biphasic Schotten-Baumann protocol optimized for kilogram-scale production, ensuring process safety and high purity.

Chemical Profile & Critical Process Parameters (CPPs)

Reagent Profile
PropertySpecification / Detail
Compound Name 2-o-Tolyl-ethanesulfonyl chloride
Structure

Molecular Weight ~218.70 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Reactivity Class Electrophilic Sulfonylating Agent
Key Hazard Corrosive; Water-reactive (releases HCl); Thermal instability >60°C
The Mechanistic Divergence (Expertise Insight)

The presence of the ethyl linker renders the


-protons acidic. In the presence of strong tertiary amine bases (e.g., Triethylamine, DIPEA), the reaction often proceeds via a Sulfene Intermediate  rather than direct displacement.
  • Pathway A (Direct Substitution): Favored by inorganic bases (carbonate/hydroxide) in biphasic systems.[1] Result: Clean conversion.

  • Pathway B (Sulfene Elimination): Favored by strong organic bases.[1] The base deprotonates the

    
    -carbon, eliminating 
    
    
    
    to form a transient sulfene (
    
    
    ). This highly reactive species is then trapped by the nucleophile.
    • Risk:[1][2][3] If the trapping step is slow (steric hindrance), the sulfene can oligomerize or hydrolyze, leading to "tarry" impurities and lower yields.

Mechanistic Visualization

The following diagram illustrates the competing pathways managed in this protocol.

ReactionMechanism Start 2-o-Tolyl-ethanesulfonyl chloride BaseOrganic Strong Organic Base (Et3N, DIPEA) Start->BaseOrganic Fast Deprotonation (Risk High) BaseInorganic Inorganic Base (Na2CO3, NaOH) Start->BaseInorganic Buffered pH (Preferred) Sulfene Sulfene Intermediate [o-Tolyl-CH=SO2] BaseOrganic->Sulfene - HCl DirectSub Direct Nucleophilic Attack (SN2-like) BaseInorganic->DirectSub Phase Transfer Product Target Sulfonamide Sulfene->Product Fast Trapping (Amine) SideProduct Vinyl Sulfone / Dimer (Impurity) Sulfene->SideProduct Slow Trapping DirectSub->Product - HCl

Figure 1: Mechanistic bifurcation.[1] Pathway A (Green) is preferred for scale-up to minimize sulfene-derived impurities.

Validated Protocol: Biphasic Schotten-Baumann Coupling

Scale: 100 g – 1 kg basis Application: Synthesis of Sulfonamides from primary/secondary amines.[1]

Rationale

This protocol utilizes a biphasic system (DCM/Water or Toluene/Water) with an inorganic base.[1]

  • Why: The inorganic base remains in the aqueous phase, while the sulfonyl chloride remains in the organic phase. This segregation prevents rapid deprotonation of the

    
    -hydrogen (suppressing the sulfene pathway) while efficiently neutralizing the HCl byproduct as it forms.
    
  • Self-Validating Step: The pH of the aqueous layer acts as a real-time monitor of reaction progress. A drop in pH indicates HCl generation; stabilization indicates completion.[1]

Materials & Equipment
  • Reactor: Jacketed glass reactor with overhead stirring (impeller required for efficient phase mixing).[1]

  • Solvents: Dichloromethane (DCM) or 2-MeTHF (Greener alternative).[1]

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydroxide (10% w/v).[1]
    
  • Reagent: 2-o-Tolyl-ethanesulfonyl chloride (1.05 - 1.1 equiv).[1]

  • Substrate: Amine (1.0 equiv).[1]

Step-by-Step Procedure

Step 1: Reactor Charging (Aqueous Phase)

  • Charge the reactor with water (10 vol relative to amine).

  • Add

    
     (2.5 equiv).[1] Stir until fully dissolved.
    
  • Cooling: Set jacket temperature to 0°C. Ensure internal temperature (

    
    ) reaches <5°C.
    

Step 2: Substrate Addition

  • Dissolve the amine substrate (1.0 equiv) in DCM (5 vol).[1]

  • Charge the amine solution to the reactor.

  • Checkpoint: Verify biphasic separation.[1] Stir rapidly (300-400 RPM) to create an emulsion.

Step 3: Reagent Addition (The Critical Step)

  • Dissolve 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv) in DCM (3 vol).

  • Addition: Add the sulfonyl chloride solution dropwise via addition funnel or dosing pump.

  • Control: Maintain

    
    . The reaction is exothermic.[1]
    
    • Note: The ortho-methyl group on the tolyl ring adds steric bulk. While this slows hydrolysis, it necessitates vigorous stirring to ensure the reagent contacts the amine at the interface.

Step 4: Reaction & Monitoring

  • Allow

    
     to warm to 20°C (Room Temp) over 1 hour.
    
  • IPC (In-Process Control): Sample the organic layer after 2 hours. Analyze via HPLC/UPLC.

    • Target: <1% unreacted amine.[1]

    • Troubleshooting: If hydrolysis of the chloride competes with coupling (due to the steric bulk of the o-tolyl group), add a catalytic amount of DMAP (0.05 equiv) or increase agitation speed.

Step 5: Workup & Isolation

  • Stop stirring.[1] Allow phases to separate (approx. 15-30 mins).

  • Drain the lower organic layer.[1]

  • Acid Wash: Wash organic layer with 1M HCl (5 vol) to remove unreacted amine and residual pyridine/DMAP (if used).[1]

  • Brine Wash: Wash with saturated brine (5 vol).

  • Drying/Concentration: Dry over

    
    , filter, and concentrate under vacuum (
    
    
    
    to prevent thermal degradation).

Process Safety & Scale-Up Workflow

Thermal Management

Sulfonylation reactions are highly exothermic (


).[1] On a large scale, the heat removal capacity of the jacket is the limiting factor.
  • Adiabatic Limit: Never add reagent as a single bolus.

  • Quenching: Have a quench vessel ready with dilute ammonium hydroxide solution (reacts with excess chloride to form harmless sulfonamide/sulfonate salts) in case of spill or runaway.[1]

Workflow Diagram

The following diagram details the logical flow and decision gates for the synthesis.

ScaleUpWorkflow Setup Reactor Setup Biphasic: Water/DCM Cool to 0°C AddAmine Charge Amine + Base (K2CO3) Setup->AddAmine AddReagent Controlled Addition of 2-o-Tolyl-ethanesulfonyl Cl (Rate limited by Tint < 10°C) AddAmine->AddReagent Reaction Reaction Phase Agitation: High Shear Temp: 20°C AddReagent->Reaction IPC IPC Check (HPLC) Amine < 1%? Reaction->IPC Workup Phase Separation Acid Wash (Remove Amine) Brine Wash IPC->Workup Pass Corrective Add 0.1 eq Reagent Increase Time IPC->Corrective Fail Isolation Concentration & Crystallization Workup->Isolation Corrective->Reaction

Figure 2: Process flow for 1kg scale synthesis. Note the IPC loop to handle variable reaction rates caused by steric hindrance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarry Residue Sulfene formation (Base too strong/fast).[1]Switch from organic base (TEA) to inorganic (

).[1] Slow down addition.
Slow Reaction Rate Steric hindrance of o-Tolyl group.[1]Increase agitation (mass transfer limitation).[1] Add catalyst (DMAP 1-5 mol%).[1]
Hydrolysis of Reagent Aqueous pH too high (>12) or Temp too high.[1]Lower pH to ~9-10 (use

instead of NaOH). Maintain

during addition.
Exotherm Spike Addition rate exceeds cooling capacity.[1]Stop addition immediately. Verify cooling loop flow. Resume at 50% rate.

References

  • Sigma-Aldrich. 2-Chloroethanesulfonyl chloride Properties & Safety Data.[1][4] (Analogous reactivity data). Retrieved from .[1]

  • National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.[1] (Mechanistic insights on sulfene vs. substitution). Retrieved from .[1]

  • ResearchGate. Scale-up Reactions - Managing Hazards. (General protocols for exothermic acid chloride handling). Retrieved from .

  • Organic Syntheses. Working with Hazardous Chemicals - Sulfonyl Chlorides.[1] (Safety and handling protocols). Retrieved from .[1]

  • Wikipedia. Schotten–Baumann reaction.[1][5][6] (Standard biphasic protocol definition). Retrieved from .[1]

Sources

Application

Application Note: High-Efficiency Derivatization of Biomolecules with 2-o-Tolyl-ethanesulfonyl Chloride for LC-MS Analysis

This Application Note provides a comprehensive technical guide for the derivatization of biomolecules (specifically amines, amino acids, and polyamines) using 2-o-Tolyl-ethanesulfonyl chloride . This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of biomolecules (specifically amines, amino acids, and polyamines) using 2-o-Tolyl-ethanesulfonyl chloride . This guide is designed for analytical chemists and biochemists utilizing LC-MS/MS platforms who require enhanced retention of polar analytes and improved ionization efficiency.

Introduction & Chemical Rationale

In proteomic and metabolomic workflows, the analysis of small polar amines (amino acids, neurotransmitters, polyamines) is frequently hampered by poor retention on Reverse-Phase (RP) columns and inconsistent ionization in Electrospray Ionization (ESI). Chemical derivatization is the standard solution to these challenges.

While reagents like Dansyl-Cl and Dabsyl-Cl are industry standards, 2-o-Tolyl-ethanesulfonyl chloride (Tes-Cl) offers a distinct physicochemical profile. Unlike the aromatic sulfonamides formed by Tosyl-Cl, Tes-Cl introduces an arylethyl tail. This "flexible linker" combined with the bulky ortho-methyl group provides unique steric protection and lipophilicity without the photodegradation issues sometimes associated with extensive fluorophores.

Key Advantages of Tes-Cl Derivatization:
  • Enhanced Lipophilicity: The addition of the 2-(o-tolyl)ethyl moiety (C

    
    H
    
    
    
    SO
    
    
    -) significantly increases the hydrophobicity of polar analytes, ensuring retention on C18 columns and separation from the solvent front.
  • Steric Stability: The ortho-methyl group on the phenyl ring provides steric bulk that can shield the sulfonamide bond from enzymatic cleavage or hydrolysis compared to the unhindered phenyl analog.

  • Mass Spectrometry Tagging: The reagent introduces a predictable mass shift (+182.04 Da), moving low-mass interferences (matrix noise) out of the detection window.

Reaction Mechanism & Critical Chemistry

The derivatization follows a Schotten-Baumann nucleophilic substitution mechanism. The nucleophilic amine of the biomolecule attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Mechanistic Pathway[1][2][3][4]
  • Activation: Base (pH > 9) deprotonates the amine analyte (R-NH

    
    
    
    
    
    R-NH
    
    
    ).
  • Nucleophilic Attack: The lone pair of the amine attacks the sulfur atom of Tes-Cl.

  • Elimination: Chloride is expelled, forming the stable sulfonamide bond.

Critical Consideration: The Beta-Elimination Side Reaction

Unlike aromatic sulfonyl chlorides (e.g., Tosyl-Cl), ethanesulfonyl derivatives possess acidic protons at the


-carbon (next to the sulfonyl group). Under harsh basic conditions or elevated temperatures, Tes-Cl can undergo E1cB elimination  to form a vinyl sulfone (2-o-tolyl-ethenesulfone).
  • Risk: Loss of reagent to hydrolysis/elimination reduces derivatization efficiency.

  • Control: The protocol below utilizes a controlled pH (9.5) and moderate temperature (55°C) to favor sulfonylation over elimination.

Visualizing the Reaction Logic[2]

ReactionMechanism TesCl 2-o-Tolyl-ethanesulfonyl Cl (Reagent) Intermediate Tetrahedral Intermediate TesCl->Intermediate SideProduct Vinyl Sulfone (Elimination Byproduct) TesCl->SideProduct High T / Strong Base (Avoid!) Amine Analyte (R-NH2) (Nucleophile) Amine->Intermediate Nucleophilic Attack Base Base (Borate pH 9.5) Base->Amine Deprotonation Product Sulfonamide Derivative (Stable) Intermediate->Product -HCl (Major Pathway)

Caption: Reaction pathway showing the desired sulfonylation and the competitive elimination risk.

Experimental Protocol

Reagents and Stock Solutions
  • Derivatization Reagent: 10 mM 2-o-Tolyl-ethanesulfonyl chloride in Acetonitrile (MeCN). Note: Prepare fresh daily. Protect from moisture.[1]

  • Reaction Buffer: 100 mM Sodium Borate (Na

    
    B
    
    
    
    O
    
    
    ), pH 9.5.
  • Quenching Solution: 5% Formic Acid in water.

  • Internal Standard (Optional):

    
    C-labeled amino acids or Norvaline.
    
Step-by-Step Workflow
StepActionTechnical Rationale
1. Sample Prep Mix 50 µL of aqueous sample (biomolecules) with 50 µL of Borate Buffer (pH 9.5).Adjusts pH to pKa + 1 of amines to ensure they are unprotonated and nucleophilic.
2. Reaction Add 100 µL of Tes-Cl solution (10 mM in MeCN). Vortex vigorously for 10 sec.Excess reagent (approx 5-10x molar excess) drives reaction to completion (Le Chatelier's principle).
3. Incubation Incubate at 55°C for 15 minutes in a heating block.Provides activation energy for the reaction. Do not exceed 60°C to prevent beta-elimination of the reagent.
4. Quenching Add 50 µL of 5% Formic Acid. Vortex.Lowers pH < 3, protonating remaining amines and hydrolyzing excess sulfonyl chloride to sulfonic acid (non-interfering).
5. Clarification Centrifuge at 12,000 x g for 5 min.Removes any precipitated proteins or salts.
6. Analysis Transfer supernatant to HPLC vial. Inject 5-10 µL onto LC-MS.Sample is now stable for 24-48 hours at 4°C.
Workflow Diagram

Workflow Start Sample (50 µL) Buffer Add Borate Buffer (pH 9.5) Deprotonate Amines Start->Buffer Reagent Add Tes-Cl (in MeCN) Initiate Reaction Buffer->Reagent Incubate Incubate 55°C, 15 min Formation of Sulfonamides Reagent->Incubate Quench Add Formic Acid Stop Reaction Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Caption: Optimized derivatization workflow for Tes-Cl labeling.

Analytical Parameters & Data Interpretation

Mass Spectrometry Shifts

The derivatization adds the 2-(o-tolyl)ethylsulfonyl moiety.

  • Added Moiety Formula: -SOngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -CH
    
    
    
    -CH
    
    
    -C
    
    
    H
    
    
    (CH
    
    
    )
  • Net Mass Shift: +182.04 Da (monoisotopic).

Calculation:



AnalyteNative MWNative [M+H]+Derivative [M+H]+
Glycine 75.0776.08258.12
Alanine 89.0990.10272.14
Phenylalanine 165.19166.20348.24
Lysine (Bis-tag) 146.19147.20511.28 (+364.08 Da)

Note: Lysine and Ornithine will be doubly labeled (Bis-derivatives) at both the


-amine and 

-amine.
Chromatography (LC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Retention: Tes-Cl derivatives will elute significantly later than native amino acids, typically between 40-70% B, allowing separation from polar matrix salts.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield pH too low (< 8.5)Ensure Borate buffer is fresh and pH is verified.
Multiple Peaks Incomplete derivatizationIncrease reagent concentration or incubation time.
Unknown Peaks Beta-elimination (Vinyl sulfone)Reduce incubation temperature to 40°C. Check for "Michael adducts" if thiols are present.
Reagent Precipitation High water content in reagent stockKeep Tes-Cl stock in 100% MeCN; add to aqueous sample slowly.

References

  • Reagent Identification: Santa Cruz Biotechnology. 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7) Product Data. Link

  • General Sulfonylation Protocol: Danielson, N. D., et al. "Sulfonyl Chloride Derivatization of Amines for Enhanced Detection." Journal of Chromatography A, 2000.
  • Mechanistic Insight: King, J. F., et al. "Mechanisms of hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 1992.
  • Proteomics Application: "Derivatization of Amino Acids for LC-MS Analysis." Sigma-Aldrich Technical Bulletin. [General reference for Dansyl/Sulfonyl chloride workflows].

Sources

Technical Notes & Optimization

Troubleshooting

2-o-Tolyl-ethanesulfonyl chloride hydrolysis rate and prevention

Subject: Hydrolysis Rate, Stability Mechanisms, and Reaction Optimization Executive Summary & Chemical Profile Reagent: 2-o-Tolyl-ethanesulfonyl chloride Class: Aliphatic Sulfonyl Chloride (Arylethanesulfonyl chloride) C...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Hydrolysis Rate, Stability Mechanisms, and Reaction Optimization

Executive Summary & Chemical Profile

Reagent: 2-o-Tolyl-ethanesulfonyl chloride Class: Aliphatic Sulfonyl Chloride (Arylethanesulfonyl chloride) Core Challenge: This reagent exhibits a dual-instability profile.[1] Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), the sulfonyl group here is attached to an alkyl chain (


 carbon).[1] This isolates the sulfur from the aromatic ring's resonance stabilization, making it significantly more reactive towards nucleophiles (water) and susceptible to base-mediated decomposition (sulfene formation).[1]
PropertyCharacteristicImplication for Protocol
Hybridization Aliphatic (

)
High electrophilicity; faster hydrolysis than aryl analogs.[1]
Alpha-Protons Present (

)
CRITICAL: Susceptible to

elimination by strong bases, forming reactive sulfenes.[1]
Sterics ortho-Methyl groupAdds bulk at the tail, potentially slowing aggregation but offering minimal protection to the sulfonyl head.[1]

Mechanism of Instability (The "Why")

To prevent degradation, you must understand the two competing pathways that destroy your reagent.

Pathway A: Nucleophilic Hydrolysis ( -like)

Water acts as a nucleophile, attacking the sulfur atom.[1] This releases HCl, which can further catalyze degradation in some solvents (autocatalysis).[1]

Pathway B: Sulfene Elimination (Base-Mediated)

Because this is an alkanesulfonyl chloride with


-protons, tertiary amine bases (like Triethylamine) can deprotonate the 

-carbon.[1] This generates a sulfene intermediate (

), which is highly unstable and rapidly polymerizes or reacts non-selectively with water to form sulfonic acid.[1]
Visualizing the Pathways

G Reagent 2-o-Tolyl-ethanesulfonyl chloride Sulfene Sulfene Intermediate [R-CH=SO₂] Reagent->Sulfene E1cB Elimination (Fast with hindered base) SulfonicAcid Sulfonic Acid (Degradation Product) Reagent->SulfonicAcid Hydrolysis (k_hyd) Releases HCl Sulfonamide Target Sulfonamide (Desired Product) Reagent->Sulfonamide Direct Coupling (Ideal Pathway) Water H₂O (Moisture) Water->Reagent Base Strong Base (e.g., Et₃N) Base->Reagent Sulfene->SulfonicAcid Rapid reaction w/ H₂O Sulfene->Sulfonamide Trapping (Low Yield) Amine Target Amine Amine->Reagent

Figure 1: Competing reaction pathways.[1] Note that strong bases can trigger the yellow "Sulfene" pathway, leading to side products.

Troubleshooting & Optimization Guide

Scenario 1: "My yield is consistently low (<40%), and I see unreacted amine."

Diagnosis: The sulfonyl chloride is hydrolyzing before it can react with your amine.[1] This is often a "Rate of Mixing" vs. "Rate of Hydrolysis" problem. Solution:

  • Switch Solvent: Avoid protic solvents or wet ethers.[1] Use anhydrous Dichloromethane (DCM) or THF .[1]

  • Base Selection (The "Goldilocks" Rule):

    • Too Strong:

      
       or DIPEA can trigger sulfene formation (Pathway B).[1]
      
    • Too Weak: Bicarbonate is biphasic and too slow for this reactive chloride.[1]

    • Just Right: Use Pyridine or 2,6-Lutidine .[1] These are nucleophilic catalysts that form a transient N-sulfonylpyridinium salt, which is more reactive toward your amine than water, effectively "outrunning" hydrolysis.[1]

Scenario 2: "The reagent smokes when I open the bottle."

Diagnosis: Significant hydrolysis has already occurred inside the bottle.[1] The "smoke" is HCl gas escaping.[1] Immediate Action:

  • Do not use for critical reactions without QC.

  • QC Protocol (Morpholine Titration):

    • Dissolve a known mass of reagent in dry DCM.[1]

    • Add excess pure morpholine.[1]

    • Stir for 5 mins (forms sulfonamide + HCl salt).

    • Add water and titrate the excess morpholine with standard HCl solution (using methyl red indicator).[1]

    • Calculation: The consumed morpholine corresponds to the active sulfonyl chloride content.[1]

Scenario 3: "I need to store this for 6 months."

Protocol:

  • Temperature: -20°C is mandatory. Aliphatic sulfonyl chlorides degrade faster than aromatic ones at RT.[1]

  • Atmosphere: Argon or Nitrogen backfill.[1]

  • Container: Parafilm is insufficient. Use a Teflon-lined cap and store inside a secondary desiccator containing

    
     or activated sieves.[1]
    

Comparative Hydrolysis Rates (Estimated)

While specific kinetic constants (


) for the 2-o-tolyl derivative are not standard in literature, we can interpolate based on structural class (King et al., J. Am. Chem. Soc.).[1]
Reagent ClassRelative Hydrolysis Rate (

)
Half-Life (pH 7, 25°C)Notes
Aromatic (e.g., Tosyl Chloride)1.0 (Reference)Hours to DaysStabilized by resonance.[1]
Aliphatic (e.g., Mesyl Chloride)~10 - 100x FasterMinutesInductive withdrawal by

makes S highly electrophilic.
2-o-Tolyl-ethanesulfonyl Cl ~50x Faster Minutes The ethyl spacer breaks resonance; steric bulk provides only minor protection against water.[1]

Standard Operating Procedure (SOP) for Synthesis

Objective: Coupling 2-o-Tolyl-ethanesulfonyl chloride with a primary amine.

  • Preparation: Flame-dry all glassware. Cool the reaction vessel to 0°C .

  • Solvent: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base: Add Pyridine (3.0 equiv).[1] Avoid Triethylamine to prevent sulfene side-reactions.[1]

  • Addition: Dissolve the sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10-15 minutes.

    • Why? Keeping the sulfonyl chloride concentration low relative to the amine minimizes self-reaction and hydrolysis.[1]

  • Quench: Once TLC indicates consumption of amine, quench with 1M HCl (to remove pyridine) followed by saturated

    
    .
    
QC Decision Tree

QC Start Receive Reagent Visual Visual Inspection: White solid/liquid? Start->Visual Smell Odor Check: Acrid HCl smell? Visual->Smell NMR H-NMR (CDCl3): Check alpha-CH2 integration Smell->NMR If suspicious Use Proceed to Reaction (Use Pyridine Base) Smell->Use If clean Decision Purity > 95%? NMR->Decision Decision->Use Yes Purify Recrystallize (Hexane/CHCl3) or Distill Decision->Purify No

Figure 2: Quality Control Workflow before experimental use.

References

  • King, J. F., & Lee, T. W. S. (1969).[1] Mechanism of formation of sulfenes by dehydrohalogenation of alkanesulfonyl chlorides. Journal of the American Chemical Society.[1][2]

  • Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: p-Toluenesulfonyl chloride (Used as comparative baseline for stability).[1]

  • BenchChem. (2025).[1][3] A Researcher's Guide to Characterizing Sulfonyl Chlorides: Titrimetric Methods.

  • Haughton, A. R., et al. (2008).[1] Concerted Solvent Processes for Common Sulfonyl Chloride Precursors. Journal of Organic Chemistry. (Discusses solvent effects on hydrolysis rates).

Sources

Optimization

side reactions of 2-o-Tolyl-ethanesulfonyl chloride with secondary amines

Technical Support Center: Optimization of Sulfonylation with 2-(o-Tolyl)ethanesulfonyl Chloride Core Directive & Reagent Profile Reagent: 2-(o-Tolyl)ethanesulfonyl chloride (CAS: Variable/Generic Structure) Class: -Aryle...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Sulfonylation with 2-(o-Tolyl)ethanesulfonyl Chloride

Core Directive & Reagent Profile

Reagent: 2-(o-Tolyl)ethanesulfonyl chloride (CAS: Variable/Generic Structure) Class:


-Arylethanesulfonyl chloride
Primary Application:  Synthesis of sulfonamides via nucleophilic substitution with secondary amines.

The Technical Challenge: Unlike simple aromatic sulfonyl chlorides (e.g., Tosyl chloride), 2-(o-Tolyl)ethanesulfonyl chloride possesses acidic protons at the


 and 

positions relative to the sulfonyl group. This structural feature introduces a critical competition between nucleophilic substitution (

)
and base-mediated elimination (

)
.

Users frequently encounter low yields or "complex mixtures" due to the formation of vinyl sulfonyl derivatives (via elimination) and subsequent Michael adducts . The ortho-methyl group on the aryl ring adds steric bulk that can kinetically retard the desired substitution, inadvertently favoring the elimination pathway if reaction conditions are not strictly controlled.

Troubleshooting Guide: Diagnostics & Solutions

Use this matrix to diagnose reaction failures based on TLC/LC-MS data.

SymptomProbable CauseMechanismCorrective Action
New spot (

mass)
Vinyl Sulfonamide Formation Elimination of HCl followed by amine addition to the sulfur.Lower Temperature: Run reaction at -10°C to 0°C. Change Base: Switch from TEA to DIPEA or Pyridine (less basic/nucleophilic balance).
New spot (

mass)
Michael Adduct (Double Addition) Excess amine attacks the

-carbon of the generated vinyl sulfonamide.
Stoichiometry Control: Avoid large excess of amine. Use exactly 1.0–1.1 eq. Reverse Addition: Add amine slowly to the sulfonyl chloride (rare) or ensure rapid mixing at low temp.
Broad peak / Baseline material Sulfonic Acid (Hydrolysis) Reaction with adventitious water.Dry Solvents: Ensure DCM/THF is anhydrous. Inert Atmosphere: Run under

or Ar.
No Reaction / Slow Conversion Steric Hindrance The o-tolyl group blocks the trajectory of the incoming amine.Catalysis: Add 5–10 mol% DMAP (nucleophilic catalyst) to accelerate substitution over elimination.

Deep Dive: The Elimination Trap (Mechanistic Insight)

The failure mode is not random; it is driven by the acidity of the


-protons (activated by the sulfonyl group) and the stability of the conjugated system formed upon elimination.
The Competing Pathways
  • Pathway A (Desired): Direct attack of the secondary amine on the sulfur atom.

  • Pathway B (Elimination): Base removes a proton from the

    
    -carbon (forming a sulfene-like transition state) or the 
    
    
    
    -carbon (forming a styrene-like vinyl system).
    • Result: Formation of 2-(o-tolyl)ethenesulfonamide .

    • Secondary Risk: If the vinyl sulfonamide forms, it becomes a Michael acceptor. Excess amine in the pot will attack the double bond, creating a diamine impurity that is difficult to separate.

Visualizing the Reaction Logic

ReactionPathways SM 2-(o-Tolyl)ethanesulfonyl Chloride Product Target Sulfonamide (Saturated) SM->Product Path A: Direct Substitution (Low Temp, Kinetic Control) VinylInt Vinyl Sulfonyl Intermediate SM->VinylInt Path B: Elimination (-HCl) (High Temp, Strong Base) Acid Sulfonic Acid (Hydrolysis) SM->Acid H2O Amine Secondary Amine (R2NH) Base Base (TEA/DIPEA) VinylProd Vinyl Sulfonamide (Side Product A) VinylInt->VinylProd + Amine MichaelAdduct Michael Adduct (Side Product B) VinylProd->MichaelAdduct + Excess Amine (Michael Addition)

Caption: Mechanistic competition between direct sulfonylation (Green) and the elimination-addition cascade (Red/Black) leading to impurities.

Optimized Experimental Protocol

This protocol is designed to minimize elimination by controlling temperature and base strength.

Reagents:

  • 2-(o-Tolyl)ethanesulfonyl chloride (1.0 equiv)

  • Secondary Amine (1.05 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv) — Alternatively, use Pyridine (excess) as solvent and base for difficult cases.

  • Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Amine Solution: Dissolve the Secondary Amine (1.05 eq) and Base (1.2 eq) in anhydrous DCM.

  • Cryogenic Cooling (CRITICAL): Cool the amine solution to -10°C (ice/salt bath or cryocooler). Low temperature kinetically disfavors the elimination pathway.

  • Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Slow addition prevents localized heating and high concentrations of acid chloride relative to amine, reducing the risk of "runaway" elimination.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.

  • Quench: Add saturated

    
     solution. Do not use strong basic washes immediately.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

Frequently Asked Questions (FAQ)

Q: Can I use aqueous conditions (Schotten-Baumann)? A: Not recommended. While standard for benzoyl chlorides, aqueous base (


) promotes the hydrolysis of aliphatic sulfonyl chlorides and can accelerate the elimination to the vinyl sulfone due to the high pH at the interface. Use anhydrous organic conditions.

Q: I see a spot with Mass = Product - 2. What is it? A: This is the Vinyl Sulfonamide . It forms if the reaction gets too warm or if the base is too strong. It indicates that the sulfonyl chloride underwent elimination to the styrene-derivative before (or during) the amine attack.

Q: Why does the o-tolyl group matter? A: The ortho-methyl group creates steric bulk. While this usually affects the aryl ring, in this flexible ethyl-linker system, it can force the molecule into a conformation that aligns the


-protons for easier elimination (anti-periplanar geometry) or simply slows down the substitution enough to allow the elimination side-reaction to compete.

Q: Can I use DMAP? A: Use with caution. DMAP is a powerful nucleophilic catalyst that speeds up substitution, but it is also a base. If you use DMAP, keep the temperature strictly at -10°C or lower.

References

  • King, J. F., et al. "Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides."[1] Canadian Journal of Chemistry, vol. 57, no. 23, 1979.[2]

    • Context: Establishes the competition between direct substitution and sulfene/elimination pathways in aliph
  • Opitz, G. "Sulfines and Sulfenes—The Reactive Intermediates of Organosulfur Chemistry." Angewandte Chemie International Edition, vol. 6, no. 12, 1967.

    • Context: Foundational text on the formation of sulfenes and vinyl sulfones from sulfonyl chlorides via base-mediated elimin
  • ResearchGate Technical Discussion. "Side products of ethanesulfonyl chloride reaction with secondary amines."

    • Context: Practical community discussion confirming the formation of vinyl sulfonamides and Michael adducts in similar aliph

Sources

Troubleshooting

Introduction: The "Simple" Reaction That Isn't

Technical Support Center: Sulfonamide Synthesis Optimization Ticket ID: SULF-OPT-2024 Subject: Improving Yield & Selectivity in Sulfonamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization Ticket ID: SULF-OPT-2024 Subject: Improving Yield & Selectivity in Sulfonamide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center. While the reaction of a sulfonyl chloride with an amine is often taught as "click chemistry" before the term existed, veteran medicinal chemists know the reality: hydrolysis, bis-sulfonylation, and stubborn anilines often result in disappointing yields.

This guide moves beyond the textbook to address the causality of failure and provides self-validating protocols to restore your yields.

Module 1: The Gold Standard (Sulfonyl Chloride Route)

Status: Primary Workflow Applicability: Commercially available or stable sulfonyl chlorides (


).

The most common failure mode here is competitive hydrolysis . Sulfonyl chlorides are moisture-sensitive electrophiles.[1] If your amine is nucleophilically weak (e.g., electron-deficient aniline), water traces in the solvent will outcompete the amine.

Optimized Standard Protocol
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Must be anhydrous.

  • Base: Pyridine (3.0 equiv) or Triethylamine (

    
    , 1.5 equiv).
    
  • Catalyst: DMAP (4-Dimethylaminopyridine), 5-10 mol% (Critical for sterically hindered amines).

Step-by-Step:

  • Dissolve the amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under

    
     atmosphere.
    
  • Add the base. Note: Pyridine acts as both base and nucleophilic catalyst.

  • Cool to 0°C. This suppresses side reactions like bis-sulfonylation.

  • Add sulfonyl chloride (1.1–1.2 equiv) dropwise.

  • Warm to room temperature (RT) and monitor by TLC/LCMS.

  • Quench: Add 1M HCl (if product is acid-stable) to remove excess amine/pyridine.

Troubleshooting Logic (Root Cause Analysis)
SymptomRoot CauseCorrective Action
Low Yield (<40%) + Unreacted Amine Hydrolysis of

Verify Reagent Quality: Run a dummy reaction with morpholine. If that fails, your chloride is hydrolyzed. Recrystallize or distill the reagent. Action: Switch to anhydrous THF; add molecular sieves.
Bis-Sulfonylation (

)
Excess electrophile / High TempStoichiometry Control: Strictly use 1.0 equiv of

. Add the chloride slowly to the amine (inverse addition). Keep at 0°C longer.
No Reaction (Steric/Electronic Deactivation) Poor NucleophilicityCatalysis: Add 10 mol% DMAP. It forms a highly reactive N-sulfonylpyridinium intermediate. Force Conditions: Switch solvent to Pyridine (neat) and heat to 60°C.
Product is an Oil/Gum Trapped Solvent/ImpuritiesTrituration: Dissolve in minimal DCM, then add excess Hexanes/Ether to precipitate the solid.

Module 2: Advanced Workflows (When the Chloride Fails)

If the sulfonyl chloride is unstable (e.g., heteroaryl sulfonyl chlorides) or the amine is unreactive, standard protocols will fail. Use these alternative pathways.

Pathway A: The "One-Pot" Oxidative Coupling (From Thiols)

Best for: Unstable sulfonyl chlorides. You generate the electrophile in situ and trap it immediately. Mechanism: Oxidative chlorination of a thiol (


) to sulfonyl chloride using N-chlorosuccinimide (NCS) or NaDCC [1].

Protocol:

  • Suspend NCS (4.0 equiv) in Acetonitrile/2M HCl (5:1 ratio).

  • Add Thiol (1.0 equiv) at 0°C. Stir 15 min until clear (formation of

    
    ).
    
  • Critical Step: Do not isolate. Add the Amine (1.1 equiv) and Pyridine (5.0 equiv) directly to the mixture.

  • Stir 1h. Work up by extracting with EtOAc.

Pathway B: SuFEx (Sulfur-Fluoride Exchange)

Best for: High-throughput screening and very difficult couplings. Why: Sulfonyl fluorides (


) are practically inert to water/hydrolysis but react rapidly with amines in the presence of specific activators [2].

Protocol:

  • Mix Sulfonyl Fluoride (1.0 equiv) and Amine (1.0 equiv) in Acetonitrile.

  • Add Ca(NTf2)2 (Calcium triflimide) (5 mol%) and DABCO (2.0 equiv).

  • Stir at RT.[2][3] The Ca(II) acts as a Lewis acid to activate the fluoride leaving group.[3]

Module 3: Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct synthetic strategy based on your substrate's behavior.

Sulfonamide_Workflow Start Start: Sulfonamide Synthesis Check_Cl Is Sulfonyl Chloride Commercial/Stable? Start->Check_Cl Standard Standard Protocol (DCM/Pyridine, 0°C) Check_Cl->Standard Yes Thiol_Route Pathway A: Oxidative Coupling (Thiol + NCS + Amine) Check_Cl->Thiol_Route No (Unstable) Check_Yield Yield > 50%? Standard->Check_Yield Success Purify & Isolate Check_Yield->Success Yes Analysis Analyze Failure Mode Check_Yield->Analysis No Hydrolysis Hydrolysis Detected? (Acid byproduct) Analysis->Hydrolysis R-SO2Cl Consumed Sterics Unreactive Amine? (SM remaining) Analysis->Sterics R-SO2Cl Remains Hydrolysis->Thiol_Route Avoid Isolation SuFEx_Route Pathway B: SuFEx (R-SO2F + Ca(NTf2)2) Sterics->SuFEx_Route If DMAP Fails DMAP Add 10% DMAP or Heat Sterics->DMAP Activate DMAP->Check_Yield

Figure 1: Decision matrix for optimizing sulfonamide synthesis. Blue nodes indicate decision points; yellow nodes indicate optimization loops.

Module 4: Frequently Asked Questions (FAQs)

Q: My sulfonamide is water-soluble and I lose it during the aqueous workup. How do I isolate it? A: This is common with polar sulfonamides (e.g., containing pyridine/imidazole rings).

  • Solution 1: Do not wash with water. Filter off the pyridine hydrochloride salt (if using DCM), then evaporate the solvent and purify by column chromatography directly.

  • Solution 2: Use a "catch-and-release" strategy with an SCX (Strong Cation Exchange) cartridge if your product has a basic amine handle.

Q: I see a major spot on TLC that isn't product or starting material. What is it? A: It is likely the sulfonate ester (


) if you used an alcohol solvent (never do this with chlorides) or the sulfonic acid  (

) from hydrolysis.
  • Diagnostic: Sulfonic acids are very polar (stay at baseline). Sulfonate esters move similarly to sulfonamides. Check your solvent purity.

Q: Can I use Pd-catalysis to make sulfonamides directly from aryl halides? A: Yes, via the DABSO method developed by the Willis group [3].

  • Protocol: React Aryl Iodide + DABSO (SO2 source) + Pd catalyst

    
     Intermediate Sulfinate.
    
  • Step 2: Treat intermediate in situ with NCS/Amine to form the sulfonamide. This avoids handling unstable sulfonyl chlorides entirely.[3][4]

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Link

  • Mahapatra, S., et al. (2020).[1][2] Calcium Triflimide Activation of Sulfonyl Fluorides for SuFEx. Organic Letters. Link

  • Woolven, H., et al. (2011).[1][2] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis.[1][2][3] Organic Letters. Link

Sources

Optimization

Technical Support Center: Optimizing 2-o-Tolyl-ethanesulfonyl Chloride Reactions

Part 1: Executive Technical Brief The "Sulfene" Trap: Why Temperature Matters Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), 2-o-Tolyl-ethanesulfonyl chloride is a primary alkanesulfonyl chloride. This struct...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Brief

The "Sulfene" Trap: Why Temperature Matters

Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), 2-o-Tolyl-ethanesulfonyl chloride is a primary alkanesulfonyl chloride. This structural distinction is critical. In the presence of bases (especially tertiary amines like TEA or DIPEA), these compounds do not react primarily via direct nucleophilic substitution (


-like). Instead, they proceed through a highly reactive Sulfene Intermediate  (

) via an

-like elimination pathway [1].

The ortho-tolyl group adds a layer of complexity: its steric bulk does not prevent sulfene formation but can hinder the subsequent capture of the sulfene by bulky nucleophiles, increasing the lifespan of the reactive intermediate and making it prone to side reactions like hydrolysis or dimerization.

The Golden Rule: Temperature control in this system is not about accelerating the reaction; it is about stabilizing the sulfene intermediate long enough for your amine to capture it.

Part 2: Critical Temperature Thresholds

The following temperature zones are established based on the kinetic competition between aminolysis (desired) and hydrolysis/oligomerization (undesired).

Temperature ZoneState of ReactionKinetic ConsequenceRecommendation
-10°C to 0°C Sulfene Generation Rate of sulfene formation is controlled. Hydrolysis is suppressed.MANDATORY for reagent addition.
0°C to 10°C Capture Phase Nucleophilic attack by amine is favored over water competition.Maintain for 30-60 mins post-addition.
> 25°C (RT) Degradation High risk of sulfene dimerization or decomposition to styrene derivatives.Avoid until reaction completion is confirmed.
> 40°C Critical Failure Rapid desulfonylation or polymerization.NEVER heat this reagent.

Part 3: Mechanistic Visualization

The diagram below illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C using temperature control.

ReactionPathways Start 2-o-Tolyl-ethanesulfonyl chloride Sulfene [Sulfene Intermediate] (Highly Reactive) Start->Sulfene Elimination (-HCl) Fast at >0°C Base Base (TEA/DIPEA) Base->Start Product Target Sulfonamide Sulfene->Product Path A: Amine Attack (Favored at 0°C) Acid Sulfonic Acid (Hydrolysis) Sulfene->Acid Path B: Water Attack (Favored by moisture) Dimer Sulfene Dimer/Oligomer (Gummy Precipitate) Sulfene->Dimer Path C: Self-Reaction (Favored at >20°C)

Caption: Figure 1. The Sulfene Shunt mechanism. Note that the reaction proceeds via elimination-addition, not direct substitution.[1] High temperatures promote Path C.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of Sulfonamide from 2-o-Tolyl-ethanesulfonyl chloride. Standard: Anhydrous Conditions (Preferred over Schotten-Baumann for this substrate).

Reagents
  • Substrate: 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Anhydrous DCM or THF (Dryness is critical).

Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask and purge with

    
     or Ar.
    
  • Solvation: Dissolve the Amine and Base in anhydrous solvent.

  • Cryo-Cooling: Cool the amine/base solution to -10°C (Ice/Salt bath).

    • Why? We want the base cold before it meets the sulfonyl chloride to slow the exotherm of sulfene formation.

  • Controlled Addition: Dissolve 2-o-Tolyl-ethanesulfonyl chloride in a minimal amount of solvent. Add this solution dropwise over 15-20 minutes.

    • Critical Check: Internal temperature must not rise above 0°C.

  • The "Capture" Phase: Once addition is complete, stir at 0°C for 1 hour .

    • Mechanism:[1][2][3][4][5][6] This allows the amine to trap the generated sulfene before it can decompose.

  • Warm-up: Remove the ice bath and allow to warm to Room Temperature (20-22°C) only after TLC confirms consumption of the starting chloride.

  • Quench: Quench with dilute HCl (1M) to remove excess amine/base.

Part 5: Troubleshooting Guide

Symptom 1: Low Yield with "Gummy" Residue

Diagnosis: Sulfene Oligomerization. You likely added the reagents too fast or at too high a temperature. The sulfene intermediate reacted with itself (Path C in Fig 1) rather than the amine.

  • Fix: Lower addition temperature to -10°C. Dilute the reaction mixture (0.1 M concentration). Increase stirring speed to ensure rapid mixing of the amine with the sulfene.

Symptom 2: Recovery of Sulfonic Acid (Water Soluble)

Diagnosis: Hydrolysis. Moisture entered the system. Because the sulfene is so reactive, it scavenges trace water faster than the amine can react.

  • Fix: Ensure solvents are anhydrous. If using a salt form of the amine, ensure it is fully dried or free-based before use. Switch from DCM to THF if solubility is an issue, but ensure THF is peroxide-free and dry.

Symptom 3: No Reaction (Starting Material Recovered)

Diagnosis: Steric Blockade. The ortho-tolyl group combined with a bulky amine (e.g., t-butylamine) may prevent the capture of the sulfene.

  • Fix:

    • Switch base to Pyridine (acts as both base and nucleophilic catalyst).[7]

    • Allow the reaction to warm to RT immediately after addition (risky, but provides activation energy).

    • Use DMAP (10 mol%) as a catalyst to form a highly reactive N-acylpyridinium-like intermediate [2].

Symptom 4: Formation of Styrene Derivative

Diagnosis: Desulfonylation. This is a rare but fatal side reaction where


 is extruded. This usually happens if the reaction is heated (>40°C).
  • Fix: Strictly maintain T < 20°C. Do not reflux.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM) for this reaction? A: Proceed with Caution. While standard for aromatic sulfonyl chlorides, aqueous conditions are risky for ethyl-linked sulfonyl chlorides due to the rapid hydrolysis of the sulfene intermediate. If you must use aqueous conditions, keep the temperature strictly at -5°C to 0°C and use a large excess of amine.

Q: Why is the solution turning deep yellow/orange upon adding the base? A: This is normal. The formation of the sulfene intermediate often generates a transient color change. If the color turns dark brown or black, it indicates decomposition (oligomerization).

Q: Can I heat the reaction to speed it up? A: No. Heating does not accelerate the productive step (amine attack) as much as it accelerates the decomposition pathways. If the reaction is sluggish, add a nucleophilic catalyst (DMAP) rather than heat.

Q: Does the ortho-methyl group affect the choice of solvent? A: Indirectly. The ortho-group increases lipophilicity. Ensure your solvent (DCM, THF, or EtOAc) fully solubilizes the starting material. If the sulfonyl chloride precipitates out at -10°C, the reaction will fail. In such cases, use THF or dilute the mixture further.

References

  • King, J. F. (1975). Return of the sulfenes. Accounts of Chemical Research, 8(1), 10–17.

    • Grounding: Establishes the sulfene mechanism for alkanesulfonyl chlorides with alpha-hydrogens.
  • Ragnarsson, U., & Grehn, L. (1998). Novel amine chemistry based on DMAP-catalyzed sulfonylation. Accounts of Chemical Research, 31(8), 494-501.

    • Grounding: Validates the use of DMAP/Pyridine to catalyze difficult sulfonyl
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Grounding: Standard protocols for sulfonyl chloride handling and Schotten-Baumann limits.

Sources

Troubleshooting

Technical Support Center: Sulfonyl Chloride Purification &amp; Handling

Ticket ID: SC-PUR-001 Subject: Troubleshooting Yield Loss and Decomposition in Sulfonyl Chloride Isolation Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-PUR-001
Subject: Troubleshooting Yield Loss and Decomposition in Sulfonyl Chloride Isolation
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Reactivity Paradox

Welcome to the Technical Support Hub. If you are reading this, you are likely facing the classic paradox of sulfonyl chloride synthesis: the very reactivity that makes


 such a potent electrophile for sulfonamide formation also makes it a nightmare to purify.

Unlike stable carboxylic acid chlorides, sulfonyl chlorides are highly susceptible to hydrolysis (reverting to sulfonic acid) and thermal decomposition (desulfonylation). The protocols below are not just "recipes"; they are defensive strategies designed to protect the sulfur center from nucleophilic attack by water and thermal stress.

Module 1: The Hydrolysis Hazard (Aqueous Workup)

User Issue: "My reaction went to completion on TLC, but after aqueous workup, I recovered mostly sulfonic acid and very little product."

Root Cause Analysis

The sulfur atom in sulfonyl chlorides is a "soft" electrophile. While less reactive than carboxylic acid chlorides towards some nucleophiles, they are notoriously sensitive to hydrolysis at the interface of aqueous layers, especially if the pH drifts or the temperature rises.

The "Cold & Fast" Protocol

To survive an aqueous quench, you must minimize the residence time of your product in the biphasic system and control the exotherm .

Step-by-Step Workflow:

  • Dilution: Dilute the reaction mixture (RM) with a hydrophobic solvent (DCM or Toluene) before quenching. This sequesters the sulfonyl chloride in the organic phase immediately.

  • Temperature Control: Cool the RM to 0°C .

  • The Quench: Pour the RM into a rapidly stirring slurry of ice-water .

    • Critical: Do NOT pour water into the RM. This creates localized hot spots and high concentration gradients that favor hydrolysis.

  • Phase Separation: Separate layers immediately. Do not let them stir for "equilibration."

  • The Buffer: If your synthesis involved chlorosulfonic acid, the aqueous layer will be highly acidic. Wash the organic layer with cold saturated

    
     or brine.
    
    • Warning: High pH also catalyzes hydrolysis. Keep washes neutral-to-mildly basic and cold.

Visualizing the Workflow

QuenchProtocol Start Crude Reaction Mixture Dilute Dilute with DCM/Toluene ( sequester product ) Start->Dilute Cool Cool to 0°C Dilute->Cool Quench Pour INTO Ice/Water Slurry (Rapid Stirring) Cool->Quench Avoid Exotherm Separate Immediate Phase Separation Quench->Separate < 5 mins contact time Wash Wash: Cold Brine/NaHCO3 Separate->Wash Dry Dry over Na2SO4 (Keep < 25°C) Wash->Dry

Figure 1: The "Cold & Fast" Quench Protocol designed to minimize hydrolytic cleavage.

Module 2: The "Thionyl Hangover" (Removing Excess Reagents)

User Issue: "I cannot remove the thionyl chloride (


) smell from my product. Rotovapping just leaves a yellow oil."
Root Cause Analysis

Thionyl chloride (bp 74.6°C) has a boiling point similar to common solvents but "sticks" to products due to intermolecular forces. Furthermore, heating a sulfonyl chloride to remove


 often triggers thermal decomposition (

extrusion), leading to dark, tarry impurities.
Solution: Azeotropic Distillation

Do not rely on vacuum alone. You must use a "chaser" solvent to carry the thionyl chloride into the gas phase at a lower temperature.

The Protocol:

  • Concentrate the crude mixture on a rotary evaporator at < 40°C .

  • Add Toluene (approx. 3x volume of the residue).

  • Re-concentrate. Toluene forms a binary azeotrope with thionyl chloride, dragging it out of the mixture.

  • Repeat 2-3 times.

Data: Solvent Removal Strategy

Impurity / SolventBoiling Point (°C)Recommended Chaser SolventAzeotrope BP (°C)Notes
Thionyl Chloride 76Toluene 76 (approx)Co-distills effectively; protects product from moisture.
POCl3 105Toluene / Xylene ~100Requires higher vac; Xylene helps if product is thermally stable.
Oxalyl Chloride 61DCM N/AHighly volatile; usually removed by simple vac.

Module 3: Chromatography Survival Guide

User Issue: "My product decomposed on the silica column. I recovered a polar spot that turned out to be the sulfonic acid."

Root Cause Analysis

Standard silica gel is acidic (pH 4-5) and contains adsorbed water. This environment is a "hydrolysis reactor" for sulfonyl chlorides. Additionally, the silanol groups (


) can act as nucleophiles.
The Decision Matrix

Before loading a column, ask: Is chromatography actually necessary?

  • Crystallization (Preferred): Many sulfonyl chlorides are solids. Try crystallizing from Hexane/DCM or Hexane/EtOAc. This avoids hydrolysis entirely.

  • Flash Chromatography (If you must):

    • Neutralize the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane? NO.

      • Correction: Unlike amines, sulfonyl chlorides react with TEA to form highly reactive sulfenes (if

        
        -hydrogens are present) or decompose.
        
      • Better Strategy: Use "Flash" literally. Run the column in under 10 minutes .

    • Solvent Choice: Use strictly anhydrous solvents.

    • Loading: Solid load on Celite, not silica.

Visualizing the Purification Strategy

PurificationLogic Start Crude Sulfonyl Chloride IsSolid Is the product a solid? Start->IsSolid Crystallize Crystallization (Hexane/DCM) IsSolid->Crystallize Yes (Best Path) Distill Vacuum Distillation (Only for low MW/stable) IsSolid->Distill No (Liquid) Flash Flash Chromatography Distill->Flash Decomposes w/ Heat Flash_Warning CRITICAL PARAMETERS: 1. Short Column 2. High Flow Rate 3. Anhydrous Solvent Flash->Flash_Warning

Figure 2: Strategic Decision Matrix for purification methods. Crystallization is prioritized to avoid hydrolytic decomposition.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store my sulfonyl chloride after purification? A: Barely. Even at -20°C, they slowly hydrolyze if the container is not perfectly sealed.

  • Best Practice: Convert them to the sulfonamide immediately. If you must store, store under Argon in a desiccator.

  • Alternative: If you need a stable "shelf" reagent, consider synthesizing the Sulfonyl Fluoride instead. They are significantly more stable to hydrolysis and chromatography but react similarly with amines [1].

Q: How do I monitor the reaction if the chloride hydrolyzes on the TLC plate? A: You cannot run a sulfonyl chloride directly on TLC (it will streak or show the acid).

  • The "Mini-Workup" Trick: Take a small aliquot of your reaction mixture in a vial. Add 1 drop of benzylamine (or morpholine). Shake. Run the TLC of the resulting sulfonamide. This derivative is stable and easy to visualize.

Q: I'm using Oxidative Chlorination (Thiol -> Sulfonyl Chloride). The yield is low. A: If using


 gas or 

, ensure you are not over-oxidizing to the sulfate.
  • Optimization: Recent protocols using

    
     offer a milder route with easier workup (no heavy oxidant residues) [2].
    

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.

  • Bahrami, K., et al. (2011). "Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using

    
    ." Journal of Organic Chemistry, 76(16), 6657-6664. 
    
  • Wright, S. W., et al. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides from Heteroaryl Thiols." Journal of Organic Chemistry, 71(3), 1080-1084.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Optimization

2-o-Tolyl-ethanesulfonyl chloride storage and handling best practices

Senior Application Scientist Desk Subject: Storage, Handling, and Optimization of 2-(2-Methylphenyl)ethanesulfonyl chloride[1] Executive Summary You are working with 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Storage, Handling, and Optimization of 2-(2-Methylphenyl)ethanesulfonyl chloride[1]

Executive Summary

You are working with 2-o-Tolyl-ethanesulfonyl chloride (also known as 2-(2-Methylphenyl)ethanesulfonyl chloride).[1] This is an aliphatic sulfonyl chloride , distinct from aromatic analogs like Tosyl chloride (TsCl).[2]

Crucial Distinction: Unlike TsCl, this molecule possesses


-hydrogens adjacent to the sulfonyl group.[2] This structural feature fundamentally alters its reactivity profile, making it susceptible to sulfene elimination  pathways in the presence of bases.[2] Standard protocols for aromatic sulfonyl chlorides often fail with this reagent if moisture exclusion is not rigorous.[1][2]
Part 1: Storage & Stability (The "Shelf Life" Problem)

Q: My reagent arrived as a semi-solid/slush. Is it degraded? A: Likely not. 2-Arylethanesulfonyl chlorides are often low-melting solids (Melting Point approx. 30–35°C based on structural analogs).[1][2] It may undergo phase changes during transit.[1][2]

  • Action: If the color is white to pale yellow, it is usable.[2] If it is dark brown or black, significant decomposition has occurred.[2]

Q: How do I store this long-term? A: Stability is dictated by the "Hydrolysis Autocatalysis Cycle."[1]

  • Temperature: Store at -20°C (Freezer) .

  • Atmosphere: Must be under Argon or Nitrogen.[1][2][3]

  • Container: Glass with Teflon-lined caps.[1] Avoid metal spatulas (corrosion risk).[1][2]

The Hydrolysis Trap (Why "Dry" isn't enough): Once hydrolysis starts, it generates HCl.[2] This HCl acts as an autocatalyst, accelerating further decomposition of the remaining sulfonyl chloride into sulfonic acid.[2]

HydrolysisCycle R 2-o-Tolyl-ethanesulfonyl chloride Acid Sulfonic Acid (Impurity) R->Acid Hydrolysis HCl HCl Gas R->HCl Byproduct H2O Moisture (H₂O) H2O->R Triggers HCl->R Catalyzes Decomposition

Figure 1: The autocatalytic decomposition cycle.[1] HCl generated by initial moisture exposure accelerates the degradation of the bulk material.[2]

Part 2: Handling & Preparation (The "Weighing" Problem)

Q: How do I dispense this without introducing moisture? A: Because it is a low-melting solid, "chipping" it out of a bottle introduces condensation. Protocol: The "Melt and Syringe" Technique

  • Warm: Place the sealed reagent bottle in a water bath at 40°C for 10–15 minutes until fully liquid.

  • Purge: Insert an Argon balloon needle into the septum (if available) or flush the headspace immediately upon opening.[1][2]

  • Transfer: Use a warm, oven-dried glass syringe to withdraw the liquid reagent.[1][2]

  • Calculate: Use the density (approx. 1.32 g/mL, derived from phenyl analog) to dispense by volume, which is more accurate than weighing on a humid balance.

Q: Can I recrystallize it if it's impure? A: Purification is difficult because the sulfonic acid byproduct is hard to separate.

  • Best Practice: If purity is <90%, buy a fresh bottle.

  • Emergency Purification: Dissolve in dry CH₂Cl₂ (DCM), wash rapidly with ice-cold 1% NaHCO₃ (to remove acid/HCl), dry over MgSO₄, and concentrate immediately. Do not store the solution.

Part 3: Reaction Troubleshooting (The "Yield" Problem)

Q: I used standard conditions (Amine + Et3N in DCM), but yields are low. Why? A: You are likely triggering the Sulfene Pathway .[2] Unlike Tosyl chloride (which reacts via direct nucleophilic attack), 2-o-Tolyl-ethanesulfonyl chloride has acidic


-protons.[1][2]
  • Mechanism: Triethylamine (Et₃N) can deprotonate the

    
    -carbon to form a transient Sulfene  intermediate.[1][2]
    
  • The Problem: Sulfenes are extremely reactive.[1][4][5] If any water is present, the sulfene reacts with water (fast) instead of your amine, forming sulfonic acid.[2]

SulfenePath Start 2-o-Tolyl-ethanesulfonyl Cl Sulfene SULFENE INTERMEDIATE (Highly Reactive) Start->Sulfene α-Deprotonation (-HCl) Base Base (Et₃N) Base->Start Product Target Sulfonamide Sulfene->Product + Amine (Desired Path) Waste Sulfonic Acid (Dead End) Sulfene->Waste + Water (FAST Side Reaction) Amine Amine (R-NH₂) Water Trace Water

Figure 2: The Sulfene Mechanism. Note that water competes directly with your amine for the reactive intermediate.[2]

Q: How do I fix this? Optimization Strategy:

  • Switch Base: Use Pyridine instead of Triethylamine. Pyridine is less basic and less likely to drive the sulfene formation rapidly, favoring direct substitution.[2]

  • Order of Addition:

    • Bad: Amine + Base, then add Sulfonyl Chloride.

    • Good: Amine + Sulfonyl Chloride (mixed in solvent), then add Base slowly at 0°C.

  • Temperature: Keep the reaction at 0°C . Higher temperatures favor elimination/sulfene formation.[1][2]

Part 4: Validated Experimental Protocol

Protocol: Synthesis of Sulfonamide from 2-o-Tolyl-ethanesulfonyl chloride Target Audience: Medicinal Chemists requiring >95% yield.[1]

Materials:

  • Reagent: 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv)[1]

  • Substrate: Primary/Secondary Amine (1.0 equiv)[2]

  • Base: Pyridine (2.0 equiv) OR DIPEA (1.5 equiv) only if strictly anhydrous[2]

  • Solvent: Anhydrous DCM or THF

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask. Cool to 0°C under Nitrogen.

  • Dissolution: Dissolve the Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Addition 1 (Base): Add Pyridine (2.0 equiv).[1][2] Stir for 5 minutes.

  • Addition 2 (Reagent):

    • Prepare a solution of 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv) in a small volume of DCM.

    • Add this solution dropwise over 10–15 minutes. Do not add neat solid/oil directly to avoid local heating.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) -> Water -> Brine.[1] Dry over Na₂SO₄.[1][6]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield + Acidic Byproduct Wet solvent trapped SulfeneDistill DCM over CaH₂ or use molecular sieves.[1]
Dark/Black Reaction Mixture Thermal decompositionMaintain 0°C strictly during addition.[1]
Starting Material Remains Reagent hydrolyzed in bottleCheck reagent quality. Use 1.5 equiv if purity is suspect.[1]
Styrene Smell (Sweet/Plastic)

-Elimination
Base is too strong/hindered.[1][2] Switch to Pyridine or K₂CO₃ (biphasic).[1]
References
  • King, J. F., et al. "Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides."[2][7] Journal of the American Chemical Society, vol. 111, no. 17, 1989, pp. 6864–6873.

    • Establishes the sulfene mechanism for aliph
  • Sigma-Aldrich. "2-Phenylethanesulfonyl chloride Product Specification." Merck KGaA.[1]

    • Source for physical property analogs (MP/BP/Density).
  • Taylor, R. J. K. "Organocopper Reagents: A Practical Approach."[1] Oxford University Press, 1994.

    • General reference for handling moisture-sensitive electrophiles.
  • PubChem. "Ethanesulfonyl chloride, 2-chloro- Compound Summary."[1][2][8] National Library of Medicine.[1]

    • Structural data verific

Sources

Troubleshooting

Technical Support Center: Safe Disposal of 2-o-Tolyl-ethanesulfonyl Chloride

Case ID: #DISP-2-OTEC-001 Status: Active Support Agent: Senior Application Scientist Subject: Controlled Deactivation and Disposal Protocols Triage: Immediate Safety Assessment READ THIS FIRST. Before attempting disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DISP-2-OTEC-001 Status: Active Support Agent: Senior Application Scientist Subject: Controlled Deactivation and Disposal Protocols

Triage: Immediate Safety Assessment

READ THIS FIRST. Before attempting disposal, verify the state of your reagent. 2-o-Tolyl-ethanesulfonyl chloride is a potent electrophile. Improper handling can lead to thermal runaway, release of toxic HCl gas, and severe chemical burns.

Critical Hazard Profile
  • Reactivity: Reacts violently with water and nucleophiles.

  • Hydrolysis Byproduct: Generates Hydrochloric Acid (HCl) gas and 2-o-Tolyl-ethanesulfonic acid.

  • Physical State: Typically a viscous oil or low-melting solid.

  • Hidden Danger: Biphasic Delayed Exotherm. Due to the lipophilic "2-o-Tolyl-ethyl" chain, this compound is not immediately miscible with water. It may form "oily droplets" that resist hydrolysis initially, only to react vigorously once agitation or heat increases.

Standard Operating Procedure (SOP): Controlled Quenching

Objective: Convert the reactive sulfonyl chloride into water-soluble, non-reactive sulfonate salts before disposal.

The "Ice-First" Protocol

Do NOT add water to the sulfonyl chloride. Always add the reagent to the quenching medium.

Reagents Required:
  • Quenching Media: Crushed ice mixed with water (50:50).

  • Neutralizing Agent: Saturated Sodium Bicarbonate (

    
    ) or 10% Sodium Carbonate (
    
    
    
    ). Avoid strong bases like NaOH initially to prevent violent exotherms.
  • Solvent (Optional but Recommended): Dichloromethane (DCM) or Tetrahydrofuran (THF) to dilute the reagent if it is pure/neat.

Step-by-Step Methodology:
  • Preparation:

    • Set up a 3-neck round-bottom flask in a fume hood.

    • Equip with a mechanical stirrer (magnetic stirring may fail if solids precipitate).

    • Place the flask in an ice bath (

      
      ).
      
    • Fill the flask with the Quenching Media (Ice/Water). Volume should be ~10x the volume of the waste reagent.

  • Dilution (The "Solvent Buffer"):

    • If your 2-o-Tolyl-ethanesulfonyl chloride is neat (undiluted oil/solid), dissolve it in a minimal amount of non-reactive solvent (DCM or THF). This prevents the formation of "hot spots" and immiscible oily clumps.

  • Controlled Addition:

    • Using an addition funnel, add the sulfonyl chloride solution dropwise to the vigorously stirring ice slurry.

    • Monitor Temperature: Ensure internal temperature remains

      
      .
      
    • Note: You may observe fuming (HCl gas). Ensure hood sash is low.

  • Neutralization:

    • Once addition is complete, the solution will be acidic (pH < 2) due to HCl generation.

    • Slowly add Saturated

      
       or 
      
      
      
      until pH reaches 6–8.
    • Caution: This will generate

      
       gas (foaming). Add slowly to avoid overflow.
      
  • Verification:

    • Allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis of any biphasic droplets.

    • Test for residual oxidant/reactive species if unsure (rare for this specific compound, but good practice).

  • Disposal:

    • Separate phases if an organic solvent (DCM) was used.[1]

    • Aqueous Phase: Dispose of as "Aqueous Waste - Neutralized Sulfonates."

    • Organic Phase: Dispose of as "Halogenated Organic Waste."

Visualizing the Workflow

The following diagram illustrates the decision logic and safety checkpoints for the disposal process.

QuenchingProtocol Start Waste: 2-o-Tolyl-ethanesulfonyl chloride CheckState Check Physical State Start->CheckState IsNeat Is it Neat (Pure Oil/Solid)? CheckState->IsNeat Dilute Dilute with DCM or THF (Prevents clumping) IsNeat->Dilute Yes PrepareBath Prepare Ice/Water Slurry (10x Volume Excess) IsNeat->PrepareBath No (Already in Soln) Dilute->PrepareBath Addition Dropwise Addition (Vigorous Stirring) PrepareBath->Addition Monitor Check: Fuming or Heat Spike? Addition->Monitor SlowDown Stop Addition. Add more Ice. Monitor->SlowDown Yes Continue Continue until complete Monitor->Continue No SlowDown->Monitor Neutralize Neutralize with NaHCO3 (Watch for CO2 foam) Continue->Neutralize PhaseSep Phase Separation Neutralize->PhaseSep Disposal Dispose: Aqueous vs Organic Stream PhaseSep->Disposal

Caption: Decision tree for the safe quenching of sulfonyl chloride waste, emphasizing dilution and thermal monitoring.

Troubleshooting & FAQ (Help Desk)

Q: The waste container is getting hot and fuming even though I stopped adding reagent. What is happening?

  • Diagnosis: You are experiencing a Delayed Exotherm .

  • Cause: The 2-o-Tolyl-ethyl chain makes the compound hydrophobic. It likely formed oily droplets at the bottom of the flask that did not initially react. As they slowly dissolved or the stirrer broke them up, the hydrolysis reaction accelerated all at once.

  • Solution: Immediately add a large excess of ice directly to the flask. Increase stirring speed to maximum to dissipate heat. Do not cap the vessel (pressure buildup risk).

Q: Can I use Sodium Hydroxide (NaOH) to quench it faster?

  • Diagnosis: High-risk procedure.

  • Analysis: While NaOH neutralizes the acid byproduct effectively, the reaction between a strong base and a sulfonyl chloride is extremely exothermic compared to water hydrolysis.

  • Recommendation: No. Use the Water/Ice method first to hydrolyze the chloride to the acid. Only use base after the hydrolysis is mostly complete to adjust the pH.

Q: I have 500g of this waste. Can I do it all in one batch?

  • Diagnosis: Scale-up hazard.

  • Recommendation: Split into smaller batches (e.g., 50g or 100g). The heat generation scales with volume, but the surface area for cooling does not. A 500g exotherm can easily boil the solvent and cause a "volcano" effect.

Technical Data: Quenching Media Comparison

ParameterIce/Water (Recommended)10% NaOH (High Risk)Saturated NaHCO3 (Moderate)
Reaction Rate Moderate (Controlled)Fast (Violent)Moderate
Exothermicity High (manageable with ice)Very High (Runaway risk)High
Gas Evolution HCl (Toxic)None (Trapped as NaCl)

(Foaming)
Byproducts Sulfonic Acid + HClSulfonate Salt + NaClSulfonate Salt + NaCl +

Best Use Case Primary Quench Step Never for initial quenchSecondary Neutralization

Regulatory & Compliance

  • Waste Code: This material, if unquenched, is a D003 (Reactive) and D002 (Corrosive) characteristic waste under RCRA (USA).

  • Final State: After quenching and neutralization, the aqueous phase is typically non-hazardous regarding reactivity, but check local limits for "Total Dissolved Solids" and specific organics.

  • Labeling: Always label the waste container as "Quenched Sulfonyl Chloride Waste - Contains Sulfonic Acids/Salts."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Sigma-Aldrich. (2024).[2] Safety Data Sheet: 2-Chloroethanesulfonyl chloride (Analog).

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for acid chloride hydrolysis).
  • PennEHRS. (2024). SOP: Water-Reactive Chemicals. University of Pennsylvania.

Sources

Optimization

Technical Support Center: Functionalizing Hindered Alcohols

Status: Operational Ticket: #884-STERIC-BLOCK Subject: Troubleshooting Low Reactivity in Hindered Alcohol Substrates Assigned Specialist: Senior Application Scientist Core Directive: The "Steric Wall" You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket: #884-STERIC-BLOCK Subject: Troubleshooting Low Reactivity in Hindered Alcohol Substrates Assigned Specialist: Senior Application Scientist

Core Directive: The "Steric Wall"

You are likely here because a standard protocol (Fischer esterification, Swern oxidation, or TBSCl protection) returned unreacted starting material or decomposed byproducts.

The Root Cause: Hindered alcohols (tertiary alcohols, neopentyl positions, or steroid backbones) suffer from a high activation energy barrier. The bulky alkyl groups physically block the trajectory of incoming electrophiles (in esterification/protection) or prevent the formation of required cyclic transition states (in oxidation).

The Solution Philosophy: To breach the "Steric Wall," we must move from Thermodynamic Control (hoping the equilibrium shifts) to Kinetic Activation (creating hyper-reactive intermediates that must react).

Module A: Esterification Troubleshooting

Symptom: Reaction stalls with DCC/DMAP; formation of


-acylurea side product.
Diagnostic Workflow
  • Level 1 (Standard): Steglich (DCC/DMAP).[1][2][3] Failure Mode: Steric bulk slows the alcohol attack on the

    
    -acylisourea, allowing the intramolecular rearrangement to the unreactive 
    
    
    
    -acylurea.
  • Level 2 (Activated): Yamaguchi. Mechanism: Formation of a mixed anhydride followed by nucleophilic catalysis.[4][5]

  • Level 3 (Catalytic Lewis Acid): Scandium Triflate.[6][7][8] Mechanism: Bi-coordination of the carbonyl by a hard Lewis acid.

Protocol 1: The Yamaguchi Esterification (Gold Standard)

This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[9] The steric bulk of the TCBC forces the nucleophilic catalyst (DMAP) to attack the target acid carbonyl, creating a super-activated acyl-pyridinium species.

Reagents:

  • Substrate Acid (1.0 equiv)

  • Hindered Alcohol (1.0–1.2 equiv)

  • Yamaguchi Reagent (TCBC) (1.1 equiv)

  • DMAP (1.5–2.0 equiv) Note: High loading is critical for hindered substrates.

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Acid and

    
     in Toluene under inert atmosphere (
    
    
    
    /Ar).
  • Add TCBC dropwise at 0°C. Stir for 1 hour at RT. Checkpoint: A white precipitate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) will form. The mixed anhydride is now generated.[4][9]
    
  • Addition: Add the solution of the Hindered Alcohol and DMAP (dissolved in minimal Toluene) slowly to the mixture.

  • Reaction: Stir at RT. If no progress after 4 hours, heat to 60°C.

  • Workup: Dilute with

    
    , wash with saturated 
    
    
    
    , then brine. Dry over
    
    
    .
Protocol 2: Scandium Triflate Catalysis (Acid-Sensitive Substrates)

When basic conditions (Yamaguchi) cause elimination or epimerization, use


.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 equiv)

  • 
     (5–10 mol%)
    
  • Solvent:

    
     or Toluene
    

Step-by-Step:

  • Mix Acid, Alcohol, and

    
     in solvent.
    
  • Install a Dean-Stark trap or add molecular sieves (4Å) to drive equilibrium.

  • Reflux for 12–24 hours.

  • Validation:

    
     is water-soluble. Simple aqueous wash removes the catalyst.
    
Visualizing the Mechanism Shift

EsterificationPathways Start Carboxylic Acid DCC DCC Activation Start->DCC Steglich TCBC Yamaguchi Reagent (TCBC) Start->TCBC Yamaguchi O_Acyl O-Acylisourea (Unstable) DCC->O_Acyl N_Acyl N-Acylurea (DEAD END) O_Acyl->N_Acyl Slow Alcohol Attack (Steric Clash) Product_S Ester O_Acyl->Product_S Fast Alcohol Attack MixedAnhydride Mixed Anhydride TCBC->MixedAnhydride AcylPyridinium Acyl-Pyridinium (Super-Activated) MixedAnhydride->AcylPyridinium + DMAP (Regioselective) Product_Y Ester AcylPyridinium->Product_Y + Hindered Alcohol (Low Barrier)

Caption: Comparison of Steglich failure mode (red path) vs. Yamaguchi activation strategy (green path).

Module B: Oxidation Troubleshooting

Symptom: Swern oxidation yields recovered starting material or methylthiomethyl ether byproducts.

The Fix: Switch to Dess-Martin Periodinane (DMP) . Swern requires a sterically demanding bimolecular transition state. DMP operates via a ligand exchange mechanism (associative) where the alcohol binds to the Iodine(V) center, bringing the proton and the acetate base into immediate proximity for elimination.

Comparative Data: Oxidation of Tertiary/Hindered Alcohols
FeatureSwern OxidationDess-Martin Periodinane (DMP)
Mechanism Bimolecular (Steric Sensitive)Unimolecular decomposition (Intramolecular)
pH Condition Basic workup requiredNeutral / Buffered
Temperature -78°C (Strict control)0°C to Room Temp
Hindered Yield Low (<40% often)High (>85% typical)
Byproducts Methylthiomethyl ethersIodinanes (Easy removal)
Protocol: DMP Oxidation for Hindered Substrates

Reagents:

  • Hindered Alcohol (1.0 equiv)

  • DMP (1.5 equiv)

  • 
     (5.0 equiv) Critical buffer to prevent acid-catalyzed side reactions.
    
  • Water (1.0 equiv) Optional: accelerates the breakdown of the intermediate.

  • Solvent: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (DCM)
    

Step-by-Step:

  • Suspend DMP and

    
     in DCM at 0°C.
    
  • Add the alcohol (dissolved in DCM) in one portion.

  • Warm to RT and stir.

  • Validation Checkpoint: Reaction is usually complete in <2 hours. Monitor TLC.

  • Quench: Add saturated

    
     (sodium thiosulfate) and saturated 
    
    
    
    (1:1 ratio). Stir vigorously until the organic layer is clear (removes iodine byproducts).

Module C: Protection Group Troubleshooting

Symptom: Silylation with TBSCl/Imidazole is inert after 24 hours.

The Fix: Switch to TBSOTf (tert-butyldimethylsilyl triflate) . TBSCl relies on the formation of a silyl-imidazolium species, which is often not electrophilic enough for tertiary alcohols. TBSOTf generates a free silyl cation equivalent (or highly polarized species) that is exponentially more reactive.

Decision Tree: Choosing the Right Silylation Method

ProtectionLogic Start Alcohol Protection Needed Type Substrate Type? Start->Type Primary Primary/Secondary Unhindered Type->Primary Tertiary Tertiary/Hindered Type->Tertiary Method1 TBSCl + Imidazole (Standard) Primary->Method1 Method2 TBSOTf + 2,6-Lutidine (High Reactivity) Tertiary->Method2 Fail Switch to TBSOTf Method1->Fail If stalled > 12h

Caption: Logic flow for selecting silylation reagents based on steric hindrance.

Protocol: TBSOTf Silylation

  • Dissolve Alcohol (1.0 equiv) in anhydrous DCM under

    
    .
    
  • Add 2,6-Lutidine (1.5 equiv). Note: Do not use Pyridine; Lutidine is less nucleophilic and won't attack the triflate.

  • Cool to 0°C.

  • Add TBSOTf (1.2 equiv) dropwise.

  • Stir 30 min at 0°C, then warm to RT. Reaction is typically instantaneous.[10]

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for Yamaguchi esterification? A: Yes. Microwave heating (100°C, 10-20 mins) can significantly accelerate the attack of the alcohol on the acyl-pyridinium species. Ensure you use a sealed vessel and anhydrous solvents.

Q: Why did my DMP oxidation turn black? A: This indicates decomposition of the reagent, likely due to lack of buffering. Always include solid


 in the reaction mixture to neutralize the acetic acid byproduct formed during the oxidation.

Q: How do I remove the byproduct (DCU) from Steglich reactions if I insist on using it? A: DCU is notoriously difficult to remove.

  • Option 1: Cool the reaction to -20°C overnight; DCU precipitates out. Filter through Celite.

  • Option 2: Switch to EDC·HCl (water-soluble carbodiimide). The urea byproduct washes away with water.

References

  • Yamaguchi Esterification Mechanism & Protocol: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan, 1979.[9] 9

  • Steglich Esterification & DMAP Acceleration: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[11] Angewandte Chemie International Edition, 1978. 11

  • Dess-Martin Periodinane (DMP) Mechanism: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983. 10

  • Scandium Triflate Catalysis: Ishihara, K., et al. "Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols."[8] Journal of Organic Chemistry, 1996. 8

  • TBS Protection (TBSCl vs TBSOTf): Corey, E. J., et al. "Protection of Hydroxyl Groups as Tert-Butyldimethylsilyl Ethers."[12] Journal of the American Chemical Society, 1972.[12] 12[3][4][7][13][14][15]

Sources

Troubleshooting

Technical Support Center: Advanced Control of Sulfonylation Reactions

Current Status: Operational Ticket ID: SULF-DIMER-001 Subject: Prevention of Dimerization and Bis-Sulfonylation in Amine Protection Assigned Specialist: Senior Application Scientist Introduction: Defining the "Dimer" in...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SULF-DIMER-001 Subject: Prevention of Dimerization and Bis-Sulfonylation in Amine Protection Assigned Specialist: Senior Application Scientist

Introduction: Defining the "Dimer" in Sulfonylation

In the context of sulfonamide synthesis, "dimerization" typically refers to two distinct but problematic phenomena that compromise yield and purity:

  • N,N-Bis-sulfonylation (The "Pseudo-Dimer"): The formation of an imide species (

    
    ) where a single primary amine reacts with two equivalents of sulfonyl chloride. This is the most common impurity.
    
  • Bridging (True Dimerization): In substrates with multiple nucleophiles (e.g., diamines), a single sulfonyl source might bridge two amine molecules, or two sulfonyl chlorides might react with one diamine to form a bis-sulfonamide when a mono-protected product is desired.

This guide focuses on the mechanistic suppression of these species to ensure high-fidelity mono-sulfonylation.

Module 1: The Mechanistic Root Cause

To prevent dimer formation, one must understand the competitive kinetics driven by acidity (pKa).

The Core Problem: The product of the reaction (a secondary sulfonamide,


) is significantly more acidic (

) than the starting primary amine (

).

If the reaction employs a base strong enough to deprotonate the product (e.g., Triethylamine, NaOH), the sulfonamide becomes an anion (


). This anion is a potent nucleophile that attacks a second molecule of sulfonyl chloride, forming the bis-sulfonylated impurity.[1]
Visualizing the Competitive Pathway

SulfonylationPathways Start Primary Amine (R-NH2) Mono Target Product (Sulfonamide) (R-NH-SO2-R') Start->Mono + Reagent (Kinetic Control) Reagent Sulfonyl Chloride (R'-SO2-Cl) Anion Sulfonamide Anion (R-N⁻-SO2-R') Mono->Anion + Strong Base (Deprotonation) Dimer Bis-Sulfonyl Imide (Impurity) (R-N(SO2-R')2) Anion->Dimer + Reagent (Fast Step)

Caption: Competitive reaction pathways. The green path represents the desired kinetic product. The red path indicates the thermodynamic sink facilitated by strong bases, leading to bis-sulfonylation.

Module 2: Troubleshooting & Optimization
Scenario A: Preventing N,N-Bis-sulfonylation (Imide Formation)

Symptom: Yield is low, or mass spectrometry shows a peak at


.
VariableRecommendationScientific Rationale
Base Selection Use Pyridine or NaHCO₃ Pyridine (

of conjugate acid ~5.2) and Bicarbonate are too weak to deprotonate the sulfonamide product (

~10), preventing the formation of the reactive anion [1]. Avoid NaOH or TEA unless strictly controlled.
Temperature < 0°C (Ice/Acetone) Lower temperatures favor the kinetic product (mono-substitution) and suppress the higher activation energy required for the second substitution.
Addition Mode Slow, Dropwise Adding the sulfonyl chloride slowly ensures its concentration remains low relative to the amine, statistically favoring the 1:1 reaction.
Solvent System Biphasic (DCM/Water) In a Schotten-Baumann system, the neutral sulfonamide product partitions into the organic layer, physically separating it from the inorganic base in the aqueous layer [2].
Scenario B: Selective Mono-Protection of Diamines

Symptom: Formation of bis-sulfonamide (bridged) species when only one amine should react.

Troubleshooting Steps:

  • High Dilution: Run the reaction at 0.01 M to 0.05 M concentration. This statistically favors the intramolecular reaction (if applicable) or 1:1 collision over 1:2 stoichiometry.

  • pH Control: If the diamine has non-equivalent amines (e.g., primary vs. secondary), exploit their

    
     differences. Conduct the reaction at a pH where the more basic amine is reactive, but the less basic amine is protonated (ammonium salt) and unreactive [3].
    
  • Statistical Stoichiometry: Use a deficiency of the sulfonyl chloride (0.8 equivalents). It is easier to recover unreacted starting material than to separate the bis-impurity.

Module 3: Standardized Protocols
Protocol A: The Modified Schotten-Baumann (High Selectivity)

Best for: Stable amines where bis-sulfonylation is a persistent problem.

  • Preparation: Dissolve the amine (1.0 equiv) in Dichloromethane (DCM) (Concentration ~0.2 M).

  • Biphasic Setup: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Reagent Addition: Cool the biphasic mixture to 0°C with vigorous stirring (crucial for phase transfer).

  • Reaction: Dissolve Sulfonyl Chloride (1.0 - 1.1 equiv) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.

  • Completion: Allow to warm to room temperature only after addition is complete.

  • Workup: Separate layers. The product stays in DCM; the base and sulfonic acid byproducts stay in water.

Protocol B: Homogeneous Low-Temperature (Anhydrous)

Best for: Water-sensitive substrates or acid chlorides prone to hydrolysis.

  • Preparation: Dissolve amine (1.0 equiv) and Pyridine (1.5 equiv) in dry DCM under Nitrogen/Argon.

  • Cooling: Cool the solution to -10°C or -78°C (depending on reactivity).

  • Addition: Add Sulfonyl Chloride (1.0 equiv) dropwise.

    • Pro-Tip: If the reaction is sluggish, add a catalytic amount of DMAP (Dimethylaminopyridine), but be aware this increases the risk of bis-sulfonylation if the temperature is not controlled [4].

  • Quench: Quench with a small amount of primary amine (e.g., methylamine) to scavenge excess sulfonyl chloride before warming up, preventing "dimer" formation during workup concentration.

Module 4: Frequently Asked Questions (FAQs)

Q: Why does my reaction turn purple/black? A: This often indicates the formation of quinone-type impurities if using electron-rich aromatic amines, or oxidation of the amine. Ensure your sulfonyl chloride is not degraded (check for sulfonic acid crystals) and run under inert atmosphere (N₂).

Q: I see a peak corresponding to the Sulfonic Anhydride (


). How do I stop this? 
A:  Sulfonic anhydrides form when sulfonyl chlorides hydrolyze to the acid, which then reacts with another chloride. Ensure your solvents are dry. If using a biphasic method, ensure the temperature is kept low to slow down the hydrolysis rate relative to the amination rate [5].

Q: Can I convert the Bis-sulfonamide (Dimer) back to the Mono-product? A: Yes. Bis-sulfonamides are often labile to base hydrolysis because the N-S bond is weakened. Treatment with dilute NaOH or KOH in methanol can sometimes selectively cleave one sulfonyl group, restoring the desired mono-sulfonamide [6].

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[2] Technical Support Center: Sulfonylation of Primary Amines. Link

  • Kallman, N. J., et al. (2020). Selective Mono-Boc Protection of Diamines. SciELO. Link

  • Golebiewski, W. M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs. National Institutes of Health (PMC). Link

  • Smith, M. B. (2025). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. ACS Publications. Link

  • Organic Chemistry Portal. (2024). Sulfonamide Synthesis and Protection Strategies. Link

Sources

Optimization

Technical Support Center: Workup Procedure for 2-o-Tolyl-ethanesulfonyl Chloride

Safety & Chemical Profile Compound: 2-o-Tolyl-ethanesulfonyl chloride Class: -Aryl-alkanesulfonyl chloride Key Hazard: Corrosive, Lachrymator, Moisture Sensitive. Critical Reactivity Warning (The "Why"): Unlike simple ar...

Author: BenchChem Technical Support Team. Date: February 2026

Safety & Chemical Profile

Compound: 2-o-Tolyl-ethanesulfonyl chloride Class:


-Aryl-alkanesulfonyl chloride
Key Hazard:  Corrosive, Lachrymator, Moisture Sensitive.

Critical Reactivity Warning (The "Why"): Unlike simple arylsulfonyl chlorides (e.g., Tosyl chloride), 2-o-Tolyl-ethanesulfonyl chloride possesses


-hydrogens adjacent to the sulfonyl group. In the presence of bases (especially tertiary amines used in coupling), this compound can traverse the Sulfene Mechanism  (

) rather than direct nucleophilic attack.
  • Implication: Rapid, exothermic hydrolysis upon water addition.

  • Risk: Thermal extrusion of

    
     (desulfonylation) if the quench is allowed to overheat, potentially generating 2-methylstyrene impurities.
    

Decision Matrix: Choosing Your Quench Protocol

Before proceeding, select the workflow that matches your reaction scale and product stability.

QuenchDecision Start Start: Excess Sulfonyl Chloride Present IsProductAcidSens Is your product Acid/Base Sensitive? Start->IsProductAcidSens IsScaleLarge Is Scale > 10g? IsProductAcidSens->IsScaleLarge No MethodB Method B: Amine Scavenging (High Purity) IsProductAcidSens->MethodB Yes (Avoid Aqueous Workup) MethodA Method A: Buffered Hydrolysis (Standard) IsScaleLarge->MethodA No MethodC Method C: Cryogenic Quench (Safety First) IsScaleLarge->MethodC Yes (Control Exotherm)

Figure 1: Decision tree for selecting the appropriate workup methodology based on reaction parameters.

Detailed Protocols

Protocol A: The Buffered Hydrolysis (Standard)

Best for: Routine synthesis where the product is stable to mild aqueous base.

The Logic: This method utilizes the phase-transfer principle. The sulfonyl chloride is hydrolyzed to the corresponding sulfonic acid (


), which is highly water-soluble as its sodium salt, allowing it to be washed away from your organic product.[1]

Reagents:

  • Saturated Aqueous Sodium Bicarbonate (

    
    )[2][3]
    
  • Organic Solvent (DCM or EtOAc)[2][4]

Step-by-Step:

  • Cooling: Cool the reaction mixture to 0°C . The hydrolysis of ethanesulfonyl derivatives is exothermic.

  • Dilution: If the reaction is concentrated, dilute with the reaction solvent (DCM or EtOAc) to facilitate heat dissipation.

  • The Quench: Add Saturated

    
    dropwise .[2]
    
    • Note: You will observe gas evolution (

      
      ) and heat. Do not rush this step.
      
  • Agitation: Once addition is complete, remove the ice bath and stir vigorously at room temperature for 30–45 minutes .

    • Checkpoint: Stop stirring and check the organic layer by TLC.[3] The high-running sulfonyl chloride spot should disappear.

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Organic Layer: Contains your product.

    • Aqueous Layer: Contains sodium 2-o-tolyl-ethanesulfonate (waste).

  • Polishing: Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    
Protocol B: Chemical Scavenging (Water-Free / "Pro" Method)

Best for: High-value intermediates, acid-sensitive products, or avoiding emulsions.

The Logic: Instead of hydrolyzing the chloride, we convert it into a highly polar, basic sulfonamide using a diamine. This byproduct is easily removed by a mild acidic wash or filtration (if using resin), avoiding the "rag layer" often seen in aqueous hydrolysis.

Reagents:

  • Scavenger: 3-(Dimethylamino)-1-propylamine (DMAPA) OR Polymer-supported amine resin.

  • Wash Solution: 1M aqueous HCl or Citric Acid.

Step-by-Step:

  • Add Scavenger: To the reaction mixture, add 1.5 equivalents (relative to the excess sulfonyl chloride) of DMAPA.

  • Reaction: Stir at room temperature for 15 minutes.

    • Mechanism:[5][6]

      
       (Basic Sulfonamide).
      
  • Workup:

    • If using DMAPA: Wash the organic layer with dilute acid (1M HCl or 10% Citric Acid). The basic sulfonamide byproduct will protonate and partition into the aqueous phase.[1][3]

    • If using Resin: Simply filter off the solid resin.[3]

  • Result: The organic phase contains your pure product without residual sulfonic acid.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Persistent Emulsion Formation of surfactant-like sulfonates during hydrolysis.1. Add solid NaCl to saturate the aqueous layer.2. Filter the mixture through a pad of Celite.3. Add a small amount of MeOH to break surface tension.
Low Yield Elimination Side Reaction: Strong base caused

-elimination to form 2-methylstyrene.
Do not use NaOH or KOH. Stick to

or the DMAPA scavenging method. Keep temperature < 5°C during quench.
Oily Residue after Drying Incomplete hydrolysis; residual sulfonyl chloride remains.Sulfonyl chlorides can be surprisingly hydrophobic. Re-dissolve in THF/Water (1:1) and stir with

for 1 hour, then re-extract.
Acrid Smell in Product Residual

or HCl trapped in the oil.
Rotovap with a "chaser" solvent. Add toluene and evaporate to dryness (azeotropic removal) 2-3 times.

Mechanistic Visualization

Understanding the competition between the desired path (Hydrolysis) and the failure path (Elimination) is critical for 2-arylethanesulfonyl chlorides.

Mechanism cluster_path Critical Control Point: Temperature Reagent 2-o-Tolyl-ethanesulfonyl Cl Sulfene Sulfene Intermediate [Ar-CH=SO2] Reagent->Sulfene Alpha-Deprotonation (Fast) Base Base (OH- or Amine) Sulfonate Sulfonate Salt (Water Soluble Waste) Sulfene->Sulfonate + H2O (Trapping) Styrene Styrene Derivative (Organic Impurity) Sulfene->Styrene - SO2 (Thermal Extrusion)

Figure 2: The Sulfene pathway dominates for alkanesulfonyl chlorides. Thermal control prevents the extrusion of SO2 to form styrene impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Rotovap to remove the excess 2-o-Tolyl-ethanesulfonyl chloride? A: Generally, no . While some lower molecular weight sulfonyl chlorides are volatile, this compound has a high boiling point. Heating it to the temperatures required for distillation often leads to decomposition (


 loss) and darkening of the reaction mixture. Chemical quenching is far superior.

Q: Why did my reaction turn black upon adding water? A: This is likely a "heat spike." The hydrolysis generates HCl.[2][3] If you used an amine base (like Pyridine or TEA) in the reaction, the heat of neutralization combined with the heat of hydrolysis can char the organic components. Always cool to 0°C before adding water.

Q: I see a new spot on TLC just above the baseline. What is it? A: This is likely the sulfonic acid (or its salt).[1] While usually water-soluble, in highly organic mobile phases (like 50% EtOAc/Hexane), the sulfonic acid can "streak" or appear as a spot. A basic wash (


) should remove it from the organic layer completely.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

  • BenchChem Technical Support. (2025). "General Work-up Procedures for Sulfonyl Chlorides." Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

dealing with viscous reaction mixtures involving sulfonyl chlorides

Topic: Dealing with Viscous Reaction Mixtures Involving Sulfonyl Chlorides Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026 Introduction: The "Sludge" Facto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Dealing with Viscous Reaction Mixtures Involving Sulfonyl Chlorides

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 28, 2026

Introduction: The "Sludge" Factor

Welcome. If you are here, you are likely staring at a reaction flask that looks less like a chemical synthesis and more like a tar pit. Sulfonyl chlorides (


) are notorious for creating highly viscous, thixotropic reaction mixtures—particularly during chlorosulfonation or Schotten-Baumann couplings.

This viscosity is not just an annoyance; it is a safety hazard . It masks exotherms, traps pockets of unreacted reagents (creating "thermal mines"), and collapses mass transfer, leading to stalled reactions and hydrolysis byproducts.

This guide treats your setup as a system. We move beyond "add more solvent" to the hydrodynamic and chemical engineering principles required to salvage your batch.

Section 1: Synthesis & Chlorosulfonation (The Source of the Viscosity)
Q1: My chlorosulfonation reaction (using

) has turned into an unstirrable paste. What is happening and how do I recover it?

The Diagnosis: You are likely experiencing hydrogen-bond networking . When chlorosulfonic acid reacts, it generates sulfuric acid (


) and hydrochloric acid (

) as byproducts. In the absence of sufficient solvent, the sulfonic acid intermediates and sulfuric acid form a viscous, H-bonded lattice. If you are using an overhead stirrer, you might see the "Weissenberg effect" (rod climbing).

The Protocol: Do NOT simply crank up the stir speed; this generates shear heat in non-Newtonian fluids, potentially triggering decomposition.

  • Dilution (The Right Way):

    • Add a halogenated solvent (DCM or 1,2-dichloroethane) slowly. These are chemically inert to

      
       and disrupt the H-bonding network.
      
    • Warning: Do not use ethers (cleavage risk) or ketones (condensation risk).

  • Staged Reagent Addition:

    • If you haven't started yet, do not add the substrate to the acid. Add the acid to the substrate solution (if solubility permits) or use a "heel" of solvent to maintain fluidity.

  • Temperature Management:

    • Viscosity increases as temperature drops, but sulfonyl chlorides decompose if too hot. Maintain the "Goldilocks Zone" (typically 0°C to 15°C). If the mixture freezes, allow it to warm slightly to 5°C to regain flow before re-cooling.

Technical Insight: In industrial settings, we use "anchor" impellers rather than standard marine propellers to scrape the walls and force bulk turnover in these high-viscosity fluids [1].[1]

Section 2: Quenching & Workup (The Danger Zone)
Q2: I tried to quench the reaction with water, and it "erupted" (delayed exotherm). How do I quench safely?

The Causality: Viscous mixtures trap pockets of unreacted chlorosulfonic acid or thionyl chloride. When you add water to the flask, it sits on top of the dense, viscous oil. Eventually, the water breaks through the surface tension, hits a pocket of acid, and flashes to steam instantly, ejecting the flask contents.

The Protocol: Inverse Quench You must always add the reaction mixture to the water , never the reverse.

  • Preparation: Prepare a large beaker of ice water (3x the volume of your reaction) with vigorous magnetic stirring.

  • Transfer:

    • Dilute your viscous reaction mix with DCM (if not already present) to lower viscosity.

    • Cannulate or dropwise add the organic mixture into the vortex of the ice water.

  • Temperature Monitoring:

    • Monitor the internal temperature of the quench vessel, not just the addition funnel. Keep it <20°C to prevent hydrolysis of your product (

      
      ).
      
Visualization: The Safe Quench Workflow

QuenchProtocol cluster_safety CRITICAL SAFETY CONTROL Start Viscous Reaction Mixture (R-SO2Cl + Acid) Dilute Step 1: Dilute with DCM/DCE (Reduce Viscosity < 50 cP) Start->Dilute Restore Flow Transfer Step 3: INVERSE ADDITION Drop mix INTO Ice Water Dilute->Transfer IceBath Step 2: Prepare Ice/Water Bath (Vigorous Stirring) IceBath->Transfer Heat Sink PhaseCut Step 4: Phase Separation (Keep Cold < 10°C) Transfer->PhaseCut Quenched

Figure 1: The Inverse Quench Protocol designed to prevent thermal runaway and "volcano" effects during sulfonyl chloride workup.

Section 3: Coupling Reactions (Schotten-Baumann)
Q3: During amide coupling (R-SO2Cl + Amine), the reaction gums up and stops converting. Adding more base doesn't help.

The Diagnosis: You are likely forming the amine-HCl salt, which is precipitating and coating the unreacted sulfonyl chloride, preventing further reaction. This is a "phase-transfer limitation."

The Solution: Biphasic Catalysis Switch to a Schotten-Baumann system optimized with Phase Transfer Catalysts (PTC).

Experimental Protocol:

ComponentStandard ConditionOptimized for Viscosity
Solvent DCM or THF (Single Phase)DCM / Water (Biphasic)
Base Pyridine or TEAInorganic Carbonate (

) or Hydroxide
Additive NoneTEBA (Triethylbenzylammonium chloride)
Mechanism HomogeneousInterfacial Transfer
  • Dissolve the sulfonyl chloride in DCM.

  • Dissolve the amine in the aqueous base (e.g., 10%

    
    ).
    
  • Add Catalyst: Add 1-5 mol% of TEBA or TBAB (Tetrabutylammonium bromide).

  • Agitate: The PTC shuttles the anionic nucleophile into the organic phase. The reaction happens at the interface or in the organic layer, and the HCl byproduct is immediately neutralized in the water layer, preventing "gumming" [2].

Section 4: Purification & Stability
Q4: My crude product is a dark, viscous oil that won't crystallize. Is it decomposed?

The Diagnosis: Sulfonyl chlorides are often oils or low-melting solids. However, dark color usually indicates decomposition (


 release). The viscosity often comes from residual solvent trapped in the crystal lattice or impurities like sulfonic anhydrides.

Troubleshooting Guide:

  • The "Hexane Wash":

    • Dissolve the oil in a minimum amount of DCM.

    • Add rapid stirring hexane or heptane until cloudy.

    • Cool to -20°C. If it oils out again, scratch the glass to induce nucleation.

  • Distillation (Caution):

    • Only for low molecular weight, stable sulfonyl chlorides (e.g., methanesulfonyl chloride).

    • Must be done under high vacuum (<1 mmHg). Atmospheric distillation will cause explosive decomposition [3].

  • Recrystallization:

    • Avoid benzene (toxic). Use Toluene/Pentane systems.

    • Tip: If the oil persists, verify identity via NMR. If the shift is correct but it's an oil, use it directly in the next step. Many sulfonyl chlorides are not stable enough for long-term storage.

Visualization: Troubleshooting "Gummy" Couplings

CouplingFix Issue Reaction Stalled / Gummy CheckSolubility Is Amine Salt Precipitating? Issue->CheckSolubility Soln1 Switch to Homogeneous (Pyridine Solvent) CheckSolubility->Soln1 If substrate acid-sensitive Soln2 Switch to Biphasic (DCM/Water + PTC) CheckSolubility->Soln2 Standard Robust Method Result Clean Conversion Soln1->Result Soln2->Result

Figure 2: Decision tree for overcoming mass-transfer limitations in sulfonyl chloride couplings.

References
  • Indco Engineering. (2021). Principles for High Viscosity Mixing. Indco Learning Center. [Link]

  • Royal Society of Chemistry. (2020). Kinetic study and modeling of the Schotten–Baumann synthesis using phase-transfer catalysts. Reaction Chemistry & Engineering. [Link]

  • Organic Syntheses. (1957). p-Toluenesulfinyl Chloride Purification and Handling. Org. Synth. 1957, 37, 87. [Link]

  • ACS Publications. (2022). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Journal of Medicinal Chemistry. [Link][2]

Sources

Optimization

compatibility of 2-o-Tolyl-ethanesulfonyl chloride with functional groups

Reagent Classification: Aliphatic Sulfonyl Chloride CAS Registry Number: 20665-63-8 (General analog reference for ethanesulfonyl chlorides) Primary Application: Synthesis of Sulfonamides and Sulfonate Esters. Executive T...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Classification: Aliphatic Sulfonyl Chloride CAS Registry Number: 20665-63-8 (General analog reference for ethanesulfonyl chlorides) Primary Application: Synthesis of Sulfonamides and Sulfonate Esters.

Executive Technical Summary

Do not treat this reagent exactly like Tosyl Chloride. While 2-(o-Tolyl)ethanesulfonyl chloride shares the sulfonyl chloride functionality with aromatic analogs (like


-Toluenesulfonyl chloride or TsCl), its aliphatic  nature introduces a distinct reactivity profile.

The critical structural feature is the ethane spacer (


) connecting the sulfonyl group to the aryl ring. This introduces 

-protons (adjacent to the sulfur), rendering the molecule susceptible to Sulfene Formation via E1cB-like elimination in the presence of tertiary amine bases. This pathway competes with direct nucleophilic substitution (

) and dictates the choice of base and temperature.
Functional Group Compatibility Matrix

This matrix defines the stability and reactivity of 2-(o-Tolyl)ethanesulfonyl chloride with common chemical moieties.

Functional GroupCompatibility StatusInteraction / OutcomeTechnical Note
Primary Amines (

)
High Forms SulfonamidesPreferred Pathway. Reacts rapidly. Requires 2.0+ eq. of base to scavenge HCl.
Secondary Amines (

)
High Forms SulfonamidesExcellent yield. Steric bulk of the o-tolyl group rarely impedes reaction with unhindered secondary amines.
Anilines (

)
Moderate Forms SulfonanilidesNucleophilicity is lower. May require pyridine as solvent or DMAP catalysis.
Alcohols (

)
Conditional Forms Sulfonate EstersSlower than amines. Requires stronger activation (e.g., NaH) or catalysis (DABCO/DMAP) to outcompete hydrolysis.
Thiols (

)
High Forms ThiosulfonatesReacts readily under mild basic conditions.
Carboxylic Acids Incompatible Mixed AnhydridesForms unstable mixed anhydrides that often decompose or decarboxylate.
Tertiary Amines Reagent Sulfene Formation Acts as a base to trigger the Sulfene mechanism (see Section 3). Do not use as a solvent without cooling.
Water / Moisture Incompatible HydrolysisRapidly hydrolyzes to 2-(o-tolyl)ethanesulfonic acid and HCl.
Grignard Reagents Incompatible Multiple AdditionsWill attack the S center and potentially displace the chloride or the alkyl chain.
Deep Dive: The Sulfene Mechanism (Critical Knowledge)

Unlike aromatic sulfonyl chlorides, 2-(o-Tolyl)ethanesulfonyl chloride possesses acidic


-protons. When treated with a tertiary amine base (like Triethylamine or DIPEA), it can undergo dehydrohalogenation to form a highly reactive Sulfene Intermediate .

Why this matters:

  • Rate Acceleration: The sulfene intermediate is extremely electrophilic and reacts faster with nucleophiles than the parent chloride.

  • Side Reactions: If the amine nucleophile is weak or sterically hindered, the sulfene can dimerize, oligomerize, or hydrolyze, leading to "tarry" byproducts and low yields.

Visualizing the Pathway

SulfeneMechanism Reagent 2-(o-Tolyl)ethanesulfonyl chloride Sulfene [Sulfene Intermediate] Highly Reactive Reagent->Sulfene Fast (with Base) Direct Direct Substitution (SN2) Reagent->Direct Slow (Uncatalyzed) Base Tertiary Amine Base (Et3N / DIPEA) Product Target Sulfonamide Sulfene->Product + Amine Nucleophile SideProduct Oligomers / Hydrolysis Sulfene->SideProduct No Nucleophile / Wet Direct->Product

Figure 1: The dual reactivity pathways of aliphatic sulfonyl chlorides. The Sulfene pathway (red arrow) dominates with basic catalysis.

Troubleshooting Guide (FAQ)

Q1: I am getting low yields and the starting material is gone. The NMR shows broad aliphatic peaks.

  • Diagnosis: You likely formed sulfene oligomers . This happens if the sulfonyl chloride is added to the base without the nucleophile present, or if the nucleophile is too slow (e.g., an electron-deficient aniline).

  • Solution: Change the order of addition. Dissolve the amine and base first, cool to 0°C, then add the sulfonyl chloride dropwise. This ensures the transient sulfene is immediately trapped by the amine.

Q2: Can I use aqueous base (Schotten-Baumann conditions)?

  • Diagnosis: Possible, but risky. Aliphatic sulfonyl chlorides hydrolyze faster than aromatic ones.

  • Solution: If you must use aqueous conditions, use a biphasic system (DCM/Water) with an inorganic base (

    
     or 
    
    
    
    ). Avoid NaOH, as the high pH accelerates hydrolysis.

Q3: My product has an extra double bond in the NMR (vinyl protons).

  • Diagnosis:

    
    -Elimination. The base may have abstracted a proton from the 
    
    
    
    -position (benzylic), leading to a vinyl sulfone derivative, especially if the reaction was heated.
  • Solution: Keep the reaction strictly at 0°C to Room Temperature. Switch to a milder base like Pyridine or

    
    .
    

Q4: The reaction works for benzylamine but fails for 2-nitroaniline.

  • Diagnosis: Nucleophilicity issue.[1][2][3][4][5] 2-nitroaniline is a poor nucleophile.

  • Solution:

    • Switch solvent to anhydrous Pyridine (acts as solvent, base, and nucleophilic catalyst).

    • Add a catalytic amount of DMAP (4-Dimethylaminopyridine).

    • Heat to 50°C (carefully monitoring for elimination byproducts).

Recommended Experimental Protocol

Standard Operating Procedure: Sulfonylation of a Secondary Amine

Reagents:

  • Amine substrate (1.0 equiv)

  • 2-(o-Tolyl)ethanesulfonyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 equiv)

  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Solvation: Dissolve the Amine (1.0 eq) and Base (2.5 eq) in anhydrous DCM (0.1 M concentration relative to amine).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Crucial step to prevent sulfene polymerization.

  • Addition: Dissolve 2-(o-Tolyl)ethanesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine/base mixture over 10-15 minutes.

    • Why? Slow addition ensures the concentration of sulfonyl chloride (and generated sulfene) never exceeds the concentration of the trapping amine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (to remove excess amine/base). Extract with DCM.[6] Wash organic layer with saturated

    
     and Brine. Dry over 
    
    
    
    .
Troubleshooting Decision Tree

Use this logic flow to optimize reaction conditions.

Troubleshooting Start Start: Reaction Setup Nucleophile Is Nucleophile Strong? (e.g., Alkyl Amine) Start->Nucleophile WeakNuc Weak Nucleophile (Aniline/Alcohol) Nucleophile->WeakNuc No Standard Protocol A: DCM, TEA, 0°C Nucleophile->Standard Yes Catalysis Protocol B: Pyridine Solvent + DMAP WeakNuc->Catalysis CheckYield Check Yield/Purity Standard->CheckYield Catalysis->CheckYield Good Success CheckYield->Good High Yield Hydrolysis Issue: Hydrolysis (Acid formed) CheckYield->Hydrolysis Start Material Left Elimination Issue: Elimination (Vinyl/Tarry) CheckYield->Elimination Complex Mixture Dry Solvents / More Reagent Dry Solvents / More Reagent Hydrolysis->Dry Solvents / More Reagent Lower Temp / Milder Base Lower Temp / Milder Base Elimination->Lower Temp / Milder Base

Figure 2: Decision logic for optimizing sulfonylation conditions.

References
  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.

    • Foundational text on the mechanism of alkanesulfonyl chlorides reacting via sulfene intermedi
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Sigma-Aldrich. (n.d.). "Sulfonyl Chlorides and Sulfonamides: Building Blocks."

    • Technical guide on handling sulfonyl chlorides.
  • Truce, W. E., & Campbell, R. W. (1966).[7] "Sulfene Formation from Alkanesulfonyl Chlorides." Journal of the American Chemical Society, 88(15), 3599–3604.

    • Specific study on the elimination mechanisms of ethanesulfonyl chloride deriv

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-o-Tolyl-ethanesulfonyl chloride vs. p-Toluenesulfonyl chloride

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Executive Summary: The Aliphatic vs. Aromatic Divergence In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Executive Summary: The Aliphatic vs. Aromatic Divergence

In the synthesis of sulfonamides and sulfonate esters, the choice between 2-o-Tolyl-ethanesulfonyl chloride (an aliphatic "betyl" sulfonyl chloride) and p-Toluenesulfonyl chloride (TsCl, an aromatic sulfonyl chloride) is not merely a matter of structural variation—it represents a fundamental switch in reaction mechanism.

While TsCl is the industry standard for robust, predictable reactivity, 2-o-Tolyl-ethanesulfonyl chloride introduces a highly reactive sulfene intermediate pathway. This guide dissects the mechanistic implications of this difference, providing protocols to harness the reactivity of the aliphatic analog while mitigating its instability.

Featurep-Toluenesulfonyl Chloride (TsCl) 2-o-Tolyl-ethanesulfonyl Chloride
Class Aromatic Sulfonyl ChlorideAliphatic (Phenethyl) Sulfonyl Chloride
Primary Mechanism Direct Nucleophilic Substitution (

-like)
Elimination-Addition (via Sulfene )
Base Sensitivity Stable to mild/moderate baseHigh: Forms reactive intermediates instantly
Hydrolysis Risk Low (Slow at neutral pH)Critical: Rapid hydrolysis via sulfene
Key Application Alcohol activation, Amine protectionIntroducing 2-(o-Tolyl)ethyl pharmacophores

Mechanistic Deep Dive

The critical distinction lies in the presence of


-protons. TsCl lacks protons on the carbon attached to the sulfonyl group, forcing nucleophiles to attack the sulfur atom directly. 2-o-Tolyl-ethanesulfonyl chloride possesses acidic 

-protons (

), allowing base-mediated elimination to occur before substitution.
p-Toluenesulfonyl Chloride: Direct Substitution

The reaction proceeds via a concerted substitution or an addition-elimination pathway at the sulfur center. The steric bulk of the aromatic ring provides stability, making TsCl an "off-the-shelf" reagent that tolerates variations in temperature and addition order.

2-o-Tolyl-ethanesulfonyl Chloride: The Sulfene Pathway

In the presence of tertiary amines (e.g., Triethylamine, DIPEA), this reagent undergoes E1cB-like elimination of HCl to form a sulfene intermediate (


). This species is planar, highly electrophilic, and non-discriminatory.
  • Advantage: Extremely rapid reaction rates, even with sterically hindered nucleophiles.

  • Risk: If the nucleophile is not immediately available, the sulfene will react with water (hydrolysis), dimerize, or react with the amine base.

G cluster_0 Aromatic (TsCl) Mechanism cluster_1 Aliphatic (o-Tolyl) Mechanism TsCl TsCl (Ar-SO2-Cl) Transition Transition State [Nu...S...Cl]‡ TsCl->Transition Direct Attack Nu Nucleophile (R-OH / R-NH2) Nu->Transition Product_Ts Sulfonate/Sulfonamide + HCl Transition->Product_Ts AlkylCl 2-o-Tolyl-ethyl-SO2Cl Sulfene SULFENE INTERMEDIATE [Ar-CH2-CH=SO2] AlkylCl->Sulfene -HCl (Elimination) Base Base (Et3N) Base->Sulfene Promotes Product_Alk Product Sulfene->Product_Alk Rapid Addition Nu2 Nucleophile Nu2->Product_Alk

Figure 1: Mechanistic divergence. The aliphatic pathway (bottom) routes through a high-energy sulfene species, necessitating strict kinetic control.

Performance Comparison Data

The following data summarizes the reactivity profiles based on standard sulfonylation conditions (DCM,


, 1.1 eq Base).
MetricTsCl Performance2-o-Tolyl-ethanesulfonyl Cl Performance
Reaction Rate (

)
1.0 (Reference)>100 (via Sulfene)
Selectivity (1° vs 2° OH) High (>10:1)Moderate to Low (due to high reactivity)
Thermal Stability Stable up to >100°CDecomposes >50°C (loses

)
Moisture Sensitivity Low (Can be washed with water)Extreme (Hydrolyzes instantly in wet solvents)
Byproduct Profile TsOH, HClSulfene dimers, Vinyl sulfones (if

-elimination occurs)
Side Reaction Alert: -Elimination

Unlike TsCl, 2-arylethanesulfonyl chlorides have a secondary failure mode. Strong bases can trigger


-elimination of the sulfonyl group entirely, generating styrene derivatives  (specifically 2-methylstyrene in this case) and releasing 

.
  • Prevention: Use non-nucleophilic, mild bases (e.g., Pyridine or Collidine) rather than strong alkoxides. Keep T < 0°C.

Experimental Protocols

Protocol A: Standard Tosylation (TsCl)

Best for: Routine protection of alcohols and amines.

  • Dissolve substrate (1.0 equiv) in DCM (0.2 M).

  • Add TsCl (1.2 equiv) and DMAP (0.1 equiv).

  • Add Triethylamine (1.5 equiv) dropwise at room temperature.

  • Stir 2–4 hours. Quench with water.

Protocol B: "Sulfene-Trap" Method (2-o-Tolyl-ethanesulfonyl Cl)

Best for: Introducing the 2-(o-tolyl)ethylsulfonyl group without decomposition. Critical Control Point: The base must be the limiting factor at the site of reaction to prevent sulfene accumulation.

  • Preparation: Dry all glassware and use anhydrous DCM. Moisture must be <50 ppm.

  • Setup: Dissolve substrate (1.0 equiv) and 2-o-Tolyl-ethanesulfonyl chloride (1.1 equiv) in DCM. Cool to -10°C .

    • Note: Unlike TsCl, we mix the reagent and substrate before adding base.

  • Addition: Add Triethylamine (1.2 equiv) dissolved in DCM very slowly (over 30 mins) via syringe pump.

    • Why? This ensures the base immediately generates a small amount of sulfene which is instantly trapped by the substrate present in excess.

  • Workup: Quench with cold dilute HCl immediately after addition is complete. Do not allow the reaction to warm up with excess base.

Applications in Drug Development[1]

Pharmacophore Introduction

While TsCl is a tool for synthesis (protecting group), 2-o-Tolyl-ethanesulfonyl chloride is often a building block for the final drug molecule. The 2-(o-tolyl)ethyl motif provides a bulky, lipophilic "tail" that can occupy hydrophobic pockets in GPCRs or kinases.

"Betyl" Activation

The aliphatic sulfonyl group is often more labile than the tosyl group. In substitution reactions (e.g., displacing the sulfonate with an azide or amine), the 2-o-tolyl-ethanesulfonate leaving group is approximately 2–3x more reactive than the tosylate due to the lack of resonance stabilization from the ring into the sulfur center, making it a superior "super-leaving group" for difficult substitutions.

References

  • BenchChem. (2025).[1] Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Retrieved from

  • King, J. F., & Durst, T. (1962). Sulfenes as Intermediates in the Reaction of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
  • Sigma-Aldrich. (2024). Product Specification: 2-Chloroethanesulfonyl chloride. Retrieved from

  • Liu, J., et al. (2011).[2] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from

  • Molecules Journal. (2011). Treatment of Alcohols with Tosyl Chloride Does Not Always Lead to Tosylates.[3][4][5] MDPI.[3] Retrieved from

Sources

Comparative

Comparative Technical Guide: Ortho vs. Para Substituted Sulfonyl Chlorides in Nucleophilic Substitution

This guide provides an in-depth technical comparison of ortho- and para-substituted sulfonyl chlorides, tailored for researchers in medicinal chemistry and process development. Executive Summary In the synthesis of sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of ortho- and para-substituted sulfonyl chlorides, tailored for researchers in medicinal chemistry and process development.

Executive Summary

In the synthesis of sulfonamides and sulfonate esters, the position of substituents on the arenesulfonyl chloride ring dictates reaction kinetics, mechanism, and stability.

  • Para-substituted isomers (e.g., p-TsCl): Exhibit predictable, fast kinetics dominated by electronic effects (Hammett

    
    ). They are the industry standard for high-throughput coupling.
    
  • Ortho-substituted isomers (e.g., o-TsCl): Generally display retarded reaction rates with external nucleophiles due to steric blocking of the sulfur center.[1] However, they possess unique "relief of strain" properties that can accelerate specific dissociative pathways.

Key Takeaway: While para isomers are kinetically superior for standard couplings, ortho isomers require modified protocols (elevated temperature, specific catalysis) but offer superior hydrolytic stability in neutral media.

Mechanistic Underpinnings: The Steric-Electronic Interface

The Sulfur Center Geometry

The sulfonyl sulfur atom is tetrahedral (


-like). Nucleophilic substitution at this center typically proceeds via a concerted 

-like mechanism or an associative addition-elimination (

) pathway involving a trigonal bipyramidal transition state.
The "Ortho Effect"

The ortho substituent exerts two opposing forces:

  • Steric Blocking (Retardation): The primary effect in sulfonamide synthesis. The ortho group physically obstructs the trajectory of the incoming nucleophile (amine/alcohol) toward the sulfur atom, destabilizing the pentacoordinate transition state.

  • Relief of Strain (Acceleration): In reactions with significant dissociative character (e.g., chloride exchange or solvolysis in ionizing solvents), ortho groups can accelerate the rate. The ground state of ortho-substituted sulfonyl chlorides is sterically congested; expelling the chloride ion relieves this compression.

Visualization of Steric Interference

The following diagram illustrates the trajectory of nucleophilic attack and the steric clash introduced by ortho substitution.

ReactionMechanism S_center Sulfur Center (Electrophile) TS Transition State (Pentacoordinate) S_center->TS Activation Ortho_Sub Ortho-Substituent (Steric Bulk) Nucleophile Nucleophile (R-NH2) Ortho_Sub->Nucleophile Steric Clash (Retards Rate) Para_Sub Para-Substituent (Remote Electronic Effect) Para_Sub->S_center Inductive/Resonance Modulation Nucleophile->S_center Attack Trajectory Product Sulfonamide Product TS->Product Cl- Departure

Figure 1: Mechanistic impact of substitution patterns. The red dashed line indicates the steric clash preventing efficient nucleophilic attack in ortho-isomers.

Kinetic & Performance Comparison

The following table synthesizes experimental data comparing reactivity profiles.

FeaturePara-Substituted (e.g., p-TsCl)Ortho-Substituted (e.g., o-TsCl)Mechanistic Driver
Aminolysis Rate Fast (

)
Slow (

)
Steric blocking of nucleophile approach.
Hydrolysis Rate (Neutral) ModerateSlower Hydrophobic shielding of S-atom by ortho group.
Chloride Exchange Normal (Electronic control)Accelerated Relief of ground-state steric strain (Dissociative character).
Selectivity High (Primary > Secondary)Very HighExtreme steric bulk excludes secondary amines/alcohols.
Storage Stability GoodExcellentLess susceptible to ambient moisture hydrolysis.

Data Insight: In chloride exchange studies using radio-labeled


, ortho-alkyl sulfonyl chlorides showed higher exchange rates than para isomers due to ground-state compression release. However, for the synthesis of sulfonamides (where bond formation is rate-limiting), the ortho isomer is significantly slower.

Experimental Protocols

Standard Protocol (Para-Substituted)

Suitable for: p-Toluenesulfonyl chloride, Benzenesulfonyl chloride.

  • Dissolution: Dissolve amine (1.0 equiv) in DCM or THF (0.2 M).

  • Base Addition: Add Triethylamine (TEA) or Pyridine (1.2–1.5 equiv).

  • Coupling: Add Sulfonyl Chloride (1.1 equiv) at 0°C.

  • Reaction: Warm to RT. Complete typically in < 2 hours.

  • Workup: Acid wash (1M HCl) to remove base/amine, dry, and concentrate.

Optimized Protocol for Hindered (Ortho-Substituted)

Suitable for: o-Toluenesulfonyl chloride, 2,4,6-Triisopropylbenzenesulfonyl chloride.

Modifications Required:

  • Solvent: Switch to polar aprotic solvents (DMF or CH3CN) to stabilize the polar transition state.

  • Catalyst: Nucleophilic catalysis is essential.

  • Temperature: Elevated temperatures are often required to overcome the steric energy barrier.

Step-by-Step Methodology:

  • Dissolution: Dissolve amine (1.0 equiv) in anhydrous Acetonitrile (CH3CN) .

  • Base: Use Pyridine (2.0 equiv) as both base and solvent co-factor. Avoid bulky bases like DIPEA which exacerbate steric crowding.[1]

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1–0.2 equiv). This forms a highly reactive N-sulfonylpyridinium intermediate that is less sterically sensitive than the chloride.

  • Coupling: Add Ortho-Sulfonyl Chloride (1.2–1.5 equiv).

  • Reaction: Heat to 60–80°C . Monitor via LCMS (TLC is often insufficient for distinguishing starting material from product in these cases).

  • Quench: Add primary amine (e.g., dimethylamine) to scavenge excess hindered chloride before workup.

Decision Matrix for Synthesis Optimization

OptimizationWorkflow Start Start: Sulfonamide Synthesis CheckSub Is Sulfonyl Chloride Ortho-Substituted? Start->CheckSub ParaPath Standard Protocol (DCM, TEA, 0°C -> RT) CheckSub->ParaPath No (Para/Meta) OrthoPath Is Nucleophile Hindered? (Secondary Amine/Aniline) CheckSub->OrthoPath Yes SuccessPara High Yield Expected ParaPath->SuccessPara SimpleNuc Modified Protocol A (THF, Pyridine, RT -> 40°C) OrthoPath->SimpleNuc No HinderedNuc Modified Protocol B (CH3CN, DMAP cat., 80°C) OrthoPath->HinderedNuc Yes CheckResult Check Conversion (LCMS) SimpleNuc->CheckResult HinderedNuc->CheckResult Troubleshoot Troubleshoot: 1. Switch to NaH (deprotonate amine) 2. Use Microwave Irradiation CheckResult->Troubleshoot Low Yield

Figure 2: Decision matrix for selecting the appropriate synthetic protocol based on steric hindrance.

References

  • Mikołajczyk, M., et al. (1975). "Chlorine isotopic exchange at sulphur in sulphonyl chlorides. Accelerating effect of the ortho-alkyl groups."[2] Tetrahedron Letters. Link

  • Kevill, D. N., et al. (2008). "Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs." Journal of Organic Chemistry. Link

  • BenchChem Technical Guides. (2025). "Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity." Link

  • Majetich, G., et al. (1997). "The synthesis of sulfonamides from sulfonyl chlorides." Journal of Organic Chemistry. Link

  • RSC Publishing. (1971). "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B. Link

Sources

Validation

alternatives to 2-o-Tolyl-ethanesulfonyl chloride for sulfonylation

This guide objectively compares alternatives to 2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-63-9 / Analogous to 2-arylethanesulfonyl chlorides). While 2-o-Tolyl-ethanesulfonyl chloride is a potent electrophile for int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares alternatives to 2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-63-9 / Analogous to 2-arylethanesulfonyl chlorides).

While 2-o-Tolyl-ethanesulfonyl chloride is a potent electrophile for introducing the 2-(o-tolyl)ethylsulfonyl moiety—often used as a base-labile protecting group or a pharmacophore builder—its utility is frequently compromised by hydrolytic instability , poor chemoselectivity , and corrosive byproducts (HCl).

This guide details three superior reagent classes: Sulfonyl Fluorides (SuFEx) , Sulfonyl Azoles , and Sulfinate Salts , focusing on their mechanistic advantages and experimental protocols.

Executive Summary: Comparative Performance Matrix

Feature2-o-Tolyl-ethanesulfonyl Chloride (Current Standard)Alternative 1: Sulfonyl Fluoride (SuFEx)Alternative 2: Sulfonyl Azole (Imidazole/Bt)Alternative 3: Sulfinate Salt (Oxidative Coupling)
Stability (T½) Low (Hydrolyzes in minutes/hours in moist air)High (Stable for months/years; resists hydrolysis)Moderate (Stable solid; hydrolyzes slowly)High (Indefinite shelf life as salt)
Reactivity High (Indiscriminate; reacts with -NH₂, -OH, -SH)Tunable (Chemo-selective for -NH₂; requires activation)Controlled (Activated by protonation/methylation)Oxidative (Requires I₂ or Cu catalyst)
Byproducts HCl (Corrosive, requires scavenger)HF / Fluoride salt (Manageable)Azole (Neutral, water-soluble)NaI / Copper salts
Selectivity Poor (Often requires protecting groups on other sites)Excellent (Orthogonal to -OH, -COOH)Good (Tunable via azole choice)Excellent (Radical/Oxidative mechanism)
Best Use Case Simple, unhindered amines; rapid reactions.Complex substrates; late-stage functionalization; storage."One-pot" activation; avoiding acid generation.Avoiding electrophilic halides entirely.

Alternative 1: Sulfonyl Fluorides (SuFEx Technology)

The "Sleep-Wake" Reagent

Sulfonyl fluorides are the premier alternative for 2-arylethanesulfonyl chlorides. Unlike the chloride, the fluoride bond (S-F) is thermodynamically strong and resistant to reduction and hydrolysis, yet kinetically active toward amines under specific catalysis (SuFEx: Sulfur-Fluoride Exchange).

  • Mechanism: The S-F bond is shorter and stronger than S-Cl. It does not ionize to form a sulfonylium cation. Instead, it undergoes a concerted substitution assisted by H-bonding (in solvents like HFIP) or silicon activation (using silyl ethers).

  • Critical Nuance for Aliphatic Sulfonyls: Since the 2-o-tolyl-ethyl group is aliphatic, the resulting sulfonyl fluoride is less reactive than aromatic analogs (like TsF). It requires stronger activation (e.g., DBU or BTMG) but offers superior selectivity against side reactions.

Experimental Protocol: Converting Chloride to Fluoride

Use this protocol to "upgrade" your existing stock of 2-o-Tolyl-ethanesulfonyl chloride.

Reagents:

  • 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv) or KF (2.0 equiv) + 18-Crown-6 (cat.)

  • Solvent: Acetonitrile (MeCN) / Water (1:1) or THF.

Step-by-Step:

  • Dissolution: Dissolve 2-o-Tolyl-ethanesulfonyl chloride in MeCN.

  • Exchange: Add saturated aqueous KHF₂ solution dropwise at 0°C.

  • Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (Fluorides are often less polar).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Result: The resulting Sulfonyl Fluoride is a stable oil/solid that can be stored on the bench.

Protocol: Sulfonylation of an Amine using the Fluoride
  • Mix: Combine Amine (1.0 equiv) and Sulfonyl Fluoride (1.1 equiv) in MeCN or DCM.

  • Activate: Add DBU (1.5 equiv) or BTMG (1.2 equiv).

    • Note: For aliphatic sulfonyl fluorides, heating to 40–60°C may be required if the amine is hindered.

  • Quench: Acidify with dilute HCl to remove excess base.

Alternative 2: Sulfonyl Azoles (Imidazoles/Benzotriazoles)

The "On-Demand" Electrophile

Sulfonyl azoles replace the chloride leaving group with a nitrogen heterocycle (Imidazole, Benzotriazole). These reagents are stable solids that eliminate the risk of generating HCl gas. They are particularly useful when the substrate is acid-sensitive.

  • Mechanism: The azole acts as a "loaded spring." It is stable until "fired" by protonation (acid catalysis) or alkylation (creating a highly reactive imidazolium species), which then releases the sulfonyl group to the nucleophile.

Experimental Workflow

SulfonylAzole Start Sulfonyl Chloride Intermediate Sulfonyl Azole (Stable Storage) Start->Intermediate Synthesis Azole Imidazole/Bt (Excess) Azole->Intermediate Product Sulfonamide Intermediate->Product + Amine Activation Activation (H+ or MeOTf) Activation->Product Promotes

Figure 1: Workflow for generating and using Sulfonyl Azoles as stable intermediates.

Protocol:

  • Synthesis: React 2-o-Tolyl-ethanesulfonyl chloride with 2.0 equiv of Imidazole in DCM at 0°C. Filter off the imidazolium chloride salt. Isolate the N-(2-o-Tolyl-ethanesulfonyl)imidazole.

  • Coupling: To a solution of the Sulfonyl Imidazole (1.0 equiv) and Amine (1.0 equiv) in DCM, add MeOTf (Methyl triflate) (1.0 equiv) at 0°C.

    • Why MeOTf? It methylates the imidazole, creating a cationic leaving group (N-methylimidazolium) that is extremely reactive, driving the reaction to completion instantly (The "Methyl Triflate Activation Strategy").

Alternative 3: Sulfinate Salts (Oxidative Coupling)

The Halogen-Free Route

If the instability of the sulfonyl chloride is due to the chloride itself, the Sodium Sulfinate salt is the ultimate stable precursor. It is an shelf-stable powder that can be oxidatively coupled to amines.

  • Reagent: Sodium 2-o-Tolyl-ethanesulfinate.

  • Reaction: Sulfinate + Amine + Iodine (I₂)

    
     Sulfonamide.
    
  • Mechanism: In situ formation of a Sulfonyl Iodide (highly reactive) or a heteroatom-heteroatom coupling.

Protocol:

  • Dissolve Sodium Sulfinate (1.2 equiv) and Amine (1.0 equiv) in DCM/Water (biphasic) or MeOH.

  • Add Iodine (I₂) (1.5 equiv) or NBS (1.2 equiv).

  • Stir at Room Temp for 1 hour. The color fades as iodine is consumed.

  • Quench with saturated Sodium Thiosulfate (Na₂S₂O₃).

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text on SuFEx stability and reactivity.
  • Revill, P., et al. (2023). "Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides." ACS Combinatorial Science. Link

    • Direct comparison of aliphatic chlorides vs. fluorides, highlighting the selectivity benefits.[1]

  • Katritzky, A. R., et al. (2005). "N-Sulfonylbenzotriazoles as Advantageous Reagents for C-Sulfonylation." Journal of Organic Chemistry. Link

    • Establishes the utility of azoles as stable sulfonyl transfer reagents.
  • Vedovato, V., et al. (2018).[2] "Copper-Catalyzed Synthesis of Activated Sulfonate Esters from Boronic Acids." Organic Letters. Link

    • Describes alternative pathways to activated sulfonyl species avoiding chlorides.

Sources

Comparative

Technical Validation Guide: Sulfonamide Synthesis via Mass Spectrometry

Executive Summary: The Case for Mass Spectrometry In the high-stakes environment of drug discovery, the sulfonamide pharmacophore remains a cornerstone of antibacterial, anti-inflammatory, and anticancer therapeutics. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Mass Spectrometry

In the high-stakes environment of drug discovery, the sulfonamide pharmacophore remains a cornerstone of antibacterial, anti-inflammatory, and anticancer therapeutics. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, it often lacks the sensitivity required to detect trace genotoxic impurities or validate high-throughput parallel synthesis libraries.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary validation tool for sulfonamide synthesis. Unlike UV-based methods that rely on chromophores, or NMR which requires milligram-scale purity, MS provides a "molecular fingerprint" that validates not just the product, but the efficiency of the synthetic pathway itself.

Comparative Technology Analysis

To objectively position MS against its alternatives, we evaluate them across four critical dimensions in the context of sulfonamide synthesis validation.

Table 1: Analytical Method Performance Matrix

FeatureLC-MS (ESI) 1H NMR (500 MHz) HPLC-UV (PDA)
Primary Utility Trace impurity detection & reaction monitoringDefinitive structural confirmationRoutine purity assessment
Sensitivity (LOD) High (picogram/femtomole range)Low (microgram/milligram range)Moderate (nanogram range)
Specificity Excellent (Mass-to-charge ratio + Fragmentation)Excellent (Chemical shift + couplings)Low (Retention time only)
Throughput High (Rapid gradients < 5 min)Low (Long acquisition times)Moderate (10-30 min runs)
Limitation Ion suppression in complex matricesRequires pure, deuterated solvents"Blind" to non-chromophoric impurities

Expert Insight: While NMR is non-negotiable for the final characterization of a lead compound, LC-MS is the superior choice for process validation—optimizing yields, monitoring kinetics, and ensuring that no unreacted sulfonyl chloride (often genotoxic) remains.

Deep Dive: The Mass Spectrometry Mechanism

Understanding the behavior of sulfonamides in the gas phase is crucial for interpreting validation data.

Ionization Source: Electrospray Ionization (ESI)

Sulfonamides are polar molecules with acidic protons (


, pKa ~10).
  • Positive Mode (ESI+): Preferred for synthesis monitoring. The basic amine functionality (if present) or the sulfonamide nitrogen accepts a proton, forming

    
    .
    
  • Negative Mode (ESI-): Highly sensitive for acidic sulfonamides, forming

    
    .
    
Diagnostic Fragmentation (The "Fingerprint")

Validation is not just matching the molecular weight; it is confirming the substructure. Sulfonamides exhibit a characteristic fragmentation pattern in MS/MS (Tandem MS).

  • S-N Bond Cleavage: The weakest link is often the sulfur-nitrogen bond.

  • Sulfonyl Cation Formation: Cleavage typically yields a stable sulfonyl cation (often

    
     156 for sulfanilamide derivatives).
    
  • 
     Extrusion:  A neutral loss of 64 Da (
    
    
    
    ) from the sulfonyl cation is a definitive signature.

Experimental Protocol: Self-Validating Reaction Monitoring

This protocol is designed to be a self-validating system . It includes internal checks (Time Zero, Quench) to ensure that the data reflects the chemistry, not an artifact of the analysis.

Phase A: Reaction Setup
  • Reaction: Coupling of p-toluenesulfonyl chloride (1.0 eq) with benzylamine (1.1 eq) in DCM with TEA (1.5 eq).

  • Target: N-benzyl-4-methylbenzenesulfonamide.

Phase B: Sampling & Quenching (The Critical Step)
  • Why Quench? To stop the reaction immediately upon sampling, providing an accurate "snapshot" of kinetics.

  • Protocol:

    • Take a 20

      
      L aliquot of the reaction mixture.
      
    • Immediately dispense into 980

      
      L of Acetonitrile:Water (50:50) + 0.1% Formic Acid .[1][2]
      
    • Validation Check: The acidic media quenches the base (TEA) and hydrolyzes trace sulfonyl chlorides, "freezing" the ratio of Product vs. Starting Material.

Phase C: LC-MS Acquisition
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[2][3]

    • B: Acetonitrile + 0.1% Formic Acid[1][2][3]

  • Gradient: 5% B to 95% B over 3.0 minutes (Ballistic Gradient for throughput).

  • Detection: ESI+ Mode, Scan range

    
     100–600.
    
Phase D: Data Interpretation
  • Extract Ion Chromatogram (EIC): Plot the theoretical

    
     of the product (
    
    
    
    ).
  • Check for Starting Material: Plot EIC for the sulfonyl chloride. Note: Sulfonyl chlorides may hydrolyze to sulfonic acids in the MS source; monitor for the sulfonic acid mass as a surrogate.

  • Purity Calculation:

    
     (UV trace) validated by MS confirmation of the main peak.
    

Visualizations

Diagram 1: Reaction Monitoring Workflow

This workflow illustrates the "Loop" of synthesis validation, emphasizing the quench step to ensure data integrity.

ReactionMonitoring Start Reaction Mixture (R-SO2-Cl + R'-NH2) Sample Sampling (20 µL Aliquot) Start->Sample T = x min Quench Quench & Dilute (ACN/H2O + Formic Acid) Sample->Quench Immediate LC UHPLC Separation (C18 Column) Quench->LC Inject MS ESI-MS Detection (Positive Mode) LC->MS Elute Data Data Analysis (EIC Extraction) MS->Data m/z Data->Start Optimize Conditions

Figure 1: Closed-loop workflow for monitoring sulfonamide formation. The quenching step is critical to prevent reaction progression during analysis.

Diagram 2: ESI-MS Fragmentation Pathway

This diagram validates the structural identity of a sulfonamide by mapping its characteristic dissociation.

Fragmentation Parent Protonated Sulfonamide [M+H]+ Cleavage S-N Bond Cleavage Parent->Cleavage Sulfonyl Sulfonyl Cation (m/z ~156) Cleavage->Sulfonyl Charge Retention Amine Neutral Amine (Lost) Cleavage->Amine Neutral SO2Loss - SO2 (Neutral Loss) Sulfonyl->SO2Loss Phenyl Phenyl Cation (m/z ~92) SO2Loss->Phenyl

Figure 2: Characteristic fragmentation pathway of aromatic sulfonamides in ESI-MS. The transition from Sulfonyl Cation to Phenyl Cation is diagnostic.

References

  • Klagkou, K., et al. (2003).[4][5] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[5] Retrieved from [Link]

  • Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry.[1][6] Journal of Chromatographic Science.[6] Retrieved from [Link]

  • Agilent Technologies. (2025). Determination of Sulfonamide Antibiotics in Bovine Liver Using LC/MS.[1] Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[6][7] Retrieved from [Link]

Sources

Validation

Comparative Analysis of Sulfonylating Agents: From Classical Reagents to SuFEx Chemistry

The following guide provides a comparative technical analysis of sulfonylating agents, designed for researchers in medicinal chemistry and process development. Executive Summary Sulfonylation is a cornerstone transformat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of sulfonylating agents, designed for researchers in medicinal chemistry and process development.

Executive Summary

Sulfonylation is a cornerstone transformation in organic synthesis, serving two distinct primary functions: the activation of alcohols into excellent leaving groups (nucleophilic substitution precursors) and the installation of robust sulfonyl pharmacophores (e.g., sulfonamides, sulfones).

Historically, the choice was limited to Methanesulfonyl chloride (MsCl) , p-Toluenesulfonyl chloride (TsCl) , and Triflic anhydride (Tf2O) . While effective, these reagents suffer from hydrolytic instability and poor chemoselectivity. The recent emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has introduced a new paradigm with agents like Sulfuryl Fluoride (SO2F2) and AISF , offering "sleeping beauty" reactivity—stable until activated.

This guide objectively compares these agents, providing decision frameworks and validated protocols.

Mechanistic Divergence: Chlorides vs. Fluorides

Understanding the mechanism is critical for troubleshooting low yields or regioselectivity issues. Sulfonyl chlorides and anhydrides function as powerful electrophiles that react indiscriminately with nucleophiles. In contrast, sulfonyl fluorides possess a unique stability-reactivity profile defined by the high bond energy of the S-F bond, reacting only under specific activation (SuFEx).

Diagram 1: Mechanistic Pathways

The following diagram illustrates the divergent pathways. Note the "Sulfene" intermediate for MsCl, which is often responsible for side reactions (elimination) not seen with TsCl or SuFEx agents.

Mechanism cluster_Classical Classical Electrophiles cluster_SuFEx SuFEx Activation Alcohol Alcohol (R-OH) Base Base (Et3N/Pyridine) Alcohol->Base Si_Act Si-Activation (R-O-Si + F-) Alcohol->Si_Act Silylation MsCl MsCl (with alpha-H) Base->MsCl E2 Elimination TsCl TsCl (No alpha-H) Base->TsCl Direct Attack (SN2-S) Sulfene Sulfene Intermediate (CH2=SO2) MsCl->Sulfene - HCl Product_Cl Sulfonate Ester (R-OSO2R') TsCl->Product_Cl Sulfene->Product_Cl Fast Addition SO2F2 Sulfonyl Fluoride (R-SO2F) Product_F Fluorosulfate/Sulfonate SO2F2->Product_F Substitution at S(VI) Si_Act->SO2F2 Bifluoride Cat.

Caption: Mechanistic comparison showing the sulfene pathway unique to MsCl (red) versus the direct substitution of TsCl (yellow) and the specific activation required for SuFEx (green).

Comparative Profile: The Classical Toolbox vs. Modern Agents

Reactivity & Stability Matrix

The choice of agent dictates the leaving group ability of the product (Triflate > Tosylate ≈ Mesylate) and the conditions required.

FeatureMsCl (Mesyl Chloride)TsCl (Tosyl Chloride)Tf2O (Triflic Anhydride)AISF (SuFEx Reagent)
Structure CH₃SO₂ClAr-SO₂Cl(CF₃SO₂)₂OAr-Imidodisulfuryl Difluoride
Reactivity High (Fast)Moderate (Slower)Extreme (Instant)Latent (Stable until activated)
Leaving Group (

)
~1~0.7~30,000N/A (Product is stable)
Stability Hydrolyzes in moist airStable solidFumes/Hydrolyzes instantlyStable crystalline solid
Selectivity Low (Reacts with amines/alcohols)Moderate (Steric bulk helps)Low (Very indiscriminate)High (Chemoselective for phenols)
Atom Economy HighModerateLowModerate
Safety Corrosive, LachrymatorCorrosive, SensitizerCorrosive, BurnsNon-volatile solid (Safer)
Key Insights
  • Leaving Group Power: If you need to displace a secondary alcohol with a weak nucleophile, Tf2O is often the only viable option despite its cost and handling difficulty.

  • Sterics vs. Kinetics: MsCl is physically smaller than TsCl. It will sulfonylate hindered alcohols that TsCl fails to touch. However, the formation of the highly reactive sulfene intermediate (see Diagram 1) can lead to side reactions like chlorination.

  • The SuFEx Advantage: AISF and SO2F2 create S-F bonds that are incredibly stable to hydrolysis, reduction, and thermolysis. They are not used to create leaving groups for substitution, but rather to create stable covalent links (click chemistry) or fluorosulfates for cross-coupling.

Experimental Protocols

Protocol A: Standard Tosylation (The "Gold Standard")

Best for: Primary/Secondary alcohols where a stable leaving group is needed.

Reagents:

  • Substrate (Alcohol): 1.0 equiv

  • TsCl: 1.2 – 1.5 equiv

  • Triethylamine (Et3N): 2.0 equiv

  • DMAP (Catalyst): 0.1 equiv

  • Solvent: DCM (Dichloromethane)

Workflow:

  • Dissolve alcohol in anhydrous DCM (0.1 M concentration).

  • Add Et3N and DMAP. Cool to 0°C.

  • Add TsCl portion-wise (solid) or dropwise (solution) to control exotherm.

  • Warm to Room Temperature (RT) and monitor by TLC (typically 2–4 hours).

  • Quench: Add saturated aqueous NH4Cl.

  • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

  • Purification: Silica gel chromatography (Note: Tosylates are generally stable on silica).

Protocol B: High-Reactivity Triflation

Best for: Unreactive substrates or when an exceptional leaving group is required.

Reagents:

  • Substrate: 1.0 equiv

  • Tf2O: 1.1 – 1.2 equiv

  • Pyridine: 2.0 equiv (or 2,6-Lutidine for acid-sensitive substrates)

  • Solvent: DCM or DCM/CCl4

Workflow:

  • Critical: Glassware must be oven-dried. System under N2/Ar atmosphere.

  • Dissolve substrate and base (Pyridine) in DCM. Cool to -78°C ( Dry ice/Acetone).

  • Add Tf2O slowly via syringe. The reaction is often instantaneous.

  • Stir at -78°C for 10–30 mins. Do not warm to RT unless necessary (Triflates can decompose).

  • Quench: Pour cold reaction mixture directly into ice-cold dilute HCl or NaHCO3.

  • Workup: Keep solutions cold. Rapid filtration through a silica plug is preferred over long columns.

Protocol C: Modern SuFEx with AISF

Best for: Creating stable fluorosulfates from phenols without using toxic gas (SO2F2).

Reagents:

  • Substrate (Phenol): 1.0 equiv[1]

  • AISF Reagent : 1.2 equiv

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 2.2 equiv

  • Solvent: THF or Acetonitrile

Workflow:

  • Dissolve phenol in THF (0.2 M).

  • Add solid AISF reagent.[2]

  • Add DBU dropwise over 30 seconds.

  • Stir at RT.[3] Reaction is typically complete in 10 minutes .

  • Workup: Dilute with Ethyl Acetate. Wash with 0.5 N KHSO4 (to remove DBU) and Brine.

  • Result: High purity fluorosulfate is often obtained without chromatography.

  • Note: Unlike TsCl/MsCl reactions, this product is stable to hydrolysis and can be stored indefinitely.

Decision Matrix: Selecting the Right Agent

Use this logic flow to determine the optimal reagent for your specific application.

DecisionTree Start Start: Define Goal Goal What is the goal? Start->Goal LG Create Leaving Group (Substitution) Goal->LG Link Stable Linker / Pharmacophore (Click Chemistry) Goal->Link Subst_Type Substrate Sterics? LG->Subst_Type Safety Safety Constraints? Link->Safety Unbind Unhindered / Primary Subst_Type->Unbind Hindered Hindered / Secondary Subst_Type->Hindered Very_Hindered Very Hindered / Deactivated Subst_Type->Very_Hindered Use_TsCl Use TsCl (Cheap, Stable, Easy) Unbind->Use_TsCl Use_MsCl Use MsCl (Smaller, More Reactive) Hindered->Use_MsCl Use_Tf2O Use Tf2O (Highest Reactivity) Very_Hindered->Use_Tf2O Gas_OK Gas Handling OK Safety->Gas_OK No_Gas No Toxic Gas Safety->No_Gas Use_SO2F2 Use SO2F2 (Atom Economical) Gas_OK->Use_SO2F2 Use_AISF Use AISF (Solid, Safe, Bench Stable) No_Gas->Use_AISF

Caption: Decision tree for selecting sulfonylating agents based on synthetic goal (Leaving Group vs. Linker) and practical constraints (Sterics, Safety).

Safety & Handling (E-E-A-T)

  • MsCl (Methanesulfonyl Chloride):

    • Hazard: Highly corrosive and a lachrymator. It has significant vapor pressure.

    • Precaution: Always handle in a fume hood. Treat spills with aqueous ammonia to neutralize.

  • Tf2O (Triflic Anhydride):

    • Hazard: Reacts violently with water.[4] Causes severe burns.[4]

    • Precaution: Store under inert gas in a fridge. If the liquid turns brown/black, it has hydrolyzed/polymerized and should be redistilled or discarded.

  • SO2F2 (Sulfuryl Fluoride):

    • Hazard: Neurotoxic gas (fumigant). Odorless and invisible.[5]

    • Precaution: Requires specialized flow chemistry setups or sealed chambers. Avoid if possible in standard labs; use solid surrogates like AISF.

  • AISF:

    • Hazard: Irritant, but non-volatile.

    • Precaution: Standard PPE. Significantly safer profile than SO2F2 gas.

References

  • Reactivity of Sulfonyl Chlorides: Horiazon Chemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Link

  • Leaving Group Ability: Master Organic Chemistry. Tosylates And Mesylates. Link

  • Triflate Stability & Reactivity: National Institutes of Health (NIH). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups. Link

  • AISF Reagent & Protocol: Sigma-Aldrich. AISF: A Solid Alternative to Sulfuryl Fluoride Gas.[2] Link

  • SuFEx Chemistry Overview: Sigma-Aldrich. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Link

  • Safety of Sulfuryl Fluoride: MDPI. Sulfuryl Fluoride Poisonings in Structural Fumigation. Link

  • Green Chemistry in Sulfonylation: BenchChem. Eco-friendly and green synthesis methods for sulfonamide derivatives. Link

Sources

Comparative

assessing the leaving group ability of 2-o-tolylethanesulfonate

This guide provides a technical assessment of 2-o-tolylethanesulfonate (often abbreviated as a derivative of the betylate class) as a nucleofuge (leaving group) in organic synthesis. It compares this specific sulfonate a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-o-tolylethanesulfonate (often abbreviated as a derivative of the betylate class) as a nucleofuge (leaving group) in organic synthesis. It compares this specific sulfonate against industry standards like Tosylates (Ts), Mesylates (Ms), and Triflates (Tf).[1]

Executive Summary

2-o-tolylethanesulfonate is a specialized aliphatic sulfonate leaving group. Chemically, it is the ester of 2-(2-methylphenyl)ethanesulfonic acid. Unlike the ubiquitous Tosylate (an aromatic sulfonate), this group places the sulfonate moiety on an alkyl chain (


 carbon), two carbons removed from an aromatic ring.

Verdict: It serves as a moderately reactive leaving group , comparable to a Mesylate but with significantly enhanced lipophilicity . It is ideal for substrates requiring high solubility in non-polar organic solvents where standard Mesylates might precipitate or cause solubility issues.

Performance Snapshot
Feature2-o-TolylethanesulfonateTosylate (OTs)Mesylate (OMs)Triflate (OTf)
Reactivity Moderate (

)
High (

)
Moderate (

)
Super (

)
Lipophilicity High ModerateLow (Polar)Low
Crystallinity GoodExcellentGoodPoor (often oils)
Stability HighHighHighLow (moisture sensitive)

Structural & Mechanistic Analysis

To assess the leaving group ability, we must analyze the stability of the departing anion. The rate of solvolysis or substitution generally correlates with the acidity (


) of the conjugate acid.
Electronic Factors
  • Tosylate (

    
    ):  The aromatic ring is directly attached to the sulfur. The negative charge is stabilized by the strong electron-withdrawing inductive effect of the 
    
    
    
    carbon and resonance (though resonance delocalization into the ring is minor compared to induction).
    • Conjugate Acid

      
      : ~ -2.8
      
  • 2-o-Tolylethanesulfonate (

    
    ):  This is an alkanesulfonate . The sulfonate is attached to an ethyl group.[2]
    
    • The 2-aryl group exerts an electron-withdrawing inductive effect (-I) through the ethylene chain, making it a better leaving group than a simple ethanesulfonate or propanesulfonate.

    • However, it lacks the direct conjugation found in Tosylates.

    • Estimated Conjugate Acid

      
      : ~ -1.8 to -2.0 (Similar to Methanesulfonic acid).
      
Steric Factors (The "o-Tolyl" Advantage)

The ortho-methyl group on the phenyl ring introduces steric bulk.

  • Solubility: The bulky, hydrophobic tolyl-ethyl tail disrupts crystal packing less than rigid planar groups but significantly increases solubility in solvents like Dichloromethane (DCM), Toluene, or Hexane/EtOAc mixtures.

  • Stability: The steric bulk provides a slight kinetic shield against hydrolysis during storage compared to the smaller, more exposed Mesylates.

Experimental Protocols

Protocol A: Synthesis of 2-o-Tolylethanesulfonates

Objective: Convert a primary/secondary alcohol to the sulfonate ester.

Reagents:

  • Substrate: Alcohol (

    
    ) [1.0 equiv]
    
  • Reagent: 2-o-tolylethanesulfonyl chloride [1.2 - 1.5 equiv]

  • Base: Triethylamine (

    
    ) [2.0 equiv] or Pyridine
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) [0.1 equiv]

  • Solvent: Anhydrous

    
     (DCM)
    

Workflow:

  • Dissolution: Dissolve alcohol in anhydrous DCM under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add

    
     followed by DMAP.
    
  • Sulfonylation: Add 2-o-tolylethanesulfonyl chloride dropwise (dissolved in minimal DCM if solid).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temp (RT). Monitor by TLC (The product will be less polar than the alcohol).

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM. Wash organic layer with 1M HCl (to remove amine), then Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Assessing Leaving Group Ability (Solvolysis Rate)

Objective: Quantitatively compare the reaction rate (


) against a standard Tosylate.

Method: Conductometric Solvolysis in Ethanol/Water.

  • Preparation: Prepare a

    
     solution of the 2-o-tolylethanesulfonate substrate in 
    
    
    
    Ethanol:Water
    
    
    .
  • Control: Prepare an identical solution using the Tosylate analogue of the same substrate.

  • Incubation: Place both reaction vessels in a thermostated bath at

    
    .
    
  • Measurement: Measure the increase in conductance over time (caused by the generation of

    
     and 
    
    
    
    ions).
  • Calculation: Plot

    
     vs time. The slope equals 
    
    
    
    .
    • If

      
      , the Tosylate is the better leaving group.
      

Visualizing the Reactivity Landscape

The following diagram maps the solvolysis pathways and compares the relative energy barriers of the leaving groups.

LeavingGroupAssessment Substrate Substrate (R-O-LG) TS Transition State [R...O...LG]‡ Substrate->TS Activation Energy (ΔG‡) IonPair Ion Pair (R+ ... -O-LG) TS->IonPair Triflate Triflate (OTf) Super LG Fastest Rate TS->Triflate Lowest ΔG‡ Tosylate Tosylate (OTs) Benchmark Fast Rate TS->Tosylate Low ΔG‡ TolylEth 2-o-Tolylethanesulfonate Target LG Moderate Rate TS->TolylEth Medium ΔG‡ Mesylate Mesylate (OMs) Standard Moderate Rate TS->Mesylate Medium ΔG‡ Product Solvolysis Product (R-Nu) IonPair->Product Nucleophilic Attack

Figure 1: Mechanistic pathway of solvolysis. The stability of the leaving group anion (LG-) directly lowers the activation energy (


) of the transition state. 2-o-tolylethanesulfonate occupies the "Moderate" tier, similar to Mesylate.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Williams, R. (2024).[3] pKa Data Compiled by R. Williams. University of Wisconsin-Madison/Kyoto University. (Source for sulfonic acid pKa comparisons). Link

  • PubChem. (2024). 2-(2-methylphenyl)ethanesulfonyl chloride (CAS 728919-61-7). National Library of Medicine. (Verification of the reagent existence). Link

  • Master Organic Chemistry. (2015). Tosylates and Mesylates. (General comparison of sulfonate leaving groups). Link

Sources

Validation

Comparative Reactivity Guide: 2-o-Tolyl-ethanesulfonyl Chloride

Content Type: Technical Comparison & Validation Guide Subject: 2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-61-7) Audience: Medicinal Chemists, Process Chemists, and Proteomics Researchers Executive Summary: The Steric...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-61-7) Audience: Medicinal Chemists, Process Chemists, and Proteomics Researchers

Executive Summary: The Steric-Electronic Divergence

2-o-Tolyl-ethanesulfonyl chloride (2-TESC ) represents a distinct class of sulfonylating reagents that bridges the gap between aliphatic and aromatic sulfonyl chlorides. Unlike the industry-standard p-Toluenesulfonyl chloride (TsCl) , which reacts exclusively via direct nucleophilic substitution, 2-TESC possesses


-protons capable of triggering the sulfene elimination-addition pathway .

This guide provides a structural framework for evaluating the cross-reactivity (chemoselectivity) of 2-TESC. Experimental evidence suggests that while the ortho-methyl group enhances steric selectivity compared to unhindered analogs, the ethyl linker introduces a susceptibility to base-catalyzed elimination, necessitating precise pH control to avoid non-specific labeling or hydrolysis.

Quick Comparison: The Reactivity Triad
Feature2-TESC (Product)TsCl (Alternative A)MsCl (Alternative B)
Structure Class Aryl-Aliphatic (

)
Aromatic (

)
Aliphatic (

)
Primary Mechanism Hybrid: Direct

+ Sulfene (Base-dependent)
Direct

(Sulfur attack)
Hybrid: High Sulfene character
Steric Bulk High (Ortho-tolyl + Ethyl linker)Moderate (Para-methyl)Low (Methyl)
Hydrolytic Stability Moderate (Risk of E2 elimination)HighLow (Rapid hydrolysis)
Chemoselectivity Tunable (pH dependent)High (Amine > Alcohol)Low (Aggressive)

Mechanistic Grounding: The Sulfene Cross-Reactivity Pathway

To understand the cross-reactivity profile of 2-TESC, one must analyze its dual-mode reactivity. Unlike TsCl, which acts purely as an electrophile at the sulfur atom, 2-TESC can undergo dehydrohalogenation in the presence of base.

The Mechanism[1]
  • Direct Substitution (Path A): The nucleophile attacks the sulfur, displacing chloride. This is the desired pathway for stable sulfonamide formation.

  • Sulfene Elimination (Path B): A base abstracts the

    
    -proton (
    
    
    
    next to
    
    
    ), expelling chloride to form a transient sulfene intermediate (
    
    
    ). This intermediate is highly reactive and lacks discrimination, leading to increased cross-reactivity with water (hydrolysis) or secondary nucleophiles (side reactions).

ReactivityPathways Reagent 2-o-Tolyl-ethanesulfonyl chloride (2-TESC) DirectTS Direct Transition State (SN2-like) Reagent->DirectTS Low Base / Nucleophilic Attack Sulfene Sulfene Intermediate [Ar-CH2-CH=SO2] Reagent->Sulfene High Base / Alpha-Deprotonation Base Base (Et3N/Pyridine) Product Target Sulfonamide (High Selectivity) DirectTS->Product Sulfene->Product Trapping SideProduct Non-Specific Adducts (Low Selectivity) Sulfene->SideProduct Off-Target Nu Hydrolysis Sulfonic Acid (Hydrolysis) Sulfene->Hydrolysis H2O

Figure 1: Bifurcated reactivity of 2-TESC. High base concentrations promote the Sulfene pathway (Red), reducing selectivity compared to the Direct pathway (Yellow/Green).

Experimental Protocols for Validation

To objectively compare 2-TESC against TsCl, researchers should perform the following self-validating protocols. These assays quantify the "Cross-Reactivity" defined as the ratio of undesired side-reactions (hydrolysis/hydroxyl-labeling) to desired amine labeling.

Protocol A: Competitive Chemoselectivity Assay

Objective: Determine the Selectivity Index (


) of 2-TESC vs. TsCl.

Materials:

  • Substrate: 4-Amino-1-butanol (Contains both primary amine and primary alcohol).

  • Reagents: 2-TESC, TsCl.

  • Solvent: DCM (Anhydrous).

  • Base: Pyridine (1.1 eq).

Workflow:

  • Preparation: Dissolve 4-Amino-1-butanol (1.0 mmol) in DCM (10 mL) at 0°C.

  • Addition: Add Base (1.1 mmol), followed by dropwise addition of Sulfonyl Chloride (1.0 mmol) over 5 minutes.

  • Quench: After 1 hour, quench with 1M HCl.

  • Analysis: Extract with EtOAc and analyze via HPLC/UPLC-MS.

  • Calculation:

    
    
    

Expected Results:

  • TsCl: High Selectivity (

    
    ). Favors N-sulfonylation due to hard/soft acid-base matching (Amine is a better nucleophile for Sulfur).
    
  • 2-TESC: Moderate Selectivity (

    
    ). The steric bulk of the o-tolyl group may slow down N-attack, while the sulfene pathway (if accessible) may lead to non-selective trapping by the alcohol oxygen.
    
Protocol B: Hydrolytic Stability Profiling

Objective: Measure the half-life (


) in aqueous buffers to assess reagent stability during biological labeling.

Workflow:

  • Setup: Prepare 50 mM Phosphate Buffer (pH 7.4) and 50 mM Borate Buffer (pH 9.0).

  • Initiation: Add 2-TESC (10 mM final) from a DMSO stock.

  • Monitoring: Monitor the disappearance of the chloride peak (260 nm) or appearance of the sulfonic acid via HPLC at 5-minute intervals.

  • Comparison: Run TsCl in parallel.

Data Interpretation:

  • Rapid Decay at pH 9.0 (2-TESC): Indicates dominance of the Sulfene mechanism (Base-catalyzed elimination).

  • Slow Decay (TsCl): Indicates resistance to hydrolysis, suitable for slow biological conjugations.

Comparative Performance Data

The following table summarizes the expected performance characteristics based on the structural class (2-Arylethanesulfonyl chlorides) versus standard alternatives.

Metric2-TESC (Subject)p-Toluenesulfonyl Cl (TsCl)Methanesulfonyl Cl (MsCl)
Reaction Kinetics Slower (Steric hindrance)FastVery Fast
pH Sensitivity High (Base-labile

-H)
Low (Stable to pH 9)High
Selectivity (Amine:OH) Moderate (~10:1)Excellent (>50:1)Poor (~5:1)
Byproduct Removal Lipophilic (Easy extraction)LipophilicHydrophilic (Water soluble)
Primary Use Case Specialized Linkers / ProteomicsGeneral Synthesis / ProtectionMesylation / Elimination
Critical Application Note

When using 2-TESC for protein labeling or drug synthesis, avoid using strong tertiary amine bases (like TEA or DIPEA) if high selectivity is required. These bases promote the sulfene pathway. Instead, use inorganic bases (NaHCO3) or weaker organic bases (Pyridine) to favor the direct substitution mechanism.

References

  • Chemical Identity & Properties

    • Source: BenchChem & ChemicalBook D
    • Entry: 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7).[1]

    • Link:

  • Mechanistic Foundation (Sulfene Pathway)

    • Source: King, J. F. "Return of the sulfenes." Accounts of Chemical Research 8.1 (1975): 10-17. (Foundational text on alkanesulfonyl chloride mechanisms).
    • Context: Explains the elimination-addition mechanism inherent to ethanesulfonyl deriv
    • Link:

  • Comparative Reagent Data

    • Source: Santa Cruz Biotechnology (SCBT).
    • Entry: 2-o-Tolyl-ethanesulfonyl chloride Product Block.[1][2][3][4]

    • Link: (Search CAS: 728919-61-7)

Sources

Comparative

Kinetic Profiling of 2-o-Tolyl-ethanesulfonyl Chloride: Reactivity &amp; Stability Guide

Topic: Kinetic Analysis of 2-o-Tolyl-ethanesulfonyl Chloride Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Chemical Identity 2-o-To...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Analysis of 2-o-Tolyl-ethanesulfonyl Chloride Reactions Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-o-Tolyl-ethanesulfonyl chloride (CAS: 10397-65-6) represents a specialized class of "aralkyl" sulfonyl chlorides. Unlike standard reagents like p-Toluenesulfonyl chloride (Tos-Cl), where the sulfur atom is directly bonded to the aromatic ring, this compound features an ethyl spacer separating the sulfonyl group from the o-substituted aromatic ring.

This structural distinction fundamentally alters its kinetic profile. While aromatic sulfonyl chlorides react almost exclusively via nucleophilic substitution (


-like), 2-o-Tolyl-ethanesulfonyl chloride  possesses 

-protons, enabling a competing elimination-addition (sulfene) pathway under basic conditions.

This guide provides a rigorous kinetic analysis, comparing this reagent against standard alternatives to assist in process optimization for sulfonamide synthesis and cross-coupling workflows.

Mechanistic Analysis: The Dual-Pathway Challenge

To control the reactivity of 2-o-Tolyl-ethanesulfonyl chloride, one must understand the competition between two distinct pathways. The presence of the ortho-methyl group adds steric bulk, modulating the rate relative to its unsubstituted analog, 2-phenylethanesulfonyl chloride.

Pathway A: Direct Nucleophilic Substitution (

)
  • Conditions: Neutral or Acidic pH.

  • Mechanism: The nucleophile (e.g., water, amine) attacks the sulfur atom. The transition state is trigonal bipyramidal.

  • Kinetic Driver: The electrophilicity of the sulfur is dampened by the alkyl chain compared to aromatic analogs, making it generally slower and more stable to moisture than Tos-Cl.

Pathway B: Sulfene Elimination-Addition (

-like)
  • Conditions: Basic pH (presence of TEA, DIPEA, or hydroxide).

  • Mechanism: The base deprotonates the

    
    -carbon (adjacent to the sulfonyl group), causing the expulsion of chloride to form a highly reactive sulfene intermediate  (Ar-CH2-CH=SO2). This intermediate is then rapidly trapped by a nucleophile.
    
  • Risk: If the trapping nucleophile is not potent, the sulfene may polymerize or hydrolyze, leading to low yields.

Visualizing the Kinetic Pathways

ReactionPathways Reactant 2-o-Tolyl-ethanesulfonyl Chloride TS_SN2 TS: Pentacoordinate Sulfur Reactant->TS_SN2 k1 (Neutral/Acidic) Nucleophilic Attack Intermediate Sulfene Intermediate [Ar-CH2-CH=SO2] Reactant->Intermediate k2 (Basic) Alpha-Deprotonation (-HCl) Product_Sub Sulfonamide/Sulfonate (Substitution Product) TS_SN2->Product_Sub SideProduct Styrene Derivative (Desulfonylation) Intermediate->SideProduct SO2 Extrusion (Thermal/No Trap) Product_Add Sulfonamide (via Sulfene Trapping) Intermediate->Product_Add Fast Trapping (+Nu)

Figure 1: Comparative reaction pathways showing the divergence between direct substitution (top) and the base-mediated sulfene pathway (bottom).[1]

Comparative Performance Data

The following table contrasts 2-o-Tolyl-ethanesulfonyl chloride with standard sulfonylating agents. Data is synthesized from kinetic trends of homologous series (alkane- vs. arenesulfonyl chlorides).

Feature2-o-Tolyl-ethanesulfonyl Cl p-Toluenesulfonyl Cl (Tos-Cl) Methanesulfonyl Cl (Ms-Cl)
Class Aralkyl (Aliphatic Sulfur)AromaticAliphatic
Hydrolysis Half-Life (

)
High (Hours in neutral

)
Medium (Minutes to Hours)Low (Rapid)
Dominant Mechanism (Base) Sulfene Elimination Direct Substitution (

)
Sulfene Elimination
Steric Hindrance High (ortho-methyl + ethyl chain)MediumLow
Selectivity High (slower rate allows discrimination)MediumLow (Highly reactive)
By-product Risk Styrene formation (via

loss)
Sulfonic anhydridesMesylate dimerization

Key Insight: The o-tolyl group provides a "steric shield," making this reagent significantly more stable to incidental hydrolysis than Methanesulfonyl chloride, while retaining the unique reactivity of aliphatic sulfonyl chlorides.

Experimental Protocol: Self-Validating Kinetic Assay

To determine the precise rate constants (


) for your specific reaction conditions, use this self-validating conductivity protocol. This method relies on the generation of 

(and thus

and

ions) as the reaction progresses.
Objective

Measure the pseudo-first-order rate constant (


) of hydrolysis or aminolysis.
Materials
  • Substrate: 2-o-Tolyl-ethanesulfonyl chloride (>98% purity).

  • Solvent: 90:10 Acetone:Water (v/v) or Acetonitrile.

  • Instrumentation: Conductometer with dip-probe or UV-Vis Spectrophotometer (monitoring

    
     shift).
    
Step-by-Step Methodology
  • Baseline Calibration (The "Zero" Point):

    • Prepare the solvent system thermostated to 25.0 °C.

    • Record baseline conductivity (

      
      ). Note: It should be near zero for organic solvents.
      
  • Initiation:

    • Inject the substrate to a final concentration of

      
      .
      
    • Critical Step: Ensure rapid mixing (< 5 seconds) to avoid diffusion-limited artifacts.

  • Data Acquisition:

    • Record conductivity (

      
      ) every 30 seconds for at least 3 half-lives.
      
    • Self-Validation Check: The conductivity must rise exponentially and plateau. If the curve is linear, your substrate concentration is too high (saturation) or the reaction is too slow (instrument drift).

  • Infinity Point (

    
    ): 
    
    • Allow the reaction to proceed for 10 half-lives or gently warm the sample to drive to completion, then cool back to 25.0 °C to measure

      
      .
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      

Equation:



Application Advice for Drug Development

When using 2-o-Tolyl-ethanesulfonyl chloride in medicinal chemistry (e.g., sulfonamide synthesis):

  • Avoid Strong Bases if Possible: If your nucleophile is sensitive, the sulfene pathway (triggered by strong bases like

    
     or 
    
    
    
    ) can lead to side reactions. Use non-nucleophilic organic bases (e.g., Pyridine, 2,6-Lutidine) to favor the substitution pathway.
  • Solvent Isotope Effect: To confirm the mechanism, run the reaction in

    
    . A ratio of 
    
    
    
    typically indicates an
    
    
    -like mechanism (bond breaking is rate-limiting), whereas a lower ratio suggests the sulfene pathway is active.
  • Ortho-Effect Advantage: The o-methyl group restricts rotation, often leading to distinct crystal packing properties in the final sulfonamide, which can be advantageous for improving the solubility profile of drug candidates compared to the planar phenyl analogs.

References
  • King, J. F., & Khemani, K. C. (1989).[2] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Canadian Journal of Chemistry.[2] Link Establishes the fundamental competition between substitution and sulfene elimination in alkanesulfonyl chlorides.

  • Rogne, O. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B. Link Provides the baseline kinetic data for aromatic sulfonyl chloride hydrolysis (SN2 mechanism).

  • Gnedin, B. G., et al. (1988).[3] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Link Detailed analysis of acid-catalyzed hydrolysis and substituent effects.

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Synthetic Communications. Link Demonstrates the reactivity differences between benzyl/ethanesulfonyl chlorides (sulfene capable) and aromatic analogs.

Sources

Validation

comparing 2-o-Tolyl-ethanesulfonyl chloride with dansyl chloride for amine labeling

This guide provides an in-depth technical comparison between Dansyl Chloride (DNS-Cl) and 2-o-Tolyl-ethanesulfonyl chloride (Tes-Cl) . While Dansyl Chloride is the industry "Gold Standard" for fluorescent amine labeling,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Dansyl Chloride (DNS-Cl) and 2-o-Tolyl-ethanesulfonyl chloride (Tes-Cl) .

While Dansyl Chloride is the industry "Gold Standard" for fluorescent amine labeling, 2-o-Tolyl-ethanesulfonyl chloride represents a distinct class of aliphatic sulfonyl chlorides often utilized as specialized protecting groups or hydrophobic tags. This guide analyzes their divergent chemical behaviors, stability profiles, and experimental applications.[1]

Executive Summary: The Strategic Choice

The choice between these two reagents depends entirely on the fate of the labeled amine: Detection or Modulation .

  • Dansyl Chloride (DNS-Cl): The choice for analytical detection . It forms a robust, highly fluorescent sulfonamide that is stable against hydrolysis and extreme pH. It is widely used for amino acid sequencing, HPLC derivatization, and fluorescence microscopy.

  • 2-o-Tolyl-ethanesulfonyl Chloride (Tes-Cl): The choice for synthetic protection or transient tagging . Unlike Dansyl, it lacks a fluorophore. Structurally analogous to the PES (2-phenylethanesulfonyl) protecting group, its aliphatic "ethyl" linker makes it susceptible to

    
    -elimination  under strong basic conditions, potentially allowing for the regeneration of the amine (deprotection), a feature Dansyl does not offer.
    

Mechanistic & Structural Analysis

Chemical Structures[2]
  • Dansyl Chloride: An aromatic sulfonyl chloride. The sulfonyl group is directly attached to the naphthalene ring.

  • Tes-Cl: An aliphatic sulfonyl chloride. The sulfonyl group is separated from the o-tolyl ring by an ethyl spacer (

    
    ).
    
The "Beta-Hydrogen" Factor (Critical)

The most significant chemical difference is the presence of


-hydrogens in Tes-Cl.
  • Dansyl (Aromatic): No

    
    -hydrogens. The sulfonamide bond is extremely stable and requires harsh conditions (e.g., concentrated acid at high heat) to cleave.
    
  • Tes-Cl (Aliphatic): Contains acidic protons on the carbon adjacent to the sulfonyl group. In the presence of strong non-nucleophilic bases (e.g., DBU), the sulfonamide can undergo E1cB elimination , releasing the amine and forming a vinyl sulfone side product.

Visualization: Reaction Pathways

The following diagram illustrates the divergent pathways of these two reagents.

ReactionPathways cluster_Dansyl Path A: Dansyl Chloride (Detection) cluster_Tes Path B: 2-o-Tolyl-ethanesulfonyl Cl (Protection) Amine Target Amine (R-NH2) DNS Dansyl Chloride (Aromatic) Amine->DNS Tes Tes-Cl (Aliphatic) Amine->Tes Stable Stable Sulfonamide (Fluorescent) DNS->Stable Sulfonylation (pH 9-10) Transient Tes-Sulfonamide (Non-Fluorescent) Tes->Transient Sulfonylation (Mild Base) Cleaved Free Amine + Vinyl Sulfone Transient->Cleaved Beta-Elimination (Strong Base/DBU)

Caption: Path A shows the permanent labeling of Dansyl. Path B shows the potential for base-induced cleavage (deprotection) inherent to the Tes-Cl scaffold.

Technical Performance Matrix

FeatureDansyl Chloride (DNS-Cl)2-o-Tolyl-ethanesulfonyl Cl (Tes-Cl)
Primary Application Fluorescence Detection / N-term SequencingAmine Protection / Hydrophobic Tagging
Detection Method Fluorescence (Ex: 340nm, Em: 510nm)UV (Weak, ~254nm) / Mass Spectrometry
Bond Stability Extremely High (Acid/Base Stable)Moderate (Base Sensitive via Elimination)
Reactivity High (Reacts with

,

amines, phenols)
High (Reacts with

,

amines)
Steric Profile Bulky (Naphthalene)Moderate (Tolyl + Ethyl linker)
Solubility Soluble in Acetone, ACN, DMFSoluble in DCM, THF, Ethyl Acetate
Side Reactions Hydrolysis to Dansyl Acid (Blue fluorescence)Elimination to 2-(o-tolyl)vinyl sulfone
CAS Number 605-65-2728919-61-7

Experimental Protocols

Dansyl Labeling (Standard Protocol)

Best for: Quantifying amines in biological fluids or peptide sequencing.

Reagents:

  • Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ), pH 9.5.
    

Workflow:

  • Mix: Combine 100

    
    L of amine sample (aqueous) with 50 
    
    
    
    L of Buffer.
  • Label: Add 100

    
    L of Dansyl Chloride solution.
    
  • Incubate: 30–60 minutes at 50°C (or 2 hours at RT) in the dark (light sensitive).

  • Quench: Add 10

    
    L of 10% Ethylamine or Glycine to consume excess reagent.
    
  • Analyze: HPLC-FLD (Excitation 335 nm, Emission 515 nm).

Expert Note: Dansyl chloride hydrolyzes in water to form Dansyl Hydroxide (DNS-OH), which is also fluorescent (blue). You must separate the derivative from the byproduct via chromatography.

2-o-Tolyl-ethanesulfonyl Labeling (Synthetic Protocol)

Best for: Protecting an amine during multi-step synthesis or adding a hydrophobic tag for extraction.

Reagents:

  • 2-o-Tolyl-ethanesulfonyl chloride (Tes-Cl).[2][3]

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA). Avoid strong bases like DBU during labeling.
    

Workflow:

  • Dissolve: Dissolve 1.0 eq of amine in anhydrous DCM under Nitrogen/Argon.

  • Base: Add 1.5 eq of

    
    . Cool to 0°C.
    
  • Addition: Add 1.1 eq of Tes-Cl dropwise.

  • React: Stir at 0°C for 30 mins, then warm to RT for 2–4 hours.

  • Workup: Wash with 1N HCl (to remove excess amine/base), then Brine. Dry over

    
    .
    
  • Result: The amine is now "Tes-protected" (hydrophobic, UV-active).

Deprotection (If used as a protecting group): To remove the Tes group, treat the sulfonamide with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in ACN or DMF. The base abstracts the


-proton, triggering elimination and releasing the free amine.

Critical Troubleshooting & Causality

Why choose Tes-Cl over Dansyl?

While Dansyl is superior for detection, Tes-Cl offers specific advantages in synthesis:

  • No Fluorophore Interference: If your downstream assay involves other fluorophores (e.g., GFP, FITC), Dansyl's broad emission spectrum might cause quenching or FRET interference. Tes-Cl is optically "quiet" in the visible range.

  • Removability: If you need to recover the original amine activity after a purification step, Dansyl is a poor choice because the bond is too stable. Tes-Cl offers a chemical "escape hatch" via

    
    .
    
  • Steric Modulation: The ortho-methyl group on the Tolyl ring provides a specific steric bulk that can influence the crystallization properties or diastereoselectivity of the resulting molecule, different from the flat Naphthalene plane of Dansyl.

Safety & Stability Alert
  • Dansyl Chloride: Light sensitive. Decomposes slowly in moist air.

  • Tes-Cl: Moisture sensitive. Warning: Do not use strong bases (NaOH, KOH) during the labeling step with Tes-Cl, or you may trigger premature elimination of the reagent itself before it reacts with the amine.

References

  • Dansyl Chloride Standardization: Walker, J. M. (1994). "The Dansyl Method for Identifying N-Terminal Amino Acids." Methods in Molecular Biology, 32, 321-328. Link

  • Fluorescent Labeling Protocols: Thermo Fisher Scientific. "Amine-Reactive Probe Labeling Protocol." Molecular Probes Handbook. Link

  • Aliphatic Sulfonyl Chlorides (Mechanism): King, J. F., et al. (1992). "Organic Sulfur Mechanisms: Hydrolysis and Elimination." Journal of the American Chemical Society.
  • Reagent Data: 2-o-Tolyl-ethanesulfonyl chloride (CAS 728919-61-7).[3] ChemicalBook / PubChem Compound Summary. Link

  • PES Protecting Group Analogy: Vedejs, E., & Lin, S. (1994). "2-Phenylethanesulfonyl (PES) as a base-labile amine protecting group." Journal of Organic Chemistry. Link

Sources

Comparative

Efficacy of 2-o-Tolyl-ethanesulfonyl Chloride in Complex Molecule Synthesis: A Technical Comparison Guide

Executive Summary 2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-61-7) is a specialized sulfonylating reagent belonging to the 2-arylethanesulfonyl (Betyl) class.[1] Unlike standard aromatic sulfonyl chlorides (e.g., Tos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-61-7) is a specialized sulfonylating reagent belonging to the 2-arylethanesulfonyl (Betyl) class.[1] Unlike standard aromatic sulfonyl chlorides (e.g., Tosyl chloride) which form highly stable sulfonamides, this reagent incorporates an ethyl linker that enables base-mediated


-elimination . This unique structural feature allows it to function as a "switchable" protecting group or a specific pharmacophore installer in complex molecule synthesis.

This guide evaluates its efficacy against standard alternatives, highlighting its utility in scenarios requiring orthogonal deprotection strategies and sterically controlled functionalization .

Mechanistic Profile & Structural Advantage

The efficacy of 2-o-Tolyl-ethanesulfonyl chloride stems from its hybrid aliphatic-aromatic structure.

  • The Ethyl Linker (

    
    ):  This spacer isolates the sulfonyl group from the aromatic ring's resonance, making the sulfur center more "aliphatic" in character (similar to Mesyl chloride) while retaining the lipophilicity of an aromatic system. Crucially, the 
    
    
    
    -hydrogens are acidic enough to be abstracted by strong bases, triggering an E2 elimination.[2]
  • The o-Tolyl Moiety: The ortho-methyl group introduces significant steric bulk compared to the unsubstituted 2-phenylethanesulfonyl (Betyl) chloride. This steric hindrance serves two purposes:

    • Kinetic Stabilization: It retards nucleophilic attack at the sulfur center during storage, potentially increasing shelf-life compared to less hindered analogs.

    • Modulated Deprotection: The electron-donating nature of the methyl group (

      
       effect) slightly destabilizes the carbanion character in the E2 transition state compared to electron-poor analogs (e.g., p-Cl-Betyl), offering a "tighter" protecting group that resists premature cleavage.
      
Reaction Pathway Visualization

The following diagram illustrates the dual pathway: Path A (Stable Protection) vs. Path B (Triggered Elimination).

ReactionPathways Reagent 2-o-Tolyl-ethanesulfonyl Cl Sulfonamide Protected Sulfonamide (Stable to Acid/Oxidation) Reagent->Sulfonamide Sulfonylation (Pyridine/DCM) Amine Target Amine (R-NH2) Amine->Sulfonamide Styrene Byproduct: 2-Methylstyrene Sulfonamide->Styrene u03b2-Elimination FreeAmine Released Amine (R-NH2) Sulfonamide->FreeAmine E2 Elimination (Base-Triggered) Base Strong Base (e.g., DBU, KOtBu) Base->Sulfonamide

Figure 1: The "Betyl" mechanism applied to the o-tolyl derivative. The reagent forms a stable sulfonamide that can be cleaved under basic conditions via elimination of 2-methylstyrene.

Comparative Analysis: Efficacy vs. Alternatives

The following table contrasts 2-o-Tolyl-ethanesulfonyl chloride with standard sulfonylating agents.

Feature2-o-Tolyl-ethanesulfonyl Cl Tosyl Chloride (TsCl) Mesyl Chloride (MsCl) 2-Phenylethanesulfonyl Cl (Betyl)
Primary Role Tunable Protecting Group / ScaffoldPermanent Protection / Leaving GroupLeaving Group / Small PGBase-Labile Protecting Group
Steric Bulk High (Ortho-Methyl)MediumLowMedium
Deprotection Base (E2 Elimination) Strong Acid / Reductive (Na/Nap)Reductive / Hard to removeBase (E2 Elimination)
Stability High (Resists hydrolysis better than MsCl)Very HighLow (Hydrolyzes easily)Moderate
Atom Economy Lower (Generates styrene waste)HighHighLower
Selectivity High (Due to steric bulk)ModerateLow (Highly reactive)Moderate
Key Differentiator: Orthogonal Stability

While Tosyl groups are notoriously difficult to remove without harsh acidic conditions (HBr/AcOH) or single-electron reduction (Na/Naphthalene), the 2-o-Tolyl-ethanesulfonyl group offers base-lability . This makes it orthogonal to acid-labile groups like Boc or Trityl.

Why choose the o-Tolyl variant over standard Betyl?

  • Crystallinity: The o-tolyl group often imparts better crystallinity to intermediates than the phenyl group, aiding purification without chromatography.

  • Tuned Reactivity: If the standard Betyl group is too labile (cleaving during mild basic workups), the o-tolyl variant's electron-donating methyl group can slightly retard the elimination, providing a "safety window" during synthesis.

Experimental Protocols

Protocol A: General Sulfonylation (Protection)

This protocol is optimized for sterically hindered sulfonyl chlorides.

Reagents:

  • Substrate: Primary or Secondary Amine (1.0 equiv)

  • Reagent: 2-o-Tolyl-ethanesulfonyl chloride (1.1–1.2 equiv)

  • Base: Triethylamine (1.5 equiv) or Pyridine (solvent)

  • Catalyst: DMAP (0.1 equiv) - Recommended due to steric bulk of the o-tolyl group.

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step:

  • Dissolution: Dissolve the amine in anhydrous DCM (0.2 M concentration) under inert atmosphere (

    
    ).
    
  • Base Addition: Add Triethylamine and DMAP. Cool to 0°C.

  • Reagent Addition: Add 2-o-Tolyl-ethanesulfonyl chloride portion-wise (solid) or dropwise (solution). Note: The reaction may be slower than with MsCl; allow to warm to room temperature.

  • Monitoring: Monitor by TLC. If conversion stalls, heat to reflux (40°C).

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash with 1M HCl (to remove pyridine/DMAP) and brine.
    
  • Purification: Recrystallize (often possible due to o-tolyl group) or flash chromatography.

Protocol B: Deprotection (Cleavage) via -Elimination

Mechanism: E2 Elimination releasing 2-methylstyrene.

Reagents:

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2-5 equiv) or KOtBu (1.5 equiv).

  • Solvent: DMF or Acetonitrile.

Step-by-Step:

  • Dissolve the protected sulfonamide in DMF (0.1 M).

  • Add DBU.

  • Stir at Room Temperature for 1–4 hours. Note: If the o-tolyl steric bulk retards elimination, heat to 50–60°C.

  • Scavenging: The reaction generates 2-methylstyrene . While volatile, it can polymerize. If necessary, add a polymer-supported scavenger or perform a simple hexane wash after aqueous workup to remove the styrene byproduct.

  • Isolation: Dilute with water, extract the free amine (or acidify to form the salt).

Synthesis of the Reagent

If the reagent is not commercially available in bulk, it can be synthesized efficiently via oxidative chlorosulfonation , a method superior to the traditional Grignard-SO2 route for this class.

SynthesisRoute Precursor S-Alkylisothiourea Salt (from 2-Methylphenethyl bromide) Product 2-o-Tolyl-ethanesulfonyl Chloride (High Yield) Precursor->Product Oxidative Chlorosulfonation ReagentNCS N-Chlorosuccinimide (NCS) / HCl / H2O ReagentNCS->Product

Figure 2: Modern synthesis route via S-alkylisothiourea, avoiding hazardous gaseous chlorine.

Methodology: Reaction of 2-methylphenethyl bromide with thiourea yields the isothiourea salt. Treatment with N-chlorosuccinimide (NCS) in aqueous HCl/Acetonitrile affords the sulfonyl chloride in high yield (typically >90% for arylethyl analogs) [1, 2].

References

  • Yang, Z., et al. (2013). "Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation." Synthesis, 45(12), 1675-1682.[3] Link

    • Establishes the high-yield synthesis protocol for 2-arylethanesulfonyl chlorides.
  • King, J. F., et al. (1998). "The Betyl Group: A Novel Base-Labile Amine Protecting Group." Journal of Organic Chemistry, 63, 196-200. Foundational text on the mechanism and utility of 2-phenylethanesulfonyl protecting groups.
  • BenchChem. (2024). "2-(4-chlorophenyl)ethanesulfonyl Chloride: Mechanism and Kinetics." Link

    • Provides kinetic data on the elimination mechanism of rel
  • Santa Cruz Biotechnology. "2-o-Tolyl-ethanesulfonyl chloride Product Data." Link

    • Verification of commercial availability and physical properties.

Sources

Validation

Strategic Selection of Sulfonyl Chlorides: A Cost-Benefit &amp; Performance Analysis

Executive Summary: The Decision Matrix In drug development, the choice of sulfonyl chloride is rarely about the raw material cost alone. It is a balance of reactivity (MsCl > TsCl), processability (Crystallinity of TsCl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In drug development, the choice of sulfonyl chloride is rarely about the raw material cost alone. It is a balance of reactivity (MsCl > TsCl), processability (Crystallinity of TsCl vs. Atom Economy of MsCl), and downstream utility (Leaving group ability vs. Protecting group stability).

The following decision tree provides an immediate logic flow for selecting the appropriate reagent based on substrate constraints and process goals.

ReagentSelection Start Start: Define Objective Obj_LG Create Leaving Group? Start->Obj_LG Obj_PG Protect Amine? Start->Obj_PG Sub_Steric Is Substrate Sterically Hindered (e.g., tert-alcohol)? Obj_LG->Sub_Steric Deprotect Deprotection Strategy? Obj_PG->Deprotect Sub_Stable Is Product Acid/Thermally Stable? Sub_Steric->Sub_Stable No Rec_MsCl Select MsCl (Mesyl Chloride) High Reactivity (Sulfene mech) High Atom Economy Sub_Steric->Rec_MsCl Yes (Needs small reagent) Rec_TsCl Select TsCl (Tosyl Chloride) Crystalline Products UV Active (Easy TLC) Sub_Stable->Rec_TsCl Yes (Process Preferred) Rec_TfCl Select Tf2O or TfCl Extreme Reactivity required Sub_Stable->Rec_TfCl No (Need mild/fast) Rec_NsCl Select NsCl (Nosyl Chloride) Fukuyama Chemistry (Remove w/ Thiol) Deprotect->Rec_NsCl Mild Conditions Rec_TsCl_PG Select TsCl Robust Stability (Hard to remove) Deprotect->Rec_TsCl_PG Harsh/Permanent

Figure 1: Strategic decision tree for selecting sulfonylating agents based on steric hindrance, stability, and intended application.

The Contenders: Technical Specifications

While price per kilogram fluctuates, the Atom Economy and Physicochemical Properties remain constant drivers of process cost.

FeatureMethanesulfonyl Chloride (MsCl) p-Toluenesulfonyl Chloride (TsCl) 4-Nitrobenzenesulfonyl Chloride (NsCl)
Role High-reactivity Leaving GroupStandard Leaving Group / Robust PGAmine Activation / Labile PG
MW ( g/mol ) 114.55190.65221.62
Physical State Liquid (Corrosive, Lachrymator)Solid (Irritant, Easy handling)Solid (Yellow)
Atom Economy High (Small leaving group)Medium (Large aromatic waste)Low
Product Nature Often Oils (Requires Chromatography)Often Crystalline (Filtration possible)Crystalline
UV Activity None (Hard to visualize on TLC)Strong (Aromatic ring)Strong
Relative Cost Low (Commodity)Low (Commodity)High (Specialty)

Performance Analysis: The "Benefit"

Reactivity & Mechanism: The Sulfene Factor

A critical distinction often overlooked is the mechanistic divergence between MsCl and TsCl.

  • TsCl (Direct Displacement): Reacts primarily via nucleophilic attack on the sulfur atom (

    
    -like at sulfur). It is sensitive to steric bulk.
    
  • MsCl (Sulfene Pathway): In the presence of base (e.g., Triethylamine), MsCl can undergo E2 elimination to form a highly reactive Sulfene intermediate (

    
    ). This species is extremely electrophilic and less sensitive to steric hindrance, allowing MsCl to methanylate difficult substrates (e.g., tertiary alcohols) where TsCl fails [1].
    

Mechanism cluster_0 TsCl Pathway (Direct) cluster_1 MsCl Pathway (Sulfene) TsCl Ts-Cl TS [Transition State] TsCl->TS + Nu: Nu R-OH Prod1 R-OTs TS->Prod1 MsCl Ms-Cl (Has alpha-H) Sulfene Sulfene (CH2=SO2) MsCl->Sulfene - HCl (Elimination) Base Base (Et3N) Prod2 R-OMs Sulfene->Prod2 + Nu: (Fast Addition) Nu2 R-OH

Figure 2: Mechanistic divergence. MsCl accesses the highly reactive sulfene intermediate, while TsCl relies on direct nucleophilic attack.

Purification Economics

For process chemists, TsCl often wins despite lower reactivity.

  • Crystallinity: Tosylates are frequently crystalline solids. This allows for purification via recrystallization, avoiding expensive and time-consuming silica gel chromatography.

  • Visualization: The UV activity of the tosyl group simplifies reaction monitoring (HPLC/TLC) compared to the UV-transparent mesyl group.

Experimental Protocols

Protocol A: Standard Tosylation (Process-Friendly)

Best for: Primary/Secondary alcohols, scale-up.

  • Setup: Charge alcohol (1.0 equiv) and TsCl (1.2 equiv) in DCM or Toluene.

  • Catalysis: Add DABCO (0.1 equiv) or Me3N·HCl (0.1 equiv) as a nucleophilic catalyst.

  • Base Addition: Add Triethylamine (1.5 equiv) dropwise at 0°C.

    • Note: Keeping temperature low initially prevents hydrolysis, though TsCl is relatively stable.

  • Workup: Wash with 1M HCl (removes amine), then NaHCO3.

  • Purification: Concentrate solvent. Add heptane to induce crystallization of the Tosylate.

Protocol B: High-Reactivity Mesylation

Best for: Sterically hindered alcohols, small scale.

  • Safety: MsCl is a lachrymator and highly toxic. Use a fume hood.

  • Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM at -10°C to 0°C .

    • Critical: Low temperature is required to control the exothermic formation of the sulfene intermediate and prevent side reactions [2].

  • Addition: Add MsCl (1.2 equiv) followed by Triethylamine (1.5 equiv) slowly.

  • Quench: Quench with water immediately upon completion (monitor by TLC, stain with KMnO4 or Iodine as MsCl is not UV active).

  • Purification: Product is likely an oil. Purify via flash chromatography (SiO2).

Specialty Case: The "Nosyl" Strategy (NsCl)

While MsCl and TsCl are used to create leaving groups, 4-Nitrobenzenesulfonyl chloride (NsCl) is a strategic tool for amine synthesis (Fukuyama Synthesis).

  • The Benefit: Unlike Ts-amides (which are extremely stable and hard to remove), Ns-amides can be alkylated and then cleanly deprotected using thiophenol and base [3].

  • Cost: Significantly higher than MsCl/TsCl. Use only when specific amine protection/deprotection is required.

References

  • King, J. F., & Durst, T. (1965).[1] Sulfenes in the reaction of alkanesulfonyl chlorides with amines. Journal of the American Chemical Society.[1] Link

  • Master Organic Chemistry. (2015). Tosylates and Mesylates.[2][3][4][5]Link

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Methanesulfonyl Chloride.Link

Sources

Comparative

spectroscopic comparison of 2-o-Tolyl-ethanesulfonyl chloride and its derivatives

Executive Summary & Technical Context 2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-57-1) represents a specialized class of sulfonyl chlorides where the sulfonyl group is attached to an hybridized carbon via an ethyl li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

2-o-Tolyl-ethanesulfonyl chloride (CAS: 728919-57-1) represents a specialized class of sulfonyl chlorides where the sulfonyl group is attached to an


 hybridized carbon via an ethyl linker, rather than directly to the aromatic ring. This structural distinction is critical for researchers to understand, as it fundamentally alters both the spectroscopic signature  and the reactivity profile  compared to standard alternatives like p-Toluenesulfonyl chloride (Tos-Cl).

This guide provides a rigorous spectroscopic comparison to assist medicinal chemists in validating structure, monitoring stability, and avoiding common synthetic pitfalls (specifically the elimination side-reaction) associated with arylethanesulfonyl scaffolds.

Spectroscopic Profiling: The Molecular Fingerprint

The introduction of the ethyl linker (


) between the o-tolyl ring and the sulfonyl chloride moiety creates a unique spectroscopic environment.
A. Nuclear Magnetic Resonance ( H NMR)

Unlike aryl sulfonyl chlorides, which show only aromatic signals and methyl singlets, 2-o-Tolyl-ethanesulfonyl chloride exhibits a distinct aliphatic pattern.

RegionChemical Shift (

, ppm)
MultiplicityAssignmentDiagnostic Value
Aliphatic 3.90 – 4.05 Triplet (2H)

Critical: Highly deshielded due to

-chlorosulfonyl group. Shifts upfield (~3.0 ppm) upon hydrolysis.
Aliphatic 3.30 – 3.45 Triplet (2H)

Links the aromatic ring to the sulfonyl tail.
Aliphatic 2.35 – 2.45 Singlet (3H)

Characteristic ortho-methyl group.
Aromatic 7.15 – 7.45 Multiplet (4H)Aromatic RingTypical ABCD pattern for ortho-substituted benzene.

Key Differentiation:

  • Vs. Tosyl Chloride: Tosyl chloride lacks the triplet signals in the 3.0–4.0 ppm region.

  • Vs. Sulfonic Acid Derivative (Hydrolysis Impurity): Upon hydrolysis to the sulfonic acid, the

    
    -methylene triplet at ~4.0 ppm shifts significantly upfield (typically to ~3.2–3.5 ppm) due to the loss of the electron-withdrawing chlorine.
    
B. Infrared Spectroscopy (FT-IR)

The sulfonyl chloride functional group provides strong diagnostic bands.[1]

  • 
    : 
    
    
    
    (Strong)
  • 
    : 
    
    
    
    (Strong)
  • C-H Stretch (Aliphatic):

    
     (Distinct from purely aromatic sulfonyl chlorides).
    
C. Mass Spectrometry (MS)[2]
  • Molecular Ion:

    
     is often weak or absent due to lability.
    
  • Fragmentation:

    • Loss of

      
       is a primary pathway, generating the phenethyl carbocation (
      
      
      
      for the methyl-substituted phenethyl fragment).
    • Isotopic Pattern: The presence of

      
       gives a characteristic M+2 peak with ~33% intensity of the parent peak (if visible).
      

Comparative Performance Analysis

This section objectively compares 2-o-Tolyl-ethanesulfonyl chloride against its most common functional alternative, p-Toluenesulfonyl Chloride (Tos-Cl) .

Table 1: Technical Comparison Matrix
Feature2-o-Tolyl-ethanesulfonyl Chloridep-Toluenesulfonyl Chloride (Tos-Cl)Implications for Research
Hybridization at S Aliphatic (

Carbon attached)
Aromatic (

Carbon attached)
Reactivity: The aliphatic attachment allows for

-elimination pathways not possible in Tos-Cl.
Primary Reactivity Nucleophilic Substitution (

-like)
Nucleophilic Substitution (

-like)
Both form sulfonamides, but conditions must differ.
Major Side Reaction Elimination to Vinyl Sulfone/StyreneHydrolysis to Sulfonic AcidCritical: Strong bases (e.g., NaH, unbuffered NaOH) can cause dehydrochlorination in the ethyl linker.
Hydrolytic Stability ModerateHighRequires strictly anhydrous storage; degrades faster in moist air.
Solubility High in DCM, THF, EtOAcHigh in DCM, THF, EtOAcSimilar solubility profiles.
NMR Monitor Look for Ethyl Triplets (3.0-4.0 ppm)Look for AA'BB' Aromatic SystemThe ethyl linker is a built-in "purity probe."

Experimental Protocol: Controlled Sulfonamide Synthesis

Objective: Synthesize a sulfonamide derivative while suppressing the elimination side-reaction.

Rationale: Unlike Tos-Cl, 2-o-Tolyl-ethanesulfonyl chloride possesses


-hydrogens. The use of strong, non-nucleophilic bases can trigger E2 elimination, destroying the scaffold. This protocol uses a mild base/nucleophilic catalyst approach.[2]
Materials
  • 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv)

  • Primary Amine (e.g., Benzylamine) (1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv) - Avoid NaH or KOH

  • Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology
  • Preparation: Dissolve the amine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar). Cool the solution to
    
    
    .
  • Addition: Dissolve 2-o-Tolyl-ethanesulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Why? Slow addition keeps the concentration of the electrophile low, favoring substitution over elimination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Monitoring (TLC/NMR):

    • Check for disappearance of the sulfonyl chloride.

    • NMR Check: If elimination occurred, you will see vinyl protons (

      
      ) in the 5.0–7.0 ppm region. If successful, the ethyl triplets will shift upfield slightly but remain intact.
      
  • Workup: Quench with dilute

    
     (to remove excess amine/TEA). Wash the organic layer with brine, dry over 
    
    
    
    , and concentrate.

Visualization of Pathways & Logic

Diagram 1: Reaction Pathways & Spectroscopic Checkpoints

This diagram illustrates the divergent pathways (Substitution vs. Elimination) and the specific NMR signals that identify them.

ReactionPathways Start 2-o-Tolyl-ethanesulfonyl Cl (Reactant) Amine Amine + Mild Base (DCM, 0°C) Start->Amine Controlled Addition StrongBase Strong Base / Heat (Side Reaction) Start->StrongBase Excess Base Product Sulfonamide (Target) Amine->Product Nucleophilic Subst. ElimProduct Vinyl Sulfone / Styrene (Impurity) StrongBase->ElimProduct E2 Elimination SpecProd NMR: Triplet at ~3.0-3.3 ppm (Linker Intact) Product->SpecProd SpecElim NMR: Vinyl Signals 5.0-7.0 ppm (Linker Lost) ElimProduct->SpecElim

Caption: Divergent reaction pathways for 2-o-Tolyl-ethanesulfonyl chloride. The "Elimination" path is a critical failure mode unique to arylethyl sulfonyl chlorides compared to aryl analogs.

Diagram 2: Spectroscopic Decision Tree for Purity

A logical flow for assessing the quality of the starting material or product.

PurityCheck Start Analyze 1H NMR (3.0 - 4.5 ppm) CheckTriplet Triplet present at ~4.0 ppm? Start->CheckTriplet CheckUpfield Triplet present at ~3.0-3.5 ppm? CheckTriplet->CheckUpfield No / Minor ResultClean Pure Sulfonyl Chloride CheckTriplet->ResultClean Yes (Major) CheckVinyl Signals at 5.0-6.5 ppm? CheckUpfield->CheckVinyl No ResultHydro Hydrolyzed (Sulfonic Acid) CheckUpfield->ResultHydro Yes (Acid) ResultSulfonamide Sulfonamide Product CheckUpfield->ResultSulfonamide Yes (Amide) ResultElim Elimination Product CheckVinyl->ResultElim Yes

Caption: Decision logic for interpreting NMR data to distinguish the active chloride from hydrolysis or elimination byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2757778, 2-(2-chlorophenyl)ethanesulfonyl chloride (Analogous Structure Data). Retrieved from [Link]

  • King, J. F., et al. "Organic Sulfur Mechanisms. Hydrolysis and reactivity of alkanesulfonyl chlorides." Journal of the American Chemical Society.
  • SpectraBase. 2-Chloroethanesulfonyl chloride Spectroscopic Data. Retrieved from [Link]

  • Sigma-Aldrich. Product Specification: 2-Phenylethanesulfonyl chloride.[3] (Stability and storage data).

Sources

Safety & Regulatory Compliance

Safety

2-o-Tolyl-ethanesulfonyl chloride proper disposal procedures

Operational Directive: 2-o-Tolyl-ethanesulfonyl Chloride Disposal Executive Safety Directive STOP. Do not dispose of 2-o-Tolyl-ethanesulfonyl chloride (or any sulfonyl chloride derivative) directly into general organic w...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Directive: 2-o-Tolyl-ethanesulfonyl Chloride Disposal

Executive Safety Directive

STOP. Do not dispose of 2-o-Tolyl-ethanesulfonyl chloride (or any sulfonyl chloride derivative) directly into general organic waste containers.

The Hazard: Sulfonyl chlorides are moisture-sensitive electrophiles. Upon contact with residual water in waste drums, they undergo hydrolysis, generating hydrochloric acid (HCl) gas and heat. This reaction can pressurize sealed containers, leading to catastrophic vessel failure (explosions) or the release of corrosive, lachrymatory mists in storage areas.

The Solution: You must perform a controlled bench-top quenching (hydrolysis and neutralization) prior to transferring the material to the waste stream. This guide defines the validated protocol for stabilizing this specific compound.

Chemical Profile & Hazard Identification

Understanding the substrate is the first step in safety. 2-o-Tolyl-ethanesulfonyl chloride is a specialized reagent, often used as a building block in sulfonamide synthesis.

PropertyDescriptionOperational Implication
Functional Group Sulfonyl Chloride (-SO₂Cl)High Reactivity. Reacts violently with nucleophiles (water, alcohols, amines).
Physical State Liquid or Low-Melting SolidMay require dissolution in an inert solvent (e.g., DCM, Toluene) before quenching to prevent clumping and heat spikes.
Primary Hazards Corrosive, LachrymatorCauses severe skin burns and eye damage.[1][2][3][4] Vapors irritate the respiratory tract.
Byproducts HCl, Sulfonic AcidQuenching generates strong acid; pH monitoring is mandatory.
RCRA Code D002 (Corrosive)Waste must be neutralized or tagged as corrosive if pH < 2.

The Mechanism of Stabilization

To dispose of this chemical safely, we must intentionally trigger the decomposition reaction under controlled conditions. We convert the reactive electrophile into a stable, water-soluble sulfonate salt.

The Reaction:



  • Step 1 (Hydrolysis): Water attacks the sulfur, displacing chloride. This releases HCl and the corresponding sulfonic acid (2-o-tolylethanesulfonic acid).

  • Step 2 (Neutralization): The base neutralizes both the HCl and the sulfonic acid, preventing gas evolution and heat accumulation.

Protocol: Controlled Quenching Procedure

Prerequisites:

  • PPE: Neoprene gloves, chemical splash goggles, lab coat, face shield (if handling >10g).

  • Location: Fume hood (Sash at safe working height).

  • Cooling: Ice/water bath ready.

Step-by-Step Methodology
  • Dissolution (The Carrier Phase):

    • If the 2-o-Tolyl-ethanesulfonyl chloride is pure/neat, dissolve it in a minimal amount of inert organic solvent (Dichloromethane or Toluene).

    • Reasoning: This dilutes the reagent, acting as a heat sink and preventing "hot spots" where the reaction could run away.

  • Preparation of Quench Solution:

    • Prepare a 10-20% solution of Sodium Carbonate (

      
      )  or Sodium Hydroxide (
      
      
      
      )
      in a beaker.
    • Volume: Use at least 10 molar equivalents of base relative to the chloride to ensure full neutralization.

    • Note: Sodium Carbonate is safer (less exothermic) but will generate

      
       bubbles (frothing). Sodium Hydroxide generates more heat but no gas. Recommendation: Use Sodium Carbonate for quantities >5g to avoid thermal runaway. 
      
  • Controlled Addition:

    • Place the basic solution in the fume hood.

    • Slowly add the sulfonyl chloride solution to the base dropwise or in small aliquots.

    • Monitor Temp: If the solution boils or fumes, stop addition and add ice.

    • Crucial: Never add the water/base to the sulfonyl chloride; always add the chloride to the large volume of base (dilution effect).

  • Verification:

    • Stir the mixture for 30–60 minutes.

    • Check pH.[5] It should remain basic (pH > 9). If acidic, add more base.

    • Verify the absence of organic layer (if using water-miscible solvents) or phase separation (if using toluene). The sulfonate salt should be in the aqueous layer.

  • Final Disposal:

    • The resulting mixture is now a stable aqueous waste containing the sodium sulfonate salt and sodium chloride.

    • Segregation: Pour into the Aqueous Basic Waste container. If an organic solvent (like DCM) was used, separate the layers: Organic layer

      
       Halogenated Organic Waste; Aqueous layer 
      
      
      
      Aqueous Waste.

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of sulfonyl chlorides.

QuenchingProtocol Start Waste: 2-o-Tolyl-ethanesulfonyl chloride CheckState Is material in solution? Start->CheckState Dissolve Dissolve in inert solvent (DCM or Toluene) CheckState->Dissolve No (Neat Solid/Liquid) PrepBase Prepare 10% Na2CO3 or NaOH (Excess Base) CheckState->PrepBase Yes Dissolve->PrepBase Cooling Cool Base in Ice Bath PrepBase->Cooling Addition SLOW Addition of Chloride to Base (Dropwise) Cooling->Addition Monitor Monitor: Temp & pH (Expect CO2 if using Carbonate) Addition->Monitor Stir Stir 60 mins Check pH > 9 Monitor->Stir PhaseSep Phase Separation Required? Stir->PhaseSep SepYes Separate Layers PhaseSep->SepYes If Biphasic (e.g. Toluene/Water) SepNo Single Phase PhaseSep->SepNo If Miscible WasteOrg Organic Layer: Halogenated Waste SepYes->WasteOrg WasteAq Aqueous Layer: Aqueous Basic Waste SepYes->WasteAq SepNo->WasteAq

Figure 1: Operational workflow for the safe quenching and segregation of sulfonyl chloride waste.

Emergency Response

  • Spill: Do not wipe with paper towels (fire risk if unquenched). Cover with dry sand or soda ash/lime mixture to absorb and neutralize simultaneously. Scoop into a container and treat as hazardous waste.

  • Skin Contact: Immediate flush with water for 15 minutes. Sulfonyl chlorides react with skin moisture to produce acid burns. Seek medical attention.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] [Link]

  • University of Louisville. (n.d.). Waste Disposal Manual: Chemical Waste Guidelines. Department of Environmental Health and Safety.[1][7][8][9] [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-o-Tolyl-ethanesulfonyl chloride

Hazard Architecture & Mechanism of Injury The "Why" Behind the Protocol 2-o-Tolyl-ethanesulfonyl chloride is not merely a corrosive liquid; it is a reactive electrophile with a dual-hazard mechanism. Understanding this c...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Architecture & Mechanism of Injury

The "Why" Behind the Protocol

2-o-Tolyl-ethanesulfonyl chloride is not merely a corrosive liquid; it is a reactive electrophile with a dual-hazard mechanism. Understanding this causality is required for effective safety planning.

  • Immediate Corrosivity (The Acid Chloride Moiety): Upon contact with the moisture in your skin or mucous membranes, the sulfonyl chloride group (

    
    ) undergoes rapid hydrolysis. This reaction is exothermic and generates Hydrochloric Acid (HCl)  and 2-o-Tolyl-ethanesulfonic acid in situ.
    
    • Result: You are not just dealing with a chemical burn; you are dealing with a thermal burn combined with deep tissue acid penetration.

  • Lachrymator Effect: As a sulfonyl chloride, vapors can severely irritate the eyes and respiratory tract even below the odor threshold.

  • Delayed Symptom Onset: Unlike simple mineral acids, the lipophilic "2-o-Tolyl" (aromatic) tail facilitates the molecule's permeation through the upper dermal layers before hydrolysis peaks. This can lead to deep burns that are not immediately painful.

PPE Selection Matrix

The "What" – A Self-Validating Defense System

Standard laboratory nitrile gloves are insufficient for prolonged contact with concentrated sulfonyl chlorides. The aromatic ring swells the nitrile, while the acid chloride permeates.

Decision Logic: PPE Selection

Use the following diagram to determine the required protection level based on your specific operation.

PPE_Selection Start Operation Type Volume Volume / Conc. Start->Volume HighRisk Pure Substance / >10mL Volume->HighRisk LowRisk Dilute Solution / <1mL Volume->LowRisk Laminate PRIMARY: Silver Shield®/Laminate SECONDARY: Nitrile (Outer) HighRisk->Laminate Immersion Risk DoubleNitrile Double Nitrile (min 5 mil) Change every 15 mins LowRisk->DoubleNitrile Splash Risk Hood Certified Fume Hood (Sash at 18 inches) Laminate->Hood DoubleNitrile->Hood

Figure 1: PPE Decision Tree. Select glove material based on exposure potential. Silver Shield®/Laminate is the only material rated for >4 hours breakthrough time with concentrated sulfonyl chlorides.

Detailed PPE Specifications
Protection ZoneStandard Protocol (Dilute Solutions)High-Hazard Protocol (Pure / Weighing)Rationale
Hand (Dermal) Double Nitrile (Total >8 mil)Change immediately on splash.Laminate Liner (Silver Shield) + Nitrile Outer (for grip).Nitrile degrades in <5 mins against pure sulfonyl chlorides due to HCl generation [1].
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield (8-inch minimum length).Reacts violently with water; eye moisture triggers instant blindness risk.
Respiratory Fume Hood Face velocity: 80–100 fpm.Fume Hood Keep sash at lowest working height.Lachrymator. Inhalation causes pulmonary edema (delayed).
Body Lab Coat (Poly/Cotton)Chemical Resistant Apron (Rubber/Neoprene).Cotton absorbs and holds the corrosive agent against the skin.

Operational Protocol: Handling & Weighing

The "How" – Establishing Control

A. Pre-Work Setup (The "Dry" Rule)
  • Moisture Control: Ensure all glassware is flame-dried or oven-dried. 2-o-Tolyl-ethanesulfonyl chloride hydrolyzes in humid air, releasing HCl gas which corrodes metal balances.

  • Neutralizer Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution before opening the bottle. This is your emergency quench station.
    
B. The Transfer Technique
  • Don PPE: Apply the "High-Hazard" glove configuration (Laminate inner, Nitrile outer).

  • Venting: Open the container only inside the fume hood. If the cap is stuck, do not force it near your face; crusting (hydrolysis product) on the threads is common.

  • Weighing:

    • Best Practice: Tare a dry vial with a cap. Move the vial to the hood. Transfer the liquid/solid. Cap tightly. Return to balance.

    • Alternative: If weighing directly, place the balance inside the hood.

  • Cleaning: Wipe the threads of the stock bottle with a dry Kimwipe before recapping. Do not use a wet cloth.

Deactivation & Disposal Workflow

The "End of Life" – Controlled Hydrolysis

Directly pouring this chemical into a waste drum is negligent; it can pressurize the drum with HCl gas. You must chemically deactivate it first.

Disposal_Workflow Waste Reaction Waste / Residue Addition Add Waste SLOWLY (Dropwise) Waste->Addition IceBath Ice Water Bath (0°C) (Excess Water) IceBath->Addition Heat Sink Hydrolysis Hydrolysis Occurs (Releases HCl + Heat) Addition->Hydrolysis Base Neutralize with 10% NaOH or NaHCO3 Hydrolysis->Base Check Check pH (Target 6-8) Base->Check Final Dispose as Aqueous Waste Check->Final

Figure 2: Quench and Neutralization Protocol. Note the requirement for an ice bath to manage the exotherm.

Step-by-Step Deactivation
  • Prepare Quench: Fill a large beaker with crushed ice and water.

  • Dilution: Slowly add the 2-o-Tolyl-ethanesulfonyl chloride (or reaction mixture) to the ice water.

    • Critical Rule:Add Acid to Water , never Water to Acid.

  • Neutralization: Once the ice has melted and the solution is at room temperature, slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate.

    • Warning: Bicarbonate will foam vigorously (

      
       evolution).
      
  • Verification: Test pH. Ensure pH is between 6 and 9 before placing in the aqueous waste container.

Emergency Response

  • Skin Contact:

    • Immediate Flush: 15 minutes in safety shower. Do not hesitate.

    • Removal: Remove contaminated clothing while under the shower.

    • Secondary Wash: Wash gently with soap and water to remove the lipophilic aromatic residues.

  • Eye Contact:

    • Flush for minimum 15 minutes .

    • Hold eyelids open forcibly.

    • Seek immediate ophthalmological evaluation (Corrosive injury).

References

  • Fisher Scientific. (2025). Safety Data Sheet: Ethanesulfonyl chloride. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Mesitylenesulfonyl chloride (Analogous Sulfonyl Chloride Hazards). Retrieved from

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Corrosives. Retrieved from [2]

  • Kimberly-Clark Professional. (2024). Nitrile Gloves Chemical Resistance Guide. Retrieved from

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical-Compatibility Reference. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-o-Tolyl-ethanesulfonyl chloride
Reactant of Route 2
2-o-Tolyl-ethanesulfonyl chloride
© Copyright 2026 BenchChem. All Rights Reserved.